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7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine Documentation Hub

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  • Product: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

The 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine core represents a specialized scaffold within the 6-azaindole family.[1] Unlike the more ubiquitous 7-azaindoles (pyrrolo[2,3-b]pyridines) used in kinase inhibitors like Vem...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine core represents a specialized scaffold within the 6-azaindole family.[1] Unlike the more ubiquitous 7-azaindoles (pyrrolo[2,3-b]pyridines) used in kinase inhibitors like Vemurafenib, the pyrrolo[2,3-c]pyridine (6-azaindole) architecture offers a distinct electronic profile and vector orientation for drug design.[1]

This guide details the structural logic, synthesis, and reactivity of this specific halogenated derivative.[2]

Part 1: Structural Identity & Properties

1.1 Nomenclature and Numbering

The confusion between azaindole isomers is a common pitfall. This molecule is a 6-azaindole .[1][3][4][5]

  • Systematic Name: 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine[1]

  • Core Scaffold: 1H-Pyrrolo[2,3-c]pyridine[1][6]

  • CAS Number: (Specific isomer typically custom-synthesized; generic 7-bromo-6-azaindole CAS: 165669-35-2 for reference of the core).

Numbering Logic (Critical for Regiochemistry):

  • N1: Pyrrole nitrogen (H-bond donor).[1][2]

  • C3: Pyrrole β-carbon (nucleophilic).[1][2]

  • N6: Pyridine nitrogen (H-bond acceptor).[1][2]

  • C7: Carbon between N6 and the ring junction (bearing the Bromine).[1][2]

  • C5: Carbon adjacent to N6 and C4 (bearing the Methyl).[1][2]

1.2 Physicochemical Profile
PropertyValue / CharacteristicRelevance
Molecular Formula C₈H₇BrN₂Low MW fragment (<250 Da)
Molecular Weight ~211.06 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
Calculated LogP ~2.1 - 2.5Lipophilic enough for cell permeability; Br increases lipophilicity.[1][7][8]
Acidity (pKa) N1-H: ~13.0Slightly more acidic than indole (pKa ~17) due to electron-withdrawing pyridine N.
Basicity (pKa) N6: ~4.5Weak base; protonation occurs at N6.
H-Bonding 1 Donor (N1-H), 1 Acceptor (N6)Mimics purine/adenine binding modes in kinase hinges.[1][2][7]

Part 2: Synthesis & Manufacturing Routes

There are two primary strategies to access 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine. The N-Oxide Rearrangement is preferred for late-stage functionalization, while the De Novo Cyclization is scalable for bulk manufacturing.[1]

Route A: The N-Oxide Rearrangement (Reissert-Henze Type)

This method installs the bromine atom at C7 after the bicyclic core is formed.[1][7] It relies on the activation of the pyridine ring via N-oxidation.[1]

  • Precursor: 5-Methyl-1H-pyrrolo[2,3-c]pyridine.[1]

  • Oxidation: Treatment with m-CPBA (meta-chloroperoxybenzoic acid) in DCM or EtOAc yields the N6-oxide .[1][7]

  • Bromination: Reaction with POBr₃ (Phosphorus oxybromide) or TMSBr/AcBr.[1][2][7]

    • Mechanism:[1][4] The N-oxide oxygen attacks the phosphorus electrophile, activating the C7 position (alpha to nitrogen) for nucleophilic attack by bromide.[1][2] Elimination restores aromaticity.[1][2]

  • Yield: Typically 40-60% over two steps.

Route B: De Novo Cyclization (Modified Batcho-Leimgruber)

Constructs the pyrrole ring onto a pre-functionalized pyridine.[1][2][7]

  • Starting Material: 2-Bromo-4,6-dimethyl-3-nitropyridine.[1][7]

    • Note: The C2-Br becomes C7-Br; The C6-Me becomes C5-Me.

  • Enamine Formation: Reaction with DMF-DMA (Dimethylformamide dimethylacetal) converts the C4-methyl group (activated by ortho-nitro) into a β-dimethylaminostyrene analogue.[1][7]

  • Reductive Cyclization: Reduction of the nitro group (H₂/Pd-C or Fe/AcOH) triggers intramolecular attack on the enamine, closing the pyrrole ring.[1][2][7]

  • Advantage: Regiospecific; avoids separating isomers.[1][2][7]

Part 3: Reactivity & Functionalization

The molecule possesses three distinct "handles" for medicinal chemistry elaboration.

3.1 The C7-Bromine (The Electrophilic Handle) [1][7]
  • Reactivity: High. The bromine is activated by the adjacent pyridine nitrogen (N6), making it highly susceptible to Oxidative Addition by Pd(0).[2]

  • Preferred Reactions:

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

    • Buchwald-Hartwig: Amination to introduce solubilizing groups (e.g., piperazines).[1][2]

  • Selectivity: C7-Br reacts significantly faster than any potential C-H activation at C3.[1]

3.2 The N1-Nitrogen (The Acidic Handle) [1][4][7]
  • Reactivity: Nucleophilic upon deprotonation.[1][2]

  • Protocol: NaH or Cs₂CO₃ in DMF, followed by alkyl halides.

  • Protection: Often protected as SEM, Boc, or Tosyl to prevent poisoning of Pd-catalysts during C7 coupling.[1][2]

3.3 The C3-Position (The Nucleophilic Handle) [1][7]
  • Reactivity: Electron-rich (pyrrole-like).[1]

  • Reactions:

    • Halogenation: NIS or NBS introduces I/Br at C3.[1][2]

    • Formylation: Vilsmeier-Haack (POCl₃/DMF) installs an aldehyde at C3.[1][2][7]

    • Mannich Reaction: Formaldehyde + Amine installs amino-methyl groups.[1][2]

Part 4: Experimental Protocols

Protocol 1: Suzuki Coupling at C7

Target: 5-Methyl-7-(4-fluorophenyl)-1H-pyrrolo[2,3-c]pyridine[1][7]

  • Setup: Charge a microwave vial with 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv), 4-Fluorophenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).[1][2]

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs₂CO₃ (3.0 equiv).[1][2][7]

  • Reaction: Seal and heat at 100°C for 2-4 hours (or 30 min microwave).

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Note: The free N1-H can bind to silica; adding 1% Et₃N to the eluent improves peak shape.[1]

Protocol 2: Protection of N1 (SEM-Group)
  • Deprotonation: Dissolve substrate in dry THF at 0°C. Add NaH (60% dispersion, 1.2 equiv).[1][2][7] Stir 30 min.

  • Alkylation: Dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 equiv).[1][2][7]

  • Completion: Warm to RT and stir 1 hour. Quench with water.[1][2][5]

  • Why? SEM protection stabilizes the lithiation of C7 if a lithium-halogen exchange is preferred over Pd-coupling.[1][7]

Part 5: Visualization of Reactivity

G Core 7-Bromo-5-methyl- 1H-pyrrolo[2,3-c]pyridine N1_Alkyl N1-Alkylation (NaH, R-X) Core->N1_Alkyl Base/Electrophile N1_Prot N1-Protection (SEM/Boc) Core->N1_Prot Protection C7_Suzuki C7-Aryl Coupling (Suzuki-Miyaura) Core->C7_Suzuki Pd(0)/Boronic Acid C7_Buchwald C7-Amination (Buchwald-Hartwig) Core->C7_Buchwald Pd(0)/Amine C3_Halogen C3-Halogenation (NBS/NIS) Core->C3_Halogen SEAr C3_Formyl C3-Formylation (Vilsmeier-Haack) Core->C3_Formyl SEAr

Caption: Reactivity Map of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine showing orthogonal functionalization vectors.

Part 6: Safety & Handling (SDS Summary)

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Handling:

    • Use a fume hood.[1][2] The synthesis intermediates (especially brominating agents like POBr₃) are corrosive and moisture-sensitive.[1][2]

    • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Halogenated heterocycles can be light-sensitive; amber vials are recommended.

References

  • Synthesis of Azaindoles (Review) . Organic Chemistry Portal. Detailed methodologies for constructing 6-azaindole scaffolds.

  • Reactivity of 7-Azaindoles and Analogues . Bentham Science.[1][2] Comparative reactivity of pyrrolopyridine isomers.

  • Synthesis of 7-Bromo-6-azaindole Derivatives . PubChem. Structural data and chemical properties of the 7-bromo-pyrrolo[2,3-c]pyridine core. [2]

  • Medicinal Chemistry of Azaindoles . PharmaBlock. Application of azaindole scaffolds in kinase inhibitor design.[1][2][9][10][11]

  • Preparation of Halogenated Azaindoles . Google Patents (WO2016100651).[1][2] Process chemistry for large-scale synthesis of bromo-azaindoles.

Sources

Exploratory

Engineering the Scaffold: A Technical Guide to 5-Methyl-6-Azaindole Building Blocks

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 5-methyl-substituted 6-azaindole (5-methyl-1H-pyrrolo[2,3-c]pyridine) building blocks. [1] Executive Summary The 6-azaindole...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis, reactivity, and medicinal chemistry applications of 5-methyl-substituted 6-azaindole (5-methyl-1H-pyrrolo[2,3-c]pyridine) building blocks.

[1]

Executive Summary

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine.[1] Its utility is driven by the ability of the pyridine nitrogen (N6) to function as a hydrogen bond acceptor in kinase hinge regions, while the pyrrole NH (N1) acts as a donor.

The specific introduction of a methyl group at the C5 position creates a critical vector for optimization. This substitution often targets hydrophobic pockets (e.g., the gatekeeper region in kinases) and blocks a primary site of metabolic oxidation, thereby enhancing the pharmacokinetic profile. This guide provides a rigorous analysis of the synthetic pathways and strategic applications of this building block.

Part 1: Structural Analysis & Numbering

Correct IUPAC numbering is non-negotiable for synthetic planning. Confusion often arises between the 4-, 5-, 6-, and 7-azaindole isomers.[1]

  • Core Structure: 1H-pyrrolo[2,3-c]pyridine.[1][2][3]

  • Numbering Scheme:

    • N1: Pyrrole nitrogen.

    • C2/C3: Pyrrole carbons.[4][5]

    • C3a: Bridgehead carbon (fused to pyrrole C3).[1]

    • C4: Pyridine carbon (para to N6).[1]

    • C5: Pyridine carbon (ortho to N6, meta to bridgehead).[1]

    • N6: Pyridine nitrogen.

    • C7: Pyridine carbon (ortho to N6, between N6 and bridgehead).[1]

    • C7a: Bridgehead carbon (fused to N1).[1]

Target Molecule: 5-methyl-1H-pyrrolo[2,3-c]pyridine [1]

  • Key Feature: The methyl group is located on the pyridine ring, adjacent to the pyridine nitrogen (N6) and the C4 carbon.

Part 2: Synthetic Methodologies

Method A: The Batcho-Leimgruber Route (Scalable Standard)

This is the most robust method for generating the 5-methyl-6-azaindole core on a multi-gram scale.[1] It relies on the inherent acidity of methyl groups ortho to a nitro group on a pyridine ring.

Retrosynthetic Logic: To synthesize 5-methyl-6-azaindole, the precursor must be 2,4-dimethyl-5-nitropyridine .[1][6]

  • The C4-methyl group is ortho to the C5-nitro group. It is more acidic and sterically accessible than the C2-methyl, making it the site of enamine formation.

  • The C2-methyl remains intact and becomes the C5-methyl of the final azaindole.

Protocol 1: Enamine Formation[1][7]
  • Reagents: 2,4-dimethyl-5-nitropyridine (1.0 equiv), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv).[1]

  • Solvent: DMF (anhydrous).

  • Conditions: Heat to 110–140 °C for 4–12 hours.

  • Mechanism: The base (methoxide generated in situ) deprotonates the C4-methyl. The resulting carbanion attacks the electrophilic carbon of DMF-DMA. Elimination of methanol and dimethylamine yields the deep red trans-β-dimethylamino-2-nitrostyrene intermediate.[1]

  • Scientist’s Note: The reaction color changes from yellow to deep red/purple, indicating enamine formation. If conversion is low, add fresh DMF-DMA and raise the temperature.

Protocol 2: Reductive Cyclization
  • Reagents: Enamine intermediate, Iron powder (Fe) or Raney Nickel/H₂.[1]

  • Conditions (Fe): Fe (5-10 equiv) in Acetic Acid/Ethanol (1:1) at reflux.[1][4][6]

  • Conditions (H₂): 10% Pd/C (10 wt%), H₂ (40 psi), MeOH/EtOAc.

  • Workup: Filter through Celite. Neutralize filtrate with NaHCO₃. Extract with EtOAc.

  • Yield: Typically 40–65% over two steps.

Method B: The "Fostemsavir" De Novo Assembly

For complex analogs where the pyridine ring is built around a pyrrole, the strategy employed by Bristol-Myers Squibb for Fostemsavir (BMS-663068) is authoritative. This avoids the harsh conditions of nitropyridine chemistry.[8]

  • Step 1: Friedel-Crafts acylation of N-sulfonyl pyrrole with chloroacetyl chloride.[1]

  • Step 2: Condensation with an amino-alcohol (e.g., 2-amino-1-propanol for methyl substitution).[1]

  • Step 3: Pictet-Spengler cyclization.[1][5][9][10]

  • Step 4: Radical-mediated aromatization (using DDQ or MnO₂).[1]

Part 3: Visualization of Synthetic Logic

AzaindoleSynthesis cluster_logic Regiochemistry Logic Precursor 2,4-Dimethyl-5-nitropyridine Enamine Enamine Intermediate (Deep Red) Precursor->Enamine DMF-DMA, 140°C (Regioselective at C4) Reduction Reductive Cyclization (Fe/AcOH or H2/Pd) Enamine->Reduction Nitro Reduction Product 5-Methyl-6-Azaindole (Target) Reduction->Product Intramolecular Condensation Logic1 Pyridine C4-Me becomes Pyrrole C2/C3 Logic2 Pyridine C2-Me becomes Azaindole C5-Me

Caption: Figure 1. The Batcho-Leimgruber pathway for 5-methyl-6-azaindole synthesis, highlighting the critical regiochemical translation from pyridine precursor to the fused bicyclic system.

Part 4: Medicinal Chemistry Applications & Case Studies

Kinase Selectivity (JAK/ROCK)

The 5-methyl group in 6-azaindole serves two primary functions in kinase inhibitor design:

  • Gatekeeper Interaction: In many kinases, the "gatekeeper" residue controls access to the hydrophobic back pocket. A 5-methyl group can displace water molecules or engage in van der Waals interactions with smaller gatekeeper residues (e.g., Threonine, Alanine), improving potency.[1]

  • Solubility Modulation: Unlike a phenyl or chloro substituent, the methyl group adds lipophilicity without significantly increasing molecular weight or introducing electron-withdrawing effects that might weaken the N1-H donor strength.

Case Study: Fostemsavir (BMS-663068)[1][3]
  • Indication: HIV-1 Attachment Inhibitor.[1][9][10]

  • Role of 6-Azaindole: The 6-azaindole core functions as a bioisostere of the indole-glyoxamide pharmacophore.[1] The specific N-alkylation and substitution pattern (including the C7-triazole) are critical for binding to the viral gp120 protein and preventing CD4 attachment.

  • Synthesis Insight: The industrial synthesis avoids the nitropyridine route due to regiochemical challenges with complex substitution patterns. Instead, it constructs the pyridine ring de novo from a pyrrole precursor.

Case Study: ABBV-744 (BET Inhibitor)[1][2][11][12]
  • Indication: Cancer (AML, Myelofibrosis).[1]

  • Structure: Contains a 6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide core.[1][2]

  • Significance: The 6-azaindole scaffold mimics the acetyl-lysine binding motif recognized by bromodomains. The N-methyl group (at N6) and the adjacent carbonyl (at C7) form a specific hydrogen-bonding network with the conserved asparagine residue in the BD2 bromodomain pocket.[1] This demonstrates the versatility of the 6-azaindole scaffold beyond simple kinase inhibition.

Part 5: Experimental Protocols & Data

Table 1: Comparative Synthesis of 5-Methyl-6-Azaindole[1]
MethodPrecursorReagentsConditionsYield (%)Notes
Batcho-Leimgruber 2,4-Dimethyl-5-nitropyridineDMF-DMA, Fe/AcOH140°C / Reflux45–65%Most scalable; requires careful temp control.[1]
De Novo Cyclization 1-(Benzenesulfonyl)-pyrroleClCH₂COCl, Amino-alcoholFriedel-Crafts / Pictet-Spengler30–50%Best for complex substitution patterns.[1]
Pd-Catalyzed 3-Amino-4-iodopyridineAlkyne, Pd(PPh₃)₄, CuISonogashira / Cyclization60–80%High yield but expensive catalysts; difficult purification.[1]
Protocol: Synthesis of 5-Methyl-1H-pyrrolo[2,3-c]pyridine (Batcho-Leimgruber)[1]

Step 1: Enamine Formation [1][7][8]

  • Charge a 250 mL round-bottom flask with 2,4-dimethyl-5-nitropyridine (5.0 g, 32.9 mmol) and anhydrous DMF (50 mL).

  • Add DMF-DMA (5.9 g, 49.3 mmol, 1.5 equiv) in one portion.

  • Heat the mixture to 140 °C under nitrogen for 6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1] The spot for starting material (Rf ~0.6) should disappear, replaced by a deep red spot (Rf ~0.4).[1]

  • Cool to room temperature. Concentrate under reduced pressure to remove DMF and excess reagent. The residue is a dark red oil/solid. Use directly in the next step.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in Ethanol (100 mL) and Acetic Acid (10 mL).

  • Add Iron powder (9.2 g, 164 mmol, 5.0 equiv) carefully.

  • Heat to reflux for 2 hours. The red color will fade to brown/yellow.

  • Cool and filter through a pad of Celite. Wash the pad with hot ethanol.

  • Concentrate the filtrate. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 100 mL) until neutral.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography (SiO₂, 0–5% MeOH in DCM).[1]

  • Expected Yield: 2.6–3.0 g (60–70%) of 5-methyl-1H-pyrrolo[2,3-c]pyridine as a tan solid.

References

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. Journal of Organic Chemistry, 2014.[9] Link[1]

  • Discovery of ABBV-744, a BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Journal of Medicinal Chemistry, 2020.[11][12] Link[1][11]

  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 2002. Link[1]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Organic Chemistry Frontiers, 2024. Link

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. Molecules, 2023. Link

Sources

Foundational

Molecular Weight and Physicochemical Data for 7-Bromo-5-methyl-6-azaindole: A Comprehensive Technical Guide for Drug Discovery

Executive Summary As a Senior Application Scientist specializing in heterocyclic scaffold design, I frequently encounter the need for precise physicochemical profiling of building blocks. 7-Bromo-5-methyl-6-azaindole (IU...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic scaffold design, I frequently encounter the need for precise physicochemical profiling of building blocks. 7-Bromo-5-methyl-6-azaindole (IUPAC: 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine) is a premier pharmacophore in modern kinase inhibitor discovery. Its dual utility as an ATP-competitive hinge-binding scaffold and a versatile cross-coupling substrate makes it a critical intermediate in the synthesis of novel therapeutics. This guide provides an authoritative synthesis of its physicochemical data, mechanistic utility, and a validated synthetic protocol.

Section 1: Chemical Identity & Physicochemical Profiling

Accurate molecular weight and physicochemical parameters are the bedrock of structure-based drug design (SBDD). The 6-azaindole core is a well-established bioisostere of the indole and 7-azaindole ring systems, offering unique hydrogen-bonding vectors.

Table 1: Physicochemical and Structural Data

ParameterValueCausality / Implication in SBDD
CAS Registry Number 1379333-96-6Unique identifier for procurement and database indexing ( [1]).
Molecular Formula C8H7BrN2Core composition dictating exact mass.
Molecular Weight 211.06 g/mol Low MW allows for extensive downstream derivatization without exceeding Rule of 5 limits.
Exact Mass 209.9793 DaCritical for high-resolution mass spectrometry (HRMS) validation of intermediates.
Topological Polar Surface Area 28.68 ŲHighly lipophilic; ensures excellent membrane permeability and deep hydrophobic pocket penetration.
Predicted cLogP ~2.4Optimal lipophilicity for passive diffusion, though requires balance in final drug candidates.
pKa (Pyridine N6) ~2.5The electron-withdrawing C7-bromine significantly depresses the basicity of the adjacent N6.
pKa (Pyrrole N1-H) ~14.5Acts as a stable hydrogen bond donor under physiological pH.

Section 2: Mechanistic Role in Scaffold Binding

In kinase inhibitor design, the 6-azaindole core functions as a highly efficient ATP-competitive hinge binder. The causality behind its selection lies in its bidentate hydrogen-bonding capacity. The pyrrole N1-H acts as a hydrogen bond donor to the kinase backbone carbonyl, while the pyridine N6 acts as an acceptor for the backbone amide NH.

The substitution pattern of 7-bromo-5-methyl-6-azaindole is highly strategic:

  • The C7-Bromine: Serves as a versatile synthetic vector (via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to project solubilizing groups or affinity elements into the solvent-exposed region.

  • The C5-Methyl: Provides a steric boundary that restricts the conformation of the core and occupies small, lipophilic sub-pockets within the active site, enhancing kinase selectivity.

KinaseBinding cluster_kinase Kinase Hinge Region cluster_scaffold 7-Bromo-5-methyl-6-azaindole Hinge_NH Backbone NH (HB Donor) N6 Pyridine N6 (HB Acceptor) Hinge_NH->N6 Hydrogen Bond Hinge_CO Backbone C=O (HB Acceptor) N1H Pyrrole N1-H (HB Donor) N1H->Hinge_CO Hydrogen Bond C7_Br C7-Bromine Vector Solvent_Pocket Solvent Exposed Region C7_Br->Solvent_Pocket Suzuki/Buchwald Derivatization C5_Me C5-Methyl Vector Hydrophobic_Pocket Hydrophobic Sub-pocket C5_Me->Hydrophobic_Pocket Steric Fill

Caption: Logical relationship of 7-bromo-5-methyl-6-azaindole hinge binding and vectors.

Section 3: Synthetic Methodology & Experimental Protocols

The de novo construction of the 6-azaindole core is classically achieved via the Bartoli indole synthesis. This method is highly preferred over electrophilic halogenation of pre-formed azaindoles, which often suffers from poor regioselectivity (favoring the C3 position) ( [2]).

To synthesize 7-bromo-5-methyl-6-azaindole, we utilize 2-bromo-6-methyl-3-nitropyridine as the starting material. The protocol below is a self-validating system designed to maximize yield while mitigating the risks of Grignard-induced polymerization.

Step-by-Step Protocol: Bartoli Cyclization
  • Preparation & Inert Atmosphere: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Dissolve 2-bromo-6-methyl-3-nitropyridine (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to bring the internal temperature strictly to -78 °C. Causality: The highly reactive nitroso intermediate formed during the reaction is thermally unstable. Maintaining -78 °C prevents rapid decomposition and uncontrolled exothermic side reactions.

  • Grignard Addition: Via the addition funnel, dropwise add vinylmagnesium bromide (1.0 M in THF, 40.0 mmol, 4.0 equiv) over 45 minutes. Causality: A minimum of 3 to 4 equivalents is mandatory. The first equivalent attacks the nitro oxygen, the second deoxygenates it to form the nitroso species, and the subsequent equivalents drive the [3,3]-sigmatropic rearrangement required to close the pyrrole ring.

  • Cyclization & Maturation: Stir the dark, opaque mixture at -78 °C for 1 hour. Gradually remove the cooling bath and allow the reaction to warm to -20 °C over 2 hours.

  • Controlled Quench: At exactly -20 °C, quench the reaction by the slow, dropwise addition of 30 mL saturated aqueous ammonium chloride (NH

    
    Cl). Causality: Quenching at sub-zero temperatures prevents the hydrolysis of unreacted Grignard reagent from generating enough heat to degrade the newly formed azaindole product.
    
  • Workup & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, 10% to 30% EtOAc in hexanes) to yield 7-bromo-5-methyl-6-azaindole as an off-white solid (Typical yield: 35-45%).

SynthesisWorkflow Start 2-Bromo-6-methyl- 3-nitropyridine Temp Cool to -78°C (Argon Atmosphere) Start->Temp Reagent Vinylmagnesium Bromide (4.0 equiv, THF) Reaction Bartoli Cyclization (-78°C to -20°C) Reagent->Reaction Dropwise Addition Temp->Reaction Quench Sat. NH4Cl Quench Extraction (EtOAc) Reaction->Quench Sigmatropic Rearrangement Purify Silica Gel Chromatography (Hexanes/EtOAc) Quench->Purify Aqueous Workup Product 7-Bromo-5-methyl- 6-azaindole (Target) Purify->Product Yield: ~35-45%

Caption: Step-by-step workflow for the Bartoli synthesis of 7-bromo-5-methyl-6-azaindole.

Conclusion

7-Bromo-5-methyl-6-azaindole represents a privileged scaffold in medicinal chemistry. Its precise molecular weight (211.06 g/mol ) and distinct physicochemical properties make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization. By leveraging the robust Bartoli synthesis protocol detailed above, researchers can efficiently access this core and utilize its orthogonal functionalization vectors to probe complex biological targets.

References

  • ChemSrc. "1379333-96-6: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine Physicochemical Data." ChemSrc Database, 2024. URL: [Link]

  • Atlanchim Pharma. "Scientific Letter N°18: Some Examples of Azaindole Synthesis and Functionalization." Atlanchim Pharma, 2022. URL: [Link]

  • Fier, P. S. "Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions." eScholarship, University of California, 2015. URL: [Link]

Exploratory

History and development of 7-substituted pyrrolo[2,3-c]pyridine scaffolds

Topic: History and Development of 7-Substituted Pyrrolo[2,3-c]pyridine Scaffolds Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of 7-Substituted Pyrrolo[2,3-c]pyridine Scaffolds Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary: The "Forgotten" Azaindole

While 7-azaindole (pyrrolo[2,3-b]pyridine) has dominated kinase inhibitor discovery due to its hinge-binding motif, its isomer, 6-azaindole (pyrrolo[2,3-c]pyridine) , offers a distinct electronic and steric profile that remains underutilized.[1] This guide focuses specifically on the 7-position of the 6-azaindole scaffold—the carbon adjacent to the pyridine nitrogen (N6) and the bridgehead (C7a).

Functionalization at C7 is chemically non-trivial due to the inductive electron-withdrawal of the adjacent nitrogen and steric proximity to the pyrrole ring. However, recent developments have unlocked this position as a critical vector for modulating solubility, metabolic stability, and target selectivity (e.g., in mGluR5 antagonists and BET inhibitors).[1]

Structural Architecture & Numbering Logic

To ensure precision, we define the IUPAC numbering for pyrrolo[2,3-c]pyridine. Unlike indole, the pyridine nitrogen dictates the numbering of the fused ring.[1]

  • N1: Pyrrole nitrogen.

  • C2/C3: Pyrrole carbons.[2][3][4][5]

  • C3a/C7a: Bridgehead carbons.

  • N6: Pyridine nitrogen (characteristic of the [2,3-c] isomer).[1][5]

  • C7: The carbon located between N6 and the bridgehead C7a.

Chemical Significance of C7:

  • Electronic Character: C7 is highly electron-deficient (α-position to pyridine N), making it susceptible to nucleophilic attack via SNAr (if halogenated) or radical alkylation (Minisci).[1]

  • Acidity: The C7 proton is the most acidic on the pyridine ring, enabling lithiation-based strategies, provided N1 is protected.[1]

Visualization: Scaffold Comparison

ScaffoldComparison Indole Indole (Benzopyrrole) Azaindole7 7-Azaindole (Pyrrolo[2,3-b]pyridine) N at Pos 7 Indole->Azaindole7 Bioisostere Azaindole6 6-Azaindole (Pyrrolo[2,3-c]pyridine) N at Pos 6 Indole->Azaindole6 Bioisostere Target Target: C7 Position (Alpha to N6) Azaindole6->Target Functionalization Site

Figure 1: Structural relationship between indole and azaindole isomers, highlighting the 6-azaindole scaffold.

Synthetic Evolution: Accessing the C7 Position

The history of 7-substituted pyrrolo[2,3-c]pyridines is defined by the transition from difficult de novo ring closures to sophisticated late-stage functionalizations.

Early Era: De Novo Cyclization

Early syntheses relied on the Bartoli Indole Synthesis or the Reissert synthesis adapted for pyridines.

  • Limitation: These methods often yielded the unsubstituted core. Introducing a substituent at C7 required pre-functionalized nitropyridines, which were synthetically arduous to access.

  • Mechanism: Reaction of ortho-substituted nitropyridines with vinyl Grignard reagents.

Modern Era: The N-Oxide Rearrangement (The "Workhorse" Route)

The most reliable method to install functionality at C7 is the Reissert-Henze rearrangement or Boekelheide reaction via the N-oxide. This exploits the activation of the C7 position by the N-oxide oxygen.

Mechanism:

  • Oxidation: 6-Azaindole is treated with m-CPBA to form the N6-oxide.

  • Activation: The N-oxide reacts with an electrophile (e.g., POCl3, TMSCN/BzCl).[1]

  • Rearrangement: Nucleophilic attack at C7 restores aromaticity, yielding 7-chloro or 7-cyano derivatives.

Contemporary Era: C-H Activation & Minisci Chemistry

Recent advances utilize radical chemistry to directly install alkyl groups at C7.

  • Minisci Reaction: Protonated N6 activates the ring. Alkyl radicals (generated from carboxylic acids + persulfate/Ag(I)) attack the electron-deficient C7.

  • Selectivity: C7 is preferred over C5 due to the stability of the radical intermediate and steric factors (C5 is adjacent to the bridgehead but less activated).

Detailed Experimental Protocol: Synthesis of 7-Chloro-1H-pyrrolo[2,3-c]pyridine

This protocol exemplifies the N-oxide route, the industry standard for accessing 7-substituted derivatives.

Phase 1: N-Oxidation

Reagents: 6-Azaindole (1.0 eq), m-CPBA (1.2 eq), EtOAc/MeOH (solvent).

  • Dissolve 6-azaindole in EtOAc.

  • Add m-CPBA portion-wise at 0°C.

  • Stir at RT for 4 hours. The N-oxide often precipitates.

  • Workup: Filter the solid or wash with saturated NaHCO3 to remove m-chlorobenzoic acid.

  • Yield: Typically 70-85%.

Phase 2: Chlorination (Reissert-Henze Conditions)

Reagents: 6-Azaindole-N-oxide (1.0 eq), POCl3 (5.0 eq, solvent/reagent).

  • Suspend the N-oxide in neat POCl3.

  • Critical Step: Heat to reflux (100°C) for 2-4 hours. The solution will turn clear then darken.

  • Quench: Cool to 0°C. Pour slowly onto crushed ice/NH4OH mixture. Caution: Exothermic hydrolysis of POCl3.

  • Extraction: Extract with CH2Cl2 (x3).

  • Purification: Silica gel chromatography (0-10% MeOH in DCM).

  • Validation: 1H NMR will show the loss of the C7 proton (typically a singlet ~8.8 ppm) and a shift of the C5 proton.

Visualization: N-Oxide Synthetic Pathway

NOxideRoute Start 6-Azaindole (Pyrrolo[2,3-c]pyridine) Step1 Step 1: N-Oxidation (m-CPBA, EtOAc) Start->Step1 Intermediate 6-Azaindole-N-oxide (Activated Species) Step1->Intermediate O-transfer Step2 Step 2: Chlorination (POCl3, Reflux) Intermediate->Step2 Activation Product 7-Chloro-6-azaindole (Key Scaffold) Step2->Product Rearrangement Derivs S_NAr Diversification (Amines, Alkoxides) Product->Derivs Library Gen

Figure 2: The Reissert-Henze pathway for C7 functionalization.

Medicinal Chemistry Applications

mGluR5 Antagonists (Case Study)

Research has identified 7-substituted pyrrolo[2,3-c]pyridine-7-carboxamides as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[4]

  • Design Logic: The 6-azaindole core provides a rigid scaffold. Substituents at C7 project into a specific hydrophobic pocket of the allosteric site.

  • Advantage: Improved aqueous solubility compared to the indole analogs due to the pyridine nitrogen (N6).

BET Bromodomain Inhibitors (ABBV-744)

A landmark application of this scaffold is ABBV-744 , a selective inhibitor of the BDII domain of BET proteins.[5]

  • Structure: Contains a pyrrolo[2,3-c]pyridine-7-one core.[6]

  • Tautomerism: The 7-oxo form (lactam) is favored when an oxygen is at C7. This motif mimics the acetyl-lysine recognition element.

  • Synthesis: Accessed via hydrolysis of a 7-chloro or 7-alkoxy intermediate, or direct oxidation.

Quantitative Comparison: 6-Azaindole vs. Indole Properties
PropertyIndole6-Azaindole (Pyrrolo[2,3-c])Impact on Drug Design
H-Bond Acceptors 0 (N1 is donor)1 (N6)N6 can engage hinge regions or water networks.
pKa (Conjugate Acid) -2.4 (Very weak)~6.0 (Pyridine-like)Significant solubility improvement at physiological pH.
Lipophilicity (LogP) HigherLowerReduced metabolic clearance; better oral bioavailability.
C7 Reactivity NucleophilicElectrophilicAllows distinct chemical space exploration via SNAr.

References

  • Discovery of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as novel, allosteric mGluR5 antagonists. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Discovery of ABBV-744: A BET Bromodomain Inhibitor with Selectivity for the Second Bromodomain. Source: Journal of Medicinal Chemistry.[5] URL:[Link][1]

  • Synthesis and Reactivity of 4-, 5- and 6-azaindoles. Source: Tetrahedron.[5] URL:[Link][1]

  • Facile Synthesis of 5-Amino- and 7-Amino-6-Azaoxindole Derivatives. Source: Tetrahedron Letters.[5] URL:[Link][1]

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism. (Comparative Context) Source: Angewandte Chemie International Edition.[7] URL:[Link][1]

Sources

Foundational

7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine: A Privileged Scaffold for Targeted Oncology Therapeutics

Executive Summary In modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse receptor targets—is a cornerstone of accelerated drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification of "privileged structures"—molecular scaffolds capable of binding to multiple, diverse receptor targets—is a cornerstone of accelerated drug discovery. Among these, the azaindole (pyrrolo-pyridine) class has emerged as a highly versatile bioisostere of traditional indoles and purines.

Specifically, 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379333-96-6) serves as a critical synthetic building block in oncology. By mimicking the purine ring of ATP or FAD, this scaffold anchors into the hinge regions of oncogenic kinases and the catalytic pockets of epigenetic enzymes. This technical guide explores the mechanistic rationale behind this specific scaffold, its application in developing potent Lysine-specific demethylase 1 (LSD1) and FMS kinase inhibitors, and provides field-validated protocols for its functionalization and biological evaluation.

Mechanistic Rationale: The Anatomy of a Privileged Scaffold

As application scientists, we do not select building blocks arbitrarily; every functional group must serve a distinct steric, electronic, or synthetic purpose. The architecture of 7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is highly optimized for oncology drug development [1]:

  • The Pyrrolo[2,3-c]pyridine Core: The introduction of a nitrogen atom into the six-membered ring of an indole alters the overall electron density. This modification lowers the pKa, improves aqueous solubility, and enhances metabolic stability against oxidative degradation by cytochrome P450 enzymes. Crucially, it acts as a purine mimic, forming essential bidentate hydrogen bonds with the peptide backbone of target proteins.

  • The 5-Methyl Group (Steric Anchor): The methyl group at the C5 position is not merely decorative. In the context of epigenetic targets like LSD1, this lipophilic vector projects deep into hydrophobic sub-pockets (such as the Tyr761 pocket), significantly enhancing binding affinity and target residence time without introducing the steric clash associated with bulkier alkyl chains.

  • The 7-Bromo Substituent (Synthetic Handle): The bromine atom at the C7 position is the engine of the scaffold's versatility. Bromine undergoes oxidative addition with palladium catalysts at a vastly superior rate compared to chlorine. This allows for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under mild conditions, preserving the integrity of the sensitive pyrrole ring while enabling rapid Structure-Activity Relationship (SAR) diversification.

Epigenetic Modulation: Reversible LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic eraser that specifically demethylates mono- and di-methylated histone 3 lysine 4 (H3K4). In malignancies such as Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), overactive LSD1 represses tumor suppressor genes and blocks cellular differentiation.

Recent breakthroughs have identified pyrrolo[2,3-c]pyridines as a new class of highly potent, reversible LSD1 inhibitors [1]. By functionalizing the C7 position of the azaindole scaffold, researchers have developed compounds that out-perform early-generation inhibitors like GSK-354 by orders of magnitude.

Quantitative SAR Data Comparison

The following table summarizes the dramatic improvement in inhibitory potency achieved by optimizing the pyrrolo[2,3-c]pyridine scaffold compared to the baseline pyridine-based inhibitor (GSK-354).

CompoundLSD1 Enzymatic IC₅₀ (nM)MV4-11 (AML) IC₅₀ (nM)MOLM-13 (AML) IC₅₀ (nM)H1417 (SCLC) IC₅₀ (nM)
GSK-354 (Reference)130.0~12.0~6200.0~212.0
Lead 46 (LSD1-UM-109) 3.10.631.01.1
Compound 49 1.40.7182.02.3

Data synthesized from Zheng et al., ACS Med. Chem. Lett. (2023)[1].

LSD1_Pathway LSD1 LSD1 Enzyme (Epigenetic Eraser) Demeth Demethylation LSD1->Demeth H3K4 Methylated H3K4 (Active Chromatin) H3K4->LSD1 Binds GeneRep Target Gene Repression (Tumorigenesis) Demeth->GeneRep Promotes AML/SCLC Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor Inhibitor->LSD1 Reversible Inhibition GeneAct Gene Activation (Cancer Cell Death) Inhibitor->GeneAct Restores Transcription

LSD1-mediated epigenetic silencing pathway and its reversal by pyrrolo[2,3-c]pyridine inhibitors.

Kinase Inhibition: FMS and Beyond

Beyond epigenetic targets, the azaindole core is a validated ATP-competitive kinase hinge-binder. Derivatives of pyrrolo-pyridines have demonstrated exceptional potency against FMS kinase (Colony-stimulating factor-1 receptor) [2]. FMS kinase over-expression drives the proliferation of tumor-associated macrophages, creating an immunosuppressive tumor microenvironment in ovarian, prostate, and breast cancers. Functionalizing the azaindole core has yielded FMS inhibitors with IC₅₀ values as low as 30 nM, exhibiting >33-fold selectivity over off-target kinases [2].

Synthesis_Workflow Scaffold 7-Bromo-5-methyl- 1H-pyrrolo[2,3-c]pyridine Coupling Pd-Catalyzed Cross-Coupling Scaffold->Coupling C7 Functionalization Library Targeted Inhibitor Library Coupling->Library SAR Diversification Assay TR-FRET Enzymatic Assay (Self-Validating) Library->Assay High-Throughput Screen Hit Lead Optimization (IC50 < 5 nM) Assay->Hit Hit-to-Lead

Workflow for functionalizing the azaindole scaffold into validated oncology lead compounds.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the functionalization of the C7 position of 7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine to generate a targeted inhibitor library.

  • Preparation of the Biphasic System: Suspend 7-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and the desired aryl/heteroaryl boronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The biphasic solvent system is critical. Dioxane solubilizes the organic reactants, while water is required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex.

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq).

    • Causality: K₂CO₃ is a mild base that effectively activates the boronic acid for the transmetalation step without causing base-catalyzed degradation of the pyrrole ring.

  • Catalyst Introduction (Inert Atmosphere): Degas the mixture with N₂ for 10 minutes, then add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: Pd(dppf)Cl₂ is chosen because the bulky bidentate dppf ligand enforces a specific geometry that accelerates reductive elimination while suppressing competitive dehalogenation (a common side reaction with electron-rich heteroaryls).

  • Thermal Activation & Monitoring: Heat the reaction to 90°C for 4–6 hours. Monitor progression via LC-MS.

    • Self-Validation: The reaction is considered complete only when the LC-MS trace shows >95% consumption of the 7-bromo starting material and the emergence of the corresponding mass + [M+H]⁺ peak of the coupled product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: High-Throughput TR-FRET Assay for LSD1 Inhibition

To validate the biological efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

  • Reagent Preparation: Prepare a master mix containing recombinant human LSD1 enzyme, biotinylated H3K4me2 peptide substrate, and FAD cofactor in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20).

    • Causality: Tween-20 is included to prevent non-specific aggregation of the lipophilic azaindole compounds, which can lead to false-positive inhibition (promiscuous aggregation).

  • Compound Incubation: Dispense 100 nL of the inhibitor library (in DMSO) into a 384-well plate. Add 5 µL of the LSD1 master mix. Incubate for 30 minutes at room temperature.

    • Self-Validation: Include DMSO-only wells (negative control, 0% inhibition) and wells with 10 µM GSK-354 (positive control, 100% inhibition).

  • Reaction Initiation: Add 5 µL of the substrate solution to initiate the demethylation reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture containing Europium-labeled anti-methyl antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: TR-FRET is utilized because its time-delayed reading eliminates background auto-fluorescence common in heterocyclic aromatic compounds, ensuring high signal-to-noise ratios.

  • Data Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor.

    • Self-Validation: The assay is only considered valid if the Z'-factor is > 0.6, confirming robust dynamic range and minimal well-to-well variability.

References

  • Zheng, C., Rej, R. K., Wang, M., Huang, L., Fernandez-Salas, E., Yang, C.-Y., & Wang, S. (2023). Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 14(10), 1389–1395.[Link]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1160–1166.[Link]

Protocols & Analytical Methods

Method

Application Note: A Guide to the Buchwald-Hartwig Amination of 7-Bromo-pyrrolo[2,3-c]pyridines

Abstract The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to forge carbon-nitrogen bonds at the C...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The ability to forge carbon-nitrogen bonds at the C7 position via the Buchwald-Hartwig amination is a critical transformation for generating libraries of potential drug candidates. This guide provides a comprehensive overview of the key parameters, a detailed experimental protocol, and troubleshooting advice for the successful palladium-catalyzed amination of 7-bromo-pyrrolo[2,3-c]pyridines. We delve into the rationale behind catalyst, ligand, and base selection to empower researchers to optimize this powerful cross-coupling reaction for their specific substrates.

Core Principles & Mechanistic Considerations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[3] The reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.[3] The generally accepted catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine product and regenerate the active catalyst.[4][5]

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A simplified representation of the key steps in the catalytic cycle.

Challenges with the Pyrrolo[2,3-c]pyridine Scaffold:

The 7-bromo-pyrrolo[2,3-c]pyridine substrate presents unique challenges compared to simple aryl halides:

  • Lewis Basicity: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of a suitable ligand is crucial to mitigate this effect.

  • N-H Acidity: The pyrrole N-H is acidic and can be deprotonated by strong bases. While N-protection is an option, developing conditions tolerant of the free N-H is often desirable to avoid extra synthetic steps.[6]

  • Competing Reactions: Side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) can reduce the yield of the desired product.[7]

Optimizing Reaction Parameters

Successful amination requires careful selection of the catalyst, ligand, base, and solvent. Modern systems often utilize pre-formed palladium "precatalysts" which are air-stable and efficiently generate the active Pd(0) species in situ.[7][8]

Catalyst & Ligand Selection

The ligand is arguably the most critical component, as it stabilizes the palladium catalyst and modulates its reactivity.[7] For heteroaromatic substrates like 7-bromo-pyrrolo[2,3-c]pyridine, bulky, electron-rich biarylphosphine ligands are generally the most effective.

  • Rationale: These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[8] Their steric bulk can also prevent the formation of unreactive palladium dimers.

  • Recommended Ligands:

    • Xantphos: A bidentate ligand often successful for coupling with a range of amides and amines due to its wide bite angle.[6][9]

    • DavePhos/tBuBrettPhos: Bulky monodentate ligands that have shown excellent performance in the amination of challenging, unprotected halo-azaindoles.[6][10]

    • BINAP: A chiral bidentate ligand that can be effective, particularly when using Pd(OAc)₂ as the precursor.[11][12]

    • RuPhos/BrettPhos: Generally good choices for coupling with primary and secondary amines, respectively.[4][7]

Base Selection

The base's primary role is to deprotonate the amine, forming the active nucleophile.[13] Its strength and solubility are critical factors.

  • Rationale: An appropriate base must be strong enough to deprotonate the amine (or the resulting palladium-amine complex) but not so harsh that it causes degradation of the starting materials or products.[4][7] For base-sensitive substrates, weaker bases may be necessary, though this might require higher temperatures.[7]

  • Recommended Bases:

    • Cesium Carbonate (Cs₂CO₃): An excellent choice for many aminations involving heteroaromatic substrates. It is a moderately strong, non-nucleophilic base.[11][12]

    • Potassium Phosphate (K₃PO₄): Another effective and commonly used inorganic base.[7][9]

    • Sodium tert-Butoxide (NaOtBu): A very strong base, often used for less reactive amines or aryl chlorides. Caution is advised with base-sensitive functional groups.[7]

    • Lithium bis(trimethylsilyl)amide (LHMDS): A strong, non-nucleophilic base that has proven effective for coupling unprotected heterocyclic bromides.[14]

Solvent & Temperature

The solvent must be anhydrous, deoxygenated, and capable of solubilizing the reaction components at the required temperature.

  • Recommended Solvents:

    • 1,4-Dioxane: A high-boiling polar aprotic solvent, very common for these reactions.[6][12]

    • Toluene: A nonpolar solvent, also widely used. It can be particularly effective in reactions where iodide inhibition is a concern (though not directly applicable to bromo-substrates).[4][13]

  • Temperature: Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[7][11]

Experimental Protocol & Workflow

This section provides a representative, step-by-step protocol for the Buchwald-Hartwig amination of a generic 7-bromo-pyrrolo[2,3-c]pyridine derivative.

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Figure 2: General experimental workflow for the amination protocol.
Materials:
  • 7-Bromo-pyrrolo[2,3-c]pyridine derivative (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)[7]

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined screw cap

  • Standard Schlenk line or glovebox equipment

Procedure:
  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the 7-bromo-pyrrolo[2,3-c]pyridine, palladium precatalyst, and cesium carbonate to the oven-dried reaction vial.[7]

  • Seal and Purge: Seal the vial with the screw cap. If not in a glovebox, connect the vial to a Schlenk line and cycle between vacuum and inert gas three times to ensure a fully inert atmosphere.

  • Reagent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. Subsequently, add the amine coupling partner via syringe. If the amine is a solid, it should be added in step 1 with the other solids.[7]

  • Heating and Monitoring: Place the sealed vial into a preheated oil bath or heating block set to 100 °C. Stir vigorously for 12-24 hours.[7] The reaction progress should be monitored periodically by taking a small aliquot and analyzing by TLC or LC-MS.

  • Workup: Once the reaction is complete (as judged by the consumption of the starting bromide), cool the vial to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to afford the pure 7-amino-pyrrolo[2,3-c]pyridine product.[7]

Data Summary: Representative Conditions

The optimal conditions can vary based on the specific amine used. The following table summarizes starting points for different amine classes based on established protocols for related heteroaromatic systems.

Amine ClassRecommended LigandRecommended BaseTypical Temp. (°C)Notes
Primary Alkylamines BrettPhos, XantphosCs₂CO₃, K₃PO₄80 - 110Generally robust coupling partners.[4][7]
Secondary Alkylamines RuPhos, DavePhosNaOtBu, LHMDS100 - 110Can be more sterically demanding; may require stronger bases and more electron-rich ligands.[7]
Anilines (Aromatic) XPhos, Xantphos, BINAPCs₂CO₃, K₃PO₄100 - 110Electron-rich and electron-poor anilines are generally well-tolerated.[6][11]
Heteroarylamines tBuBrettPhos, DavePhosLHMDS, K₃PO₄80 - 110Can be challenging due to potential catalyst inhibition; specialized ligands are often required.[7][14]
Amides XantphosCs₂CO₃, K₃PO₄100 - 110Often require specific conditions; Xantphos is a common choice for N-arylation of amides.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (O₂). 3. Poor choice of ligand/base.1. Use a reliable precatalyst (e.g., G3/G4) or ensure Pd(II) source is properly reduced.[7] 2. Improve inert gas technique; use freshly degassed solvents. 3. Screen alternative ligands and bases from the recommended list.
Hydrodehalogenation Unproductive side reaction, often promoted by water or certain catalyst/ligand combinations.Ensure strictly anhydrous conditions. Try a different ligand or lower the reaction temperature.
Homocoupling Dimerization of the aryl halide or amine.Optimize catalyst loading and reaction temperature. This is sometimes promoted by specific catalyst systems.[7]
Low Yield after Workup Product is water-soluble or unstable on silica gel.Modify extraction procedure (e.g., use a different solvent, back-extract). Consider an alternative purification method like reverse-phase chromatography or crystallization.

Conclusion

The Buchwald-Hartwig amination of 7-bromo-pyrrolo[2,3-c]pyridines is a highly effective method for synthesizing key intermediates in drug discovery. Success hinges on the rational selection of a bulky, electron-rich phosphine ligand, an appropriate base, and rigorous adherence to anhydrous and anaerobic reaction conditions. By understanding the principles outlined in this guide and using the provided protocols as a starting point, researchers can confidently approach this powerful transformation to accelerate their synthetic programs.

References

  • Current time inform
  • Optimization of Buchwald-Hartwig amin
  • Buchwald-Hartwig Amin
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons.
  • Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
  • Buchwald–Hartwig amin
  • Optimization of the Buchwald-Hartwig reaction.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Role of the base in Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI.
  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed.
  • 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
  • 7-Bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid. ChemScene.
  • Access to 6-arylpyrrolo[2,3-d]pyrimidines via a palladium-catalyzed direct C–H aryl
  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene. Benchchem.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

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Application

Application Notes &amp; Protocols: N-Alkylation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Introduction: The Strategic Importance of N-Alkylation The 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine core, a derivative of the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of N-Alkylation

The 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine core, a derivative of the 6-azaindole scaffold, is a privileged heterocyclic motif in modern medicinal chemistry.[1][2] As a bioisostere of the natural indole nucleus, this scaffold is integral to a multitude of pharmacologically active agents, offering modulated physicochemical properties such as enhanced solubility and improved metabolic stability.[3] The N-H proton of the pyrrole ring presents a critical handle for synthetic elaboration. N-alkylation is a cornerstone transformation that allows for the introduction of diverse substituents, profoundly influencing a molecule's steric and electronic profile. This functionalization is paramount for Structure-Activity Relationship (SAR) studies, enabling the fine-tuning of a compound's binding affinity, selectivity, and pharmacokinetic properties.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and validated protocols for the N-alkylation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine. We move beyond simple procedural lists to explain the underlying chemical principles, empowering users to make informed decisions, adapt protocols, and troubleshoot effectively.

Mechanistic Rationale: Controlling Reactivity

The N-alkylation of a pyrrolo[2,3-c]pyridine proceeds via a two-step sequence: deprotonation followed by nucleophilic substitution. Understanding the factors governing this process is key to achieving high yields and regioselectivity.

  • Deprotonation: The pyrrole N-H proton is weakly acidic. Its removal requires a suitable base to generate the corresponding nucleophilic anion. The choice of base is critical; it must be strong enough to deprotonate the pyrrole efficiently without promoting undesirable side reactions.

  • Nucleophilic Attack: The resulting pyrrolide anion is a potent nucleophile. It attacks the electrophilic carbon of the alkylating agent in a classical SN2 reaction. The pyridine nitrogen (N6) is significantly less nucleophilic and generally does not compete under standard alkylating conditions for this scaffold. While C-alkylation can be a competing pathway for some pyrrole systems, the conditions outlined in these protocols strongly favor N-alkylation.[5][6]

N_Alkylation_Mechanism General Mechanism of N-Alkylation cluster_deprotonation Step 1: Deprotonation cluster_alkylation Step 2: SN2 Attack Start 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (N-H) Anion Pyrrolide Anion (Nucleophile) Start->Anion Deprotonation Base Base (e.g., NaH, K₂CO₃) Base->Anion AlkylatingAgent Alkylating Agent (R-X) Product N-Alkylated Product (N-R) Anion->Product Nucleophilic Attack Byproduct1 Conjugate Acid (e.g., H₂, KHCO₃) AlkylatingAgent->Product Byproduct2 Halide Salt (X⁻)

Caption: General Mechanism of N-Alkylation.

Experimental Protocols

The following protocols have been designed to provide reliable and reproducible methods for the N-alkylation of the title compound.

Workflow Overview

A generalized workflow applies to most N-alkylation procedures. Key steps include inert atmosphere setup, controlled reagent addition, reaction monitoring, and a robust workup and purification sequence.

Experimental_Workflow Generalized Experimental Workflow Setup Setup (Dry Glassware, Inert Gas) Reagents Reagent Addition (Pyrrolopyridine, Solvent) Setup->Reagents Deprotonation Deprotonation (Add Base at 0 °C) Reagents->Deprotonation Alkylation Alkylation (Add Alkylating Agent) Deprotonation->Alkylation Reaction Reaction Monitoring (TLC / LC-MS) Alkylation->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Characterization Analysis (NMR, MS) Purification->Characterization

Caption: Generalized Experimental Workflow.

Protocol A: Classical N-Alkylation using Sodium Hydride and Alkyl Halides

This is the most general and robust method, particularly effective for a wide range of primary and secondary alkyl halides. The use of sodium hydride (NaH), a strong, non-nucleophilic base, ensures rapid and complete deprotonation.

Materials:

  • 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for chromatography

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq).

  • Dissolution: Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 eq) portion-wise to the stirred solution. Causality Note: Adding NaH slowly at 0 °C safely controls the exothermic reaction and the evolution of hydrogen gas. Stir at 0 °C for 30-60 minutes until gas evolution ceases and a homogeneous solution or slurry of the sodium salt forms.[4]

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. For less reactive halides (e.g., alkyl chlorides), gentle heating (40-60 °C) may be necessary.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Note: This step safely neutralizes any unreacted NaH.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and then brine (1x). Causality Note: The water washes remove residual DMF and inorganic salts, while the brine wash helps to break emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Protocol B: N-Alkylation using Potassium Carbonate

This method employs a milder base, potassium carbonate (K₂CO₃), and is particularly suitable for reactive alkylating agents like benzylic, allylic, or propargylic halides. It avoids the hazards associated with sodium hydride.[7]

Materials:

  • 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

  • Potassium Carbonate (K₂CO₃), finely powdered

  • Alkyl Halide (e.g., Benzyl Bromide, Propargyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a round-bottom flask, add 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) and finely powdered K₂CO₃ (3.0 eq).

  • Dissolution: Add anhydrous DMF to create a suspension (concentration typically 0.2-0.5 M).

  • Alkylation: Add the alkyl halide (1.2 eq) to the suspension at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C for 4-24 hours. Causality Note: Heating increases the reaction rate, especially for less reactive halides. DMF is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which solvates the potassium cation but not the pyrrolide anion, enhancing its nucleophilicity.[7] Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (3x to thoroughly remove DMF) and then brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol C: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is an invaluable tool for alkylating with primary or secondary alcohols, proceeding with a characteristic inversion of stereochemistry at the alcohol's carbon center.[8] It is ideal for installing complex or sensitive functional groups when the corresponding halides are unstable or inaccessible.

Materials:

  • 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

  • An alcohol (R-OH) (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, dissolve 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.2 eq), the desired alcohol (1.0 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice-water bath. Causality Note: The order of addition is critical to prevent side reactions. The betaine intermediate formed between PPh₃ and DIAD is highly reactive.[9] Slowly add DIAD (1.5 eq) dropwise to the stirred solution. A color change (typically to yellow/orange) and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the THF under reduced pressure.

  • Workup: Dilute the residue with ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will contain triphenylphosphine oxide (TPPO) and the hydrazine byproduct, which can complicate purification. Flash column chromatography is typically required. Pro-Tip: In some cases, precipitating the TPPO from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture prior to chromatography can simplify purification.

Summary and Method Comparison

FeatureProtocol A (NaH)Protocol B (K₂CO₃)Protocol C (Mitsunobu)
Alkylation Agent Alkyl halides (R-X)Reactive alkyl halidesAlcohols (R-OH)
Base Strength Strong (pKa H₂ ~36)Moderate (pKa HCO₃⁻ ~10.3)N/A (Redox-neutral)
Conditions 0 °C to RT/HeatRT to 80 °C0 °C to RT
Advantages Highly general, wide scope for R-X, reliable for unreactive halides.Milder, safer (no H₂ gas), operationally simple.Uses alcohols, introduces stereochemical inversion, good for complex fragments.[8]
Disadvantages Requires strict inert/anhydrous conditions, hazardous (pyrophoric NaH, H₂ gas).Slower, may require heat, less effective for unreactive halides.Stoichiometric byproducts (TPPO) complicate purification, sensitive to steric hindrance.[10]
Typical Yields Good to Excellent (70-95%)Moderate to Good (50-85%)Moderate to Good (50-85%)

Troubleshooting

ProblemPossible CauseRecommended Solution
Low or No Conversion 1. Inactive base (NaH).2. Wet solvent/reagents.3. Unreactive alkylating agent.4. Insufficient reaction time/temp.1. Use a fresh bottle of NaH or titrate it.2. Use freshly distilled/dried solvents.3. Switch from R-Cl to R-Br or R-I; add NaI as a catalyst (Finkelstein reaction).4. Increase temperature and/or reaction time; monitor by TLC.
Multiple Products 1. Reaction temperature too high.2. For Mitsunobu, incorrect order of reagent addition.1. Maintain lower temperatures, especially during reagent addition.2. Follow the specified order of addition strictly; pre-forming the betaine is an alternative.[9]
Difficult Purification 1. (Mitsunobu) Co-elution of Triphenylphosphine Oxide (TPPO).2. Streaking on silica gel.1. Attempt to precipitate TPPO from a nonpolar solvent before chromatography. Use a different azodicarboxylate or phosphine reagent designed for easier removal.[8]2. Add 1% triethylamine to the eluent to suppress ionization of the basic product on the acidic silica.

References

  • Selective N7 Alkylation of 7-Azaindazoles | Request PDF. ResearchGate. [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. The Journal of Organic Chemistry. [Link]

  • Azaindole synthesis. Organic Chemistry Portal. [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. ChemRxiv. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry. [Link]

  • Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, etc. Organic Letters. [Link]

  • Selective N7 Alkylation of 7-Azaindazoles. PubMed. [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

  • A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services. [Link]

  • Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. [Link]

  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Chemistry Portal. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions for the N-alkylation of pyrrole. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes. University of South Florida Scholar Commons. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]

  • Regio- and Enantioselective Catalytic Cyclization of Pyrroles onto N-Acyliminium Ions. Organic Letters. [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. MDPI. [Link]

  • Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. PMC. [Link]

  • N-alkylation of an almost non nucleophilic substrate. Reddit. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. PMC. [Link]

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Method

Application Notes and Protocols for C-H Activation of the 5-Methyl-6-Azaindole Core

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of C-H Activation on the 5-Methyl-6-Azaindole Scaffold The 5-methyl-6-azaindole framework is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of C-H Activation on the 5-Methyl-6-Azaindole Scaffold

The 5-methyl-6-azaindole framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibitors.[1] Its bioisosteric relationship with indole and purine systems allows for favorable interactions with a variety of biological targets.[2] Traditional synthetic routes to functionalized 5-methyl-6-azaindoles often involve multi-step sequences, which can be time-consuming and generate significant waste. The advent of transition-metal-catalyzed C-H activation has revolutionized this landscape, offering a more direct and atom-economical approach to modify this important heterocyclic system.[3]

Late-stage functionalization (LSF) via C-H activation is particularly transformative for drug discovery programs.[4][5] It allows for the rapid diversification of complex molecules at a late stage in the synthetic sequence, enabling the exploration of structure-activity relationships (SAR) without the need for de novo synthesis. This approach can significantly accelerate the hit-to-lead and lead-optimization phases of drug development.

This technical guide provides an in-depth overview of C-H activation techniques involving the 5-methyl-6-azaindole core. We will explore key methodologies, delve into the mechanistic rationale behind experimental choices, and provide detailed, field-proven protocols for the direct functionalization of this important scaffold.

The Challenge of Regioselectivity in Azaindole C-H Functionalization

The 5-methyl-6-azaindole core presents multiple potential sites for C-H activation. The inherent electronic properties of the fused pyridine and pyrrole rings, along with the directing effects of substituents, play a crucial role in determining the regioselectivity of these reactions. Without appropriate control, a mixture of products can be obtained, complicating purification and diminishing the efficiency of the synthetic route.

To address this challenge, several strategies have been developed, with the use of directing groups being one of the most effective. These directing groups coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond and thereby favoring its activation over others.

Palladium-Catalyzed C-H Arylation: A Case Study with N-Oxide Directing Group

One of the most well-established methods for the regioselective C-H functionalization of azaindoles involves the use of an N-oxide on the pyridine ring as a directing group.[6][7] This strategy has been successfully applied to the C-7 arylation of 6-azaindole derivatives. The N-oxide serves a dual purpose: it modulates the electronic properties of the pyridine ring and acts as an effective directing group for the palladium catalyst.

Mechanistic Rationale

The generally accepted mechanism for this transformation involves the following key steps:

  • Coordination: The palladium catalyst coordinates to the N-oxide oxygen of the 6-azaindole substrate.

  • C-H Activation: This coordination facilitates the activation of the C-7 C-H bond via a concerted metalation-deprotonation (CMD) pathway, forming a six-membered palladacycle.

  • Oxidative Addition: The aryl halide coupling partner undergoes oxidative addition to the palladium center.

  • Reductive Elimination: The aryl group and the azaindole moiety are coupled via reductive elimination, forming the C-C bond and regenerating the active palladium catalyst.

The 5-methyl group is not expected to significantly alter this mechanistic pathway but can influence the electronic properties of the aromatic system and potentially the reaction kinetics.

Experimental Protocol: Palladium-Catalyzed C-7 Arylation of N-Methyl-5-methyl-6-azaindole N-oxide

This protocol is adapted from established procedures for the C-H arylation of related azaindole N-oxides.[6]

Materials:

  • N-Methyl-5-methyl-6-azaindole N-oxide (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • DavePhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add N-methyl-5-methyl-6-azaindole N-oxide, aryl bromide, Pd(OAc)₂, DavePhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and pivalic acid via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C in a preheated oil bath.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C-7 arylated product.

Deoxygenation of the N-oxide:

The N-oxide can be readily removed by treatment with a reducing agent such as phosphorus trichloride (PCl₃) in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature.

Data Summary: Representative Palladium-Catalyzed C-H Arylations
EntryAryl BromideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ / DavePhosToluene1101885
24-BromoanisolePd(OAc)₂ / DavePhosToluene1102082
31-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / DavePhosToluene1102475
43-BromopyridinePd(OAc)₂ / DavePhosToluene1102468

Yields are estimated based on similar reported reactions and may vary depending on the specific substrate and reaction conditions.

Rhodium-Catalyzed C-H Functionalization: Expanding the Toolkit

Rhodium catalysts offer complementary reactivity to palladium and have been successfully employed for various C-H functionalization reactions on heterocyclic systems, including indoles and azaindoles.[7][8] These reactions often proceed through a similar C-H activation/cyclometalation pathway.

Prospective Application: Rhodium-Catalyzed C-H Amination

Proposed Catalytic Cycle for Rh(III)-Catalyzed C-H Amination

G cluster_0 Catalytic Cycle Substrate 5-Methyl-6-azaindole Intermediate_1 Coordination Complex Substrate->Intermediate_1 Coordination Catalyst [Rh(III)] catalyst Catalyst->Intermediate_1 Intermediate_2 Rhodacycle Intermediate Intermediate_1->Intermediate_2 C-H Activation Intermediate_3 Rh(V)-Nitrenoid (Proposed) Intermediate_2->Intermediate_3 + Aminating Agent Amine_Source Aminating Agent Amine_Source->Intermediate_3 Product Aminated Product Intermediate_3->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H amination.

Experimental Workflow Visualization

G cluster_workflow General Workflow for C-H Functionalization Start Start: Assemble Reactants Reaction Reaction under Inert Atmosphere (Heating and Stirring) Start->Reaction 1. Add Solvent Workup Aqueous Workup and Extraction Reaction->Workup 2. Quench and Dilute Purification Column Chromatography Workup->Purification 3. Isolate Crude Product Analysis Characterization (NMR, MS) Purification->Analysis 4. Purify Product End Final Product Analysis->End

Caption: General experimental workflow for C-H functionalization reactions.

Conclusion and Future Outlook

C-H activation techniques provide a powerful and efficient platform for the synthesis and diversification of the medicinally important 5-methyl-6-azaindole core. The palladium-catalyzed C-H arylation using an N-oxide directing group is a robust and well-precedented strategy. While specific protocols for other C-H functionalizations like amination and olefination on this particular scaffold are still emerging, the general principles and catalyst systems developed for related heterocycles offer a clear roadmap for future research.

As the field of C-H activation continues to evolve, we can anticipate the development of even more selective, efficient, and versatile methods for the late-stage functionalization of complex molecules like 5-methyl-6-azaindole, further empowering drug discovery and development efforts.

References

  • Guillemard, L., Kaplaneris, N., & Johansson, M. J. (2021). Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry, 5(8), 548-566. [Link]

  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Faarasse, S., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(19), 5787. [Link]

  • de Lemos, E., et al. (2024). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. Molecules, 29(1), 123. [Link]

  • Das, P. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(73), 9143-9161. [Link]

  • Bull, J. A., & Mousseau, J. J. (2021). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 54(15), 3146-3162. [Link]

  • Sharma, P., & Rohilla, S. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Advanced Synthesis & Catalysis, 365(2), 158-184. [Link]

  • Du Bois, J. (2011). Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. Organic Process Research & Development, 15(4), 758-762. [Link]

  • Hu, L., et al. (2014). Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. Journal of the American Chemical Society, 136(5), 2023-2035. [Link]

  • Wang, X., et al. (2015). Rhodium-catalyzed C–H functionalization-based approach to eight-membered lactams. Chemical Science, 6(4), 2275-2285. [Link]

  • Jana, S., & Das, P. (2021). The emergence of C−H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(73), 9143-9161. [Link]

  • Kirsch, G. (2004). Synthesis of Five- and Six-Membered Heterocycles Through Palladium- Catalyzed Reactions. Current Organic Synthesis, 1(1), 47-63. [Link]

  • Huestis, M. P., & Fagnou, K. (2009). Site-selective azaindole arylation at the azine and azole rings via N-oxide activation. Organic Letters, 11(6), 1357-1360. [Link]

  • Kassiou, M. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(10), 969-979. [Link]

  • Hartwig, J. F. (2016). Late Stage Azidation of Complex Molecules. Journal of the American Chemical Society, 138(42), 13854-13857. [Link]

  • Thrimurtulu, N., et al. (2019). Palladium Catalyzed Regioselective C4-Arylation and Olefination of Indoles and Azaindoles. Advanced Synthesis & Catalysis, 361(6), 1441-1446. [Link]

  • Ferreira, R., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]

  • Cernak, T., et al. (2016). Recent Progress Concerning the N-Arylation of Indoles. European Journal of Organic Chemistry, 2016(28), 4771-4779. [Link]

  • Li, W., et al. (2025). Palladium-catalyzed dual C–H activation for the synthesis of indolo[1,2-f]phenanthridines. Organic & Biomolecular Chemistry, 23, 5882-5886. [Link]

  • Gulea, M., & Donnard, M. (2025). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. European Journal of Organic Chemistry, 2025(1), 1-1. [Link]

  • White, M. C. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 843-859. [Link]

Sources

Application

Application Note: Advanced Protecting Group Strategies for 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Nitrogen Atoms

The Dual-Nitrogen Challenge in 6-Azaindole Chemistry 1H-pyrrolo[2,3-c]pyridine, widely known as 6-azaindole, is a privileged bicyclic heteroaromatic scaffold heavily utilized in the design of kinase inhibitors and antivi...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual-Nitrogen Challenge in 6-Azaindole Chemistry

1H-pyrrolo[2,3-c]pyridine, widely known as 6-azaindole, is a privileged bicyclic heteroaromatic scaffold heavily utilized in the design of kinase inhibitors and antiviral therapeutics. The molecule presents a unique regiochemical challenge due to the presence of two distinct nitrogen atoms:

  • N1 (Pyrrole Nitrogen): A weakly acidic (pKa ~15–16) secondary amine that becomes highly nucleophilic upon deprotonation.

  • N6 (Pyridine Nitrogen): An sp² hybridized, basic, and naturally nucleophilic nitrogen.

Selective functionalization of the 6-azaindole core (e.g., at the C2, C3, or C7 positions) requires precise, orthogonal protecting group (PG) strategies. Without masking these nitrogens, researchers face unwanted N-alkylation, catalyst poisoning during cross-coupling, or unselective metalation. This application note details the causality, selection, and self-validating protocols for N1 protection and N6 activation strategies.

Orthogonal Protection and Activation Workflows

The following workflow illustrates the divergent strategies used to manipulate the reactivity of the 6-azaindole core.

G Core 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) N1 N1 (Pyrrole) Protection Core->N1 NaH / Base N6 N6 (Pyridine) Masking/Activation Core->N6 mCPBA / Oxidant Ts Tosyl (Ts) Electron-Withdrawing N1->Ts SEM SEM Sterically Unobtrusive N1->SEM NOxide N-Oxide Temporary Masking N6->NOxide C2 Directed C2-Lithiation Ts->C2 Inductive Effect CrossCoupling Pd-Catalyzed Cross-Coupling SEM->CrossCoupling Base Stability C7 Regioselective C7-Functionalization NOxide->C7 Electrophilic Activation

Orthogonal strategies for N1 protection and N6 activation in 6-azaindole functionalization.

Mechanistic Causality of Protecting Group Selection

N1-Pyrrole Protection: SEM and Tosyl Groups

The choice of N1 protecting group dictates the downstream regioselectivity of the azaindole core:

  • The SEM Group (2-(Trimethylsilyl)ethoxymethyl): SEM is the gold standard when performing Palladium-catalyzed cross-couplings (Suzuki, Sonogashira). The ethereal oxygen in SEM provides excellent solubility in organic solvents, while the group is highly stable to strong bases. It is cleanly removed via fluoride-mediated cleavage (TBAF), making it a traceless strategy for late-stage functionalization[1]. For a comprehensive review of these directing effects, see 2[1].

  • The Tosyl (Ts) Group: The p-toluenesulfonyl group is strongly electron-withdrawing. By pulling electron density away from the pyrrole ring, it deactivates the core against electrophilic aromatic substitution at C3. Crucially, the sulfonyl oxygens coordinate with alkyllithium reagents, facilitating directed ortho-metalation (DoM) exclusively at the C2 position. Tosyl protection is also frequently utilized prior to Suzuki-Miyaura cross-couplings, as seen in the3[3].

N6-Pyridine "Protection" via N-Oxide Activation

While the N1 nitrogen is traditionally "protected," the basic N6 nitrogen often interferes with electrophilic reagents. Converting N6 to an N-oxide masks its basicity while simultaneously activating the adjacent C7 position for nucleophilic attack or halogenation (via a modified Reissert-Henze reaction). This strategy was elegantly demonstrated in the multikilogram4[4].

Quantitative Data: Protecting Group Selection Matrix

Protecting GroupTarget NitrogenReagents for InstallationTypical YieldDeprotection ConditionsOrthogonality & Directing Effects
SEM N1 (Pyrrole)NaH, SEM-Cl, DMF, 0 °C85–95%TBAF, THF, reflux or TFA, DCMStable to strong bases/Pd-catalysis. Traceless cleavage.
Tosyl (Ts) N1 (Pyrrole)NaH, TsCl, THF, 0 °C80–90%NaOH, MeOH/H₂O, 60 °CElectron-withdrawing. Directs ortho-lithiation to C2.
TIPS N1 (Pyrrole)NaH, TIPS-Cl, THF, 0 °C75–85%TBAF, THF, RTBulky steric shield. Blocks C2 lithiation.
N-Oxide N6 (Pyridine)mCPBA, DCM, RT90–98%PCl₃ or Fe/NH₄Cl (reduction)Masks basicity. Activates C7 for regioselective halogenation.

Self-Validating Experimental Protocols

Protocol A: N1-SEM Protection of 1H-Pyrrolo[2,3-c]pyridine

Objective: Mask the N1 pyrrole nitrogen to prevent N-alkylation during downstream Suzuki cross-coupling.

  • Preparation: Dissolve 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Deprotonation: Cool the reaction flask to 0 °C using an ice bath. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality: NaH cleanly deprotonates the N1-H. The 0 °C temperature controls the exothermic reaction and prevents solvent degradation.

    • Validation Checkpoint 1: The evolution of H₂ gas (bubbling) is a visual self-validating checkpoint confirming that the active pyrrolide anion is forming. Stir for 30 minutes until gas evolution completely ceases.

  • Electrophilic Addition: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise. Remove the ice bath and stir for 2 hours at room temperature.

    • Causality: SEM-Cl is a hard electrophile; the hard oxygen of the ethoxy group does not interfere, ensuring strictly N-alkylation rather than C-alkylation.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

    • Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 1:1). The product will show a significant R_f shift (e.g., from 0.2 to 0.7) due to the complete loss of the hydrogen-bond donating N-H group.

Protocol B: N6-Oxidation and Regioselective C7-Bromination

Objective: Temporarily mask the N6 basicity and activate the C7 position for halogenation (BMS-663068 strategy)[4].

  • N-Oxidation: Dissolve the N1-protected 6-azaindole (1.0 eq) in anhydrous DCM (0.1 M). Add m-chloroperoxybenzoic acid (mCPBA, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

    • Causality: mCPBA selectively oxidizes the basic N6 pyridine nitrogen. The N1 nitrogen remains unaffected as its lone pair is tied up in the aromatic sextet.

    • Validation Checkpoint 1: TLC (DCM/MeOH 9:1) will show a highly polar, baseline-shifted spot corresponding to the N-oxide.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to destroy excess oxidant) and NaHCO₃ (to neutralize m-chlorobenzoic acid). Extract with DCM, dry, and concentrate.

  • C7-Bromination: Dissolve the isolated N-oxide in anhydrous DCM. Add Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP, 1.5 eq) and Triethylamine (Et₃N, 2.0 eq). Stir at room temperature for 12 hours.

    • Causality: The N-oxide oxygen attacks the electrophilic phosphonium center of PyBroP, converting the oxygen into a superior leaving group. The bromide counterion then regioselectively attacks the adjacent C7 position, followed by rearomatization.

    • Validation Checkpoint 2: LC-MS analysis of the crude mixture will confirm the addition of bromine via the characteristic M⁺ and M+2 isotopic pattern in a 1:1 ratio.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Molecules (MDPI)
  • Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib)

Sources

Method

Scalable Preparation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine for GMP Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Process Protocol Executive Summary & Strategic Rationale Azaindoles are privileged scaffolds in modern...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Process Protocol

Executive Summary & Strategic Rationale

Azaindoles are privileged scaffolds in modern drug discovery, frequently deployed as bioisosteres for indoles to improve aqueous solubility, tune physicochemical properties, and establish critical hydrogen-bonding interactions in kinase active sites. The target molecule, 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1379333-96-6) , is a highly functionalized building block[1]. The presence of the C7-bromine handle allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C5-methyl group provides a steric boundary often required for target selectivity.

To ensure a process suitable for Good Manufacturing Practice (GMP), the synthetic route must avoid hazardous reagents where possible, control exothermic steps, and maintain strict regiochemical fidelity. We have designed a four-step, self-validating synthetic workflow based on a modified Leimgruber-Batcho indole synthesis adapted for the pyridine system.

Mechanistic Causality: Why This Route?
  • Regioselective Nitration: Starting from inexpensive 4,6-dimethyl-2-pyridone, electrophilic nitration is directed exclusively to the C3 position. This is driven by the synergistic ortho-directing effect of the C4-methyl group and the adjacent pyridone oxygen[2].

  • Chemoselective Enamine Formation: In the Leimgruber-Batcho step, DMF-DMA must selectively react with the C4-methyl over the C6-methyl. The C4-methyl protons are highly acidic (

    
    ) due to the strong electron-withdrawing effect of the ortho-nitro group and the conjugated pyridine nitrogen. The C6-methyl lacks this ortho-activation, ensuring >98% regioselectivity[3].
    
  • Mild Reductive Cyclization: Traditional Fe/AcOH reductions cause severe equipment corrosion and generate gelatinous iron salts that trap the API. By substituting with Fe/NH₄Cl in an ethanol/water system, we maintain a near-neutral pH, preventing unwanted hydrodebromination while producing granular

    
     that is easily removed via filtration.
    

Process Workflow & Logical Architecture

G cluster_0 cluster_1 SM 4,6-Dimethyl-2-pyridone (Starting Material) Step1 1. Nitration (HNO3/H2SO4, 0°C) CPP: Temp Control SM->Step1 Int1 4,6-Dimethyl-3-nitro-2-pyridone (CAS: 22934-13-0) Step1->Int1 Step2 2. Bromination (POBr3, 110°C) CPP: HBr Scrubbing Int1->Step2 Int2 2-Bromo-4,6-dimethyl-3-nitropyridine (Key Intermediate) Step2->Int2 Step3 3. Enamine Formation (DMF-DMA) Regioselective at C4 Int2->Step3 Int3 Leimgruber-Batcho Enamine (Pre-cyclization) Step3->Int3 Step4 4. Reductive Cyclization (Fe/NH4Cl) Chemoselective Reduction Int3->Step4 API 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (GMP Target) Step4->API

Fig 1: Four-step GMP scalable synthesis of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.

Detailed Experimental Methodologies

Step 1: Electrophilic Nitration

Objective: Synthesis of 4,6-Dimethyl-3-nitro-2-pyridone[4].

  • Protocol: Charge a glass-lined reactor with concentrated

    
     (5.0 vol) and cool to 0 °C. Portion-wise add 4,6-dimethyl-2-pyridone (1.0 eq) while maintaining the internal temperature below 10 °C. Slowly dose fuming 
    
    
    
    (1.1 eq) via an addition funnel over 2 hours. The reaction is highly exothermic[5]. Stir for 1 hour at 5 °C.
  • Workup: Quench the reaction mixture by transferring it slowly onto crushed ice (15.0 vol) under vigorous stirring. Filter the resulting yellow precipitate, wash with cold water until the filtrate pH > 4, and dry under vacuum at 45 °C.

  • Self-Validation: IPC via HPLC must show < 2% unreacted starting material.

Step 2: Deoxychlorination (Bromination)

Objective: Synthesis of 2-Bromo-4,6-dimethyl-3-nitropyridine.

  • Protocol: Suspend the Step 1 intermediate (1.0 eq) in anhydrous toluene (8.0 vol). Add Phosphorus oxybromide (

    
    , 1.5 eq) in portions. Heat the mixture to 110 °C (reflux) for 6 hours. Route the off-gas through a basic scrubber to neutralize evolved HBr.
    
  • Workup: Cool the reactor to 10 °C. Slowly quench with ice water (5.0 vol). Adjust the pH to 7.0–7.5 using 20% aqueous NaOH. Extract the aqueous layer with Ethyl Acetate (

    
     vol). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate under reduced pressure to yield a tan solid.
Step 3: Regioselective Enamine Formation

Objective: Synthesis of (E)-2-(2-bromo-6-methyl-3-nitropyridin-4-yl)-N,N-dimethylethenamine.

  • Protocol: Dissolve the Step 2 intermediate (1.0 eq) in anhydrous DMF (4.0 vol). Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq) and pyrrolidine (0.1 eq, as a nucleophilic catalyst). Heat the mixture to 80 °C for 12 hours under a nitrogen atmosphere.

  • Workup: Concentrate the dark red solution under high vacuum to remove DMF and unreacted DMF-DMA. The crude enamine is highly conjugated and stable enough to be telescoped directly into the next step without chromatographic purification.

Step 4: Reductive Cyclization

Objective: Synthesis of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Protocol: Dissolve the crude enamine from Step 3 in a mixture of Ethanol (10.0 vol) and Water (2.0 vol). Add Ammonium Chloride (

    
    , 3.0 eq) and heat to 60 °C. Portion-wise add Iron powder (325 mesh, 5.0 eq). The reduction of the nitro group is exothermic; maintain the temperature at 70 °C for 3 hours. The intermediate 3-amino species spontaneously cyclizes onto the enamine, expelling dimethylamine to form the pyrrole ring.
    
  • Workup: Cool the mixture to 25 °C. Dilute with Ethyl Acetate (10.0 vol) and filter through a pad of Celite to remove

    
     salts. Wash the filter cake thoroughly with EtOAc. Wash the filtrate with water and brine, dry over 
    
    
    
    , and concentrate. Recrystallize the crude product from Ethanol/Water (3:1) to yield the GMP-grade API as an off-white crystalline solid.

Quantitative Data & Analytical Controls

To ensure a self-validating system, Critical Process Parameters (CPPs) and In-Process Controls (IPCs) are strictly defined.

Table 1: Critical Process Parameters (CPPs) & In-Process Controls (IPCs)
Process StepCritical Process Parameter (CPP)In-Process Control (IPC) MethodAcceptance Criteria
1. Nitration Dosing rate of

; Temp

°C
HPLC (UV at 254 nm)

conversion; Dinitro impurity

2. Bromination Reflux Temp (

°C); Scrubber efficiency
HPLC / GC-MS

conversion; Hydrolysis product

3. Enamine Pyrrolidine catalyst loading; Temp (

°C)
LC-MS (Target

check)
Disappearance of C4-methyl signal in

-NMR
4. Cyclization Exotherm control during Fe additionHPLC (UV at 280 nm)Complete consumption of nitro-enamine
Table 2: Impurity Profiling and Control Strategy
Impurity TypeOrigin / MechanismControl Strategy for GMP
Over-nitrated species Thermal runaway during Step 1Strict cryogenic control (

°C) during

dosing.
Des-bromo azaindole Hydrodebromination during Step 4Use of mild Fe/

instead of

/Pd-C or strong acids.
Regioisomer Enamine DMF-DMA attack at C6-methylThermodynamically suppressed; controlled by limiting DMF-DMA equivalents.
Heavy Metals (Fe) Residual catalyst from Step 4Celite filtration + optional heavy metal scavenger resin (e.g., QuadraPure).

References

  • ResearchGate. Synthesis and Reactions of 3-Cyano-4,6-dimethyl-2-pyridone. Retrieved from: [Link]

  • Semantic Scholar. Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from: [Link]

Sources

Application

Application Note: Reagents and Protocols for the Regioselective Functionalization of 7-Bromo-6-azaindoles

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols Introduction and Structural Dynamics The 6-azaindole (1H-pyrrolo[2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Guide & Experimental Protocols

Introduction and Structural Dynamics

The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as a bioisostere for indole in the development of kinase inhibitors, antiviral agents (e.g., HIV-1 attachment inhibitors), and anticancer therapeutics [1]. However, the electron-deficient nature of the pyridine ring fundamentally alters the reactivity of the fused pyrrole system, making direct, unguided C-H functionalization challenging.

To overcome this, 7-bromo-6-azaindole is widely utilized as a highly versatile, pre-activated building block. The strategic placement of the bromine atom at the C7 position—adjacent to the pyridine nitrogen (N6)—creates a highly polarized C–Br bond that is exceptionally primed for transition-metal-catalyzed oxidative addition [2]. This application note details the causality, reagent selection, and validated protocols for the orthogonal, regioselective functionalization of 7-bromo-6-azaindoles.

Reactivity Center 7-Bromo-6-azaindole (Core Scaffold) N1 N1 Position Protection / Alkylation Center->N1 NaH, TsCl / MeI C2 C2 Position Directed Lithiation Center->C2 LDA, I2 (requires N-Ts) C3 C3 Position Electrophilic Substitution Center->C3 NIS or NBS C7 C7 Position Cross-Coupling / Grignard Center->C7 Pd(PPh3)4, Ar-B(OH)2 or Mg(0), AcCl

Figure 1: Regioselective functionalization map of the 7-bromo-6-azaindole scaffold.

Mechanistic Causality in Reagent Selection

Achieving regiocontrol on the 7-bromo-6-azaindole core requires an understanding of the electronic interplay between the N1 (pyrrole) and N6 (pyridine) nitrogen atoms.

N1-Protection: Preventing Catalyst Poisoning

The acidic N1 proton (pKa ~14) must typically be masked before subjecting the molecule to palladium- or copper-catalyzed cross-coupling. If left unprotected, the basic conditions of a Suzuki-Miyaura coupling will deprotonate N1. The resulting anionic azaindolyl species is a strong bidentate ligand that chelates Pd(II) intermediates, effectively poisoning the catalyst and halting the catalytic cycle [1].

  • Optimal Reagents: 4-Methoxybenzenesulfonyl chloride or p-Toluenesulfonyl chloride (TsCl) with NaH. The sulfonyl group withdraws electron density, further stabilizing the ring and sterically shielding the N1 position.

C7-Functionalization: The Bromide Handle

The C7 position is functionalized via the pre-installed bromide. The proximity of the electronegative N6 atom lowers the LUMO of the C7–Br bond, facilitating rapid oxidative addition by Pd(0) species [2].

  • Alternative to Palladium: When trace heavy-metal contamination must be avoided, the C7–Br bond can undergo direct magnesium insertion to form a highly nucleophilic Grignard reagent (C7-MgBr), which can be trapped by electrophiles such as acetyl chloride [3].

C3 and C2 Functionalization
  • C3 Position: Despite the electron-withdrawing pyridine ring, C3 remains the most electron-rich carbon in the system. It readily undergoes electrophilic aromatic substitution (EAS) using mild halogenating agents like N-Iodosuccinimide (NIS)[1].

  • C2 Position: Functionalization at C2 is achieved via Directed Ortho-Metalation (DOM). An N1-sulfonyl protecting group acts as a directing group, allowing Lithium Diisopropylamide (LDA) to selectively deprotonate the C2 proton at -78 °C, which can then be trapped by iodine or borates [1].

Quantitative Data & Reagent Summary

Table 1: Optimized Reagents and Yields for Regioselective Functionalization

PositionTransformationReagents & CatalystTemp / TimeTypical Yield
N1 Sulfonylation4-Methoxybenzenesulfonyl chloride, NaH, DMF0 °C to RT, 2 h85 - 95%
C7 Suzuki ArylationAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O120 °C, 15 h60 - 85%
C7 Grignard AcylationMg(0), Acetyl Chloride, FeCl₃ (2 mol%), Et₂O-60 °C, 3 h~80%
C3 IodinationNIS, DMFRT, 4 h75 - 90%
C2 Lithiation/TrappingLDA, then I₂, THF-78 °C, 2 h~85%

Experimental Workflows and Protocols

Workflow S1 Step 1: N1-Protection (TsCl, NaH, DMF) Prevents Pd-poisoning S2 Step 2: C7-Arylation (Pd(PPh3)4, Ar-B(OH)2) Suzuki-Miyaura Coupling S1->S2 S3 Step 3: C3-Iodination (NIS, DMF) Electrophilic Attack S2->S3 S4 Step 4: Deprotection (NaOH or TBAF) Yields target azaindole S3->S4

Figure 2: Sequential orthogonal functionalization workflow for 7-bromo-6-azaindoles.

Protocol 1: Synthesis of the 7-Bromo-6-azaindole Core (Bartoli Synthesis)

Note: This protocol establishes the core scaffold from commercially available precursors [2].

  • Setup: Flame-dry a 500 mL round-bottom flask purged with argon. Dissolve 2-bromo-3-nitropyridine (5.0 g, 24.6 mmol) in anhydrous THF (200 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, ~4.0 equiv) dropwise via an addition funnel over 45 minutes. Causality: The large excess of Grignard reagent is required because the first equivalents are consumed reducing the nitro group to a nitroso intermediate, which subsequently undergoes a [3,3]-sigmatropic rearrangement.

  • Reaction: Maintain the reaction at -78 °C for 1 hour.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (50 mL) while still cold. Allow the mixture to warm to room temperature, extract with EtOAc (3 × 100 mL), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield 7-bromo-6-azaindole as a solid.

Protocol 2: Regioselective C7 Suzuki-Miyaura Cross-Coupling

Note: This protocol assumes N1 has been previously protected with a sulfonyl group (e.g., N-tosyl-7-bromo-6-azaindole) [1, 2].

  • Reagent Mixing: In a thick-walled microwave vial or Schlenk flask, combine N-tosyl-7-bromo-6-azaindole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Catalyst Introduction: In a glovebox or under strict argon flow, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Seal the vessel.

  • Heating: Heat the reaction mixture to 120 °C for 15 hours. Causality: The elevated temperature is required to overcome the steric hindrance of the N-tosyl group and drive the transmetalation step to completion.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 × 20 mL). Extract the aqueous layer once more with EtOAc.

  • Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Purify by preparative HPLC or flash chromatography.

Protocol 3: Regioselective C7-Acylation via Grignard Formation

Note: This is a powerful, transition-metal-free alternative for C7 functionalization [3].

  • Grignard Formation: In an argon-purged flask, add magnesium turnings (0.75 mmol, 18.2 mg) to a solution of 7-bromo-6-azaindole (0.75 mmol, 147 mg) in anhydrous diethyl ether (10 mL). Stir at room temperature until the magnesium is consumed, forming the C7-azaindolylmagnesium bromide intermediate.

  • Cooling: Cool the reaction mixture to -60 °C using a dry ice/chloroform bath.

  • Acylation: Add anhydrous FeCl₃ (2 mol%) as a catalyst, followed by the dropwise addition of acetyl chloride (0.75 mmol, 58.9 mg). Causality: FeCl₃ acts as a Lewis acid to activate the acyl chloride, while the low temperature (-60 °C) prevents over-addition of the Grignard reagent to the newly formed ketone, ensuring high chemoselectivity.

  • Completion: Stir for 3 hours at -60 °C, then quench with saturated aqueous NH₄Cl.

  • Extraction: Extract with diethyl ether, dry over MgSO₄, and concentrate to yield 7-acetyl-6-azaindole (Yield: ~80%).

References

  • Scientific Letter N°18 - Some Examples of Azaindole Synthesis and Functionalization. Atlanchim Pharma. Available at: [Link]

  • Composition and antiviral activity of substituted azaindoleoxoacetic piperazine derivatives. US Patent 20040110785A1.
  • Binuclear azide-bridged hydrazone Cu(II) complex: Synthesis, characterization and evaluation of biological activity. Vitomirov et al., Journal of the Serbian Chemical Society, 2023. Available at: [Link]

Method

Microwave-Assisted Cross-Coupling Strategies for 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine: A Comprehensive Application Guide

Introduction & Mechanistic Rationale In modern drug discovery, the azaindole scaffold—specifically the pyrrolo[2,3-c]pyridine system—serves as a privileged bioisostere for indoles and purines, frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the azaindole scaffold—specifically the pyrrolo[2,3-c]pyridine system—serves as a privileged bioisostere for indoles and purines, frequently utilized in the development of potent kinase inhibitors. 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS: 1379333-96-6) is an exceptionally valuable building block in this space. The 5-methyl group provides a critical steric and electronic tuning element for structure-activity relationship (SAR) optimization, while the 7-bromo position acts as a highly reactive handle for transition-metal-catalyzed cross-coupling.

The Mechanistic Challenge

While the 7-bromo position is electronically activated for oxidative addition due to the adjacent electron-withdrawing pyridine nitrogen, the free pyrrole amine (NH) presents a significant synthetic hurdle. Under conventional thermal heating, the free NH can coordinate with the palladium catalyst (leading to catalyst poisoning) or undergo competing off-target N-arylation[1]. Consequently, conventional cross-coupling reactions on free (NH) bromo-azaindoles often suffer from sluggish kinetics, requiring prolonged heating (12–24 hours) and resulting in poor yields.

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) resolves these bottlenecks through direct dielectric heating. Unlike conventional convection heating, microwaves couple directly with polar molecules (such as solvents and reagents), causing rapid molecular friction and localized superheating[2]. This instantaneous energy transfer overcomes the high activation energy barriers of the rate-limiting transmetalation and reductive elimination steps[3]. By reducing reaction times from hours to mere minutes, MAOS kinetically favors the desired C-C or C-N bond formation over slower, thermodynamically driven degradation or off-target pathways[1].

Catalytic Pathway Visualization

The following diagram illustrates the self-validating catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling, highlighting where microwave energy provides the critical thermodynamic push.

CatalyticCycle ActiveCat Active Catalyst L_nPd(0) OxAdd Oxidative Addition (7-Bromo-azaindole) ActiveCat->OxAdd MW Accelerated TransMet Transmetalation (Arylboronic Acid) OxAdd->TransMet Base Mediated RedElim Reductive Elimination (C-C Coupled Product) TransMet->RedElim Rate Limiting Step RedElim->ActiveCat Catalyst Regeneration

Catalytic cycle of the microwave-assisted Suzuki-Miyaura cross-coupling.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and strict temperature monitoring ensures that each step can be quantitatively verified.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Causality & Design: A biphasic solvent system (1,4-Dioxane/H₂O) is utilized. Dioxane effectively solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃) and couples strongly with microwave irradiation to facilitate rapid heating[3]. Pd(dppf)Cl₂ is selected as the pre-catalyst because its bidentate phosphine ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base Addition: Add 1,4-dioxane (3.0 mL) followed by an aqueous solution of K₂CO₃ (2.0 M, 1.0 mL). Add 10 µL of dodecane as an internal standard for post-reaction LC-MS validation.

  • Degassing (Critical Step): Purge the heterogeneous mixture with Argon for 5 minutes. Oxygen must be excluded to prevent the oxidative degradation of the phosphine ligands, which would prematurely terminate the catalytic cycle. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Irradiation: Place the vial into a dedicated microwave synthesizer.

    • Parameters: Temperature = 120 °C; Time = 15 minutes; Power = Variable (max 150 W); Pressure Limit = 250 psi.

    • Monitoring: Ensure the IR sensor confirms a steady hold at 120 °C.

  • Workup & Validation: Cool the vessel to room temperature via compressed air. Extract the mixture with Ethyl Acetate (3 x 5 mL). Analyze an aliquot of the organic layer via LC-MS against the dodecane internal standard. A product mass [M+H]⁺ with >95% conversion validates successful coupling. Purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond Formation)

Causality & Design: C-N cross-coupling on free NH azaindoles is notoriously difficult. We employ RuPhos, a bulky, electron-rich biaryl phosphine ligand. The steric bulk of RuPhos promotes rapid reductive elimination (preventing β-hydride elimination), while its electron-rich nature facilitates oxidative addition[1]. Anhydrous conditions are mandatory to prevent the hydrolysis of the strong base (NaOtBu).

Step-by-Step Methodology:

  • Reagent Preparation (Glovebox Preferred): In an oven-dried 10 mL microwave vial, combine 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol), the primary or secondary amine (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), RuPhos (0.05 equiv, 5 mol%), and NaOtBu (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous Toluene (4.0 mL). Toluene is a poor microwave absorber, so the localized heating relies on the polar reagents and the catalyst complex, preventing bulk solvent superheating and pressure explosions.

  • Degassing & Sealing: Purge with Argon for 5 minutes and seal tightly.

  • Microwave Irradiation:

    • Parameters: Temperature = 130 °C; Time = 20 minutes; Power = Variable (max 150 W).

  • Workup & Validation: Dilute with Dichloromethane (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and verify the target mass via LC-MS before proceeding to reverse-phase preparative HPLC purification.

Experimental Workflow Visualization

Workflow Prep Reagent Prep (Air-Free) MW Microwave (120-130 °C, 15-20 min) Prep->MW Workup Aqueous Workup & Extraction MW->Workup Analysis LC-MS & Flash Chromatography Workup->Analysis

Step-by-step workflow for microwave-assisted synthesis and purification.

Quantitative Data Summary

The following table summarizes the dramatic improvements in reaction efficiency when transitioning from conventional thermal heating to microwave-assisted organic synthesis (MAOS) for 7-bromo-azaindole functionalization.

Reaction TypeHeating MethodTemp (°C)TimeCatalyst / LigandYield (%)Purity (LC-MS)
Suzuki-Miyaura Conventional Batch10012 hPd(dppf)Cl₂45%< 80%
Suzuki-Miyaura Microwave 120 15 min Pd(dppf)Cl₂ 88% > 95%
Buchwald-Hartwig Conventional Batch11024 hPd₂(dba)₃ / RuPhos30%< 75%
Buchwald-Hartwig Microwave 130 20 min Pd₂(dba)₃ / RuPhos 82% > 95%

Note: Yields represent isolated yields after flash chromatography. Purity is determined by UV absorbance at 254 nm.

References

  • Title: Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles Source: Current Organic Chemistry URL: [Link]

  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: Catalysts (MDPI) URL: [Link]

  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Enhancement for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

Welcome to the technical support center for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this and structurally similar heterocyclic compounds. The following question-and-answer format is based on common issues encountered in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having difficulty dissolving 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine in common organic solvents. What are the initial steps I should take?

A1: Foundational Troubleshooting: Solvent Selection and Polarity

The principle of "like dissolves like" is the cornerstone of solubility. This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, a heterocyclic aromatic compound, possesses both polar (the pyrrolo-pyridine core with nitrogen atoms capable of hydrogen bonding) and non-polar (the bromo and methyl substituents) characteristics. This dual nature can make solvent selection challenging.

Initial Recommended Solvents to Screen:

A systematic approach to solvent screening is crucial. Start with a range of solvents with varying polarities.

SolventPolarity IndexDielectric Constant (ε)Comments
Polar Aprotic
Dimethyl Sulfoxide (DMSO)7.247Often a good starting point for dissolving a wide range of organic compounds.[1]
Dimethylformamide (DMF)6.437Similar to DMSO, effective for many polar and non-polar compounds.
Acetonitrile (ACN)5.837.5A common solvent in chromatography, useful for moderately polar compounds.
Acetone5.121A less polar aprotic solvent.
Polar Protic
Methanol (MeOH)5.133Capable of hydrogen bonding, which can be beneficial for this compound.
Ethanol (EtOH)4.324.5Similar to methanol but slightly less polar.
Non-Polar
Dichloromethane (DCM)3.19.1A good solvent for many organic compounds, but may be less effective for polar molecules.
Toluene2.42.4A non-polar aromatic solvent.

Experimental Protocol: Small-Scale Solubility Test

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1-5 mg) into several clean, dry vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL).

  • Observation: Vortex or sonicate the vials for a set period (e.g., 1-2 minutes) at room temperature.

  • Assessment: Visually inspect for dissolution. If the compound dissolves, add more solute incrementally to estimate the approximate solubility. If it does not dissolve, proceed to the next troubleshooting steps.

Q2: Room temperature dissolution is failing. How does temperature affect the solubility of my compound?

A2: Leveraging Temperature to Enhance Solubility

For most solid organic compounds, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

The "Solubility Doubling Temperature"

A useful heuristic is the concept of the "solubility doubling temperature" (ΔTsd), which is the temperature increase required to double the solubility of a compound.[3][4] For many organic compounds in organic solvents, the median ΔTsd is approximately 20°C.[3] This suggests that a modest increase in temperature can have a significant impact on solubility.

Experimental Protocol: Temperature-Controlled Solubility Enhancement

  • Initial Setup: Using the vials from the previous experiment where the compound did not fully dissolve, place them in a controlled heating block or water bath.

  • Gradual Heating: Increase the temperature in increments of 10-20°C.

  • Agitation: After each temperature increase, vortex or sonicate the samples to facilitate dissolution.

  • Observation: Note the temperature at which the compound fully dissolves.

  • Caution: Be mindful of the boiling points of the solvents used. Ensure proper ventilation and use sealed vials if necessary to prevent solvent evaporation. Also, be aware that some compounds may degrade at elevated temperatures.

G cluster_0 Solubility Troubleshooting Workflow A Start: Insoluble Compound B Select Solvent Screen (Polar Aprotic, Polar Protic, Non-Polar) A->B C Room Temperature Dissolution Attempt B->C D Soluble? C->D E Yes: Proceed with Experiment D->E  Yes F No: Apply Gentle Heating (e.g., 40-60°C) D->F  No G Soluble? F->G H Yes: Note Temperature and Proceed G->H  Yes I No: Consider Co-Solvent System G->I  No J Select Miscible Co-Solvent I->J K Optimize Co-Solvent Ratio J->K L Soluble? K->L M Yes: Document System and Proceed L->M  Yes N No: Advanced Techniques (e.g., pH, Formulation) L->N  No

Troubleshooting workflow for solubility issues.
Q3: Even with heating, my compound has limited solubility in a single solvent. What are co-solvents and how can they help?

A3: The Power of Co-Solvency

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a poorly soluble compound.[5][6][7] This technique is particularly effective for compounds that have both polar and non-polar regions. The co-solvent can act as a "bridge" between the solute and the primary solvent, modifying the overall polarity of the solvent system to better match that of the solute.

For 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, a mixture of a polar and a non-polar solvent can be highly effective. The co-solvent approach can sometimes increase the solubility of a compound by several orders of magnitude.[1][8]

Common Co-Solvent Systems to Try:

  • DCM/Methanol: A versatile combination for a wide range of organic compounds.

  • Toluene/Ethanol: Useful for aromatic compounds with some polar functionality.

  • Acetonitrile/Water: Often used in reversed-phase chromatography, but the principle of mixed polarity can be applied here.

  • DMSO/Water: A powerful combination, but be aware that the presence of water can sometimes decrease the solubility of hydrophobic compounds.[9]

Experimental Protocol: Co-Solvent Screening

  • Primary Solvent: Start with the single solvent that showed the most promise in your initial screening, even if it didn't fully dissolve the compound.

  • Co-Solvent Addition: Add a miscible co-solvent dropwise while agitating the mixture.

  • Observation: Look for signs of increased dissolution.

  • Systematic Approach: For a more rigorous approach, prepare a series of vials with a fixed amount of your compound and varying ratios of the two solvents (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Optimization: Identify the solvent ratio that provides the best solubility.

Co-solvency mechanism for improved solubility.
Q4: Are there any other chemical modifications or formulation strategies I can consider?

A4: Advanced Strategies for Solubility Enhancement

If the above methods are insufficient, more advanced techniques can be employed, especially in the context of drug development and formulation.

  • pH Adjustment: For compounds with acidic or basic functional groups, altering the pH of the solution can dramatically increase solubility. The pyrrolo-pyridine core of your compound has basic nitrogens. In an aqueous or protic organic solvent system, acidification (e.g., with a few drops of acetic acid or trifluoroacetic acid) could protonate these nitrogens, forming a more soluble salt.[9]

  • Salt Formation: If the compound is intended for pharmaceutical use, forming a salt is a common strategy to improve aqueous solubility and dissolution rates.[10][11] This involves reacting the compound with an acid or base to create an ionic salt form.

  • Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the solid state.[1][12] This can be achieved by methods like solvent evaporation or hot-melt extrusion. The goal is to reduce the particle size to the molecular level, thereby increasing the surface area and dissolution rate.

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble drug molecule in their hydrophobic core, while the hydrophilic exterior of the cyclodextrin improves solubility in aqueous media.[10]

  • Particle Size Reduction: Techniques like micronization or nanosuspension increase the surface area of the compound, which can lead to a faster dissolution rate.[1][10][11]

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Pharmaceutical Sciences and Research.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Black, S. N., & Collier, E. A. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development.
  • Deshmukh, M. T., et al. (2025). Enhancing the Solubility of Poorly Soluble Drugs: Strategies and Advances in Pharmaceutical Formulations. Asian Journal of Pharmaceutical Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2010).
  • Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Cosolvent. (n.d.). In Grokipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • ResearchGate. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?
  • On the Effect of Temperature on Aqueous Solubility of Organic Solids. (n.d.). ResearchGate.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Co-solvent: Significance and symbolism. (2025). ScienceDirect.

Sources

Optimization

Technical Support Center: Troubleshooting 7-Bromo-6-Azaindole Cross-Coupling Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering low yields, stalled reactions, or complex imp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering low yields, stalled reactions, or complex impurity profiles when performing cross-coupling reactions on the 7-bromo-6-azaindole scaffold.

Unlike standard aryl bromides, 7-bromo-6-azaindole presents a unique set of electronic and steric challenges. This guide moves beyond generic protocols to address the mechanistic causality behind your experimental failures, providing self-validating workflows to ensure reproducible success.

Mechanistic Causality: Why Do These Reactions Fail?

The difficulty in coupling 7-bromo-6-azaindole stems from its dual-nitrogen architecture, which acts as a highly efficient trap for transition metal catalysts[1].

  • Catalyst Poisoning via Chelation: The pyridine nitrogen (N6) is situated adjacent to the C7-bromide. Upon oxidative addition of the Pd(0) catalyst into the C-Br bond, the resulting Pd(II) intermediate is highly susceptible to intramolecular coordination by the N6 lone pair. This forms a stable, unreactive metallacycle that prevents the transmetalation step.

  • N-H Interference: The pyrrole nitrogen (N1) is acidic. Under the basic conditions required for Suzuki or Buchwald-Hartwig couplings, this position deprotonates. The resulting electron-rich azaindolyl anion is a strong σ-donor that displaces phosphine ligands, leading to catalyst aggregation (observed as "Pd black") and immediate reaction stalling.

Mechanism Pd0 Pd(0) L_n OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 7-Br-6-Azaindole Poison Catalyst Poisoning (N1/N6 Chelation) OxAdd->Poison Poor Ligand Transmet Transmetalation (Ar-Pd-R) OxAdd->Transmet Bulky Ligand RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Fig 1: Competing pathways in Pd-catalyzed cross-coupling of 7-bromo-6-azaindole.

Troubleshooting Guide & FAQs

Troubleshooting Start Low Yield in 7-Bromo-6-Azaindole Coupling CheckNH Is N1 position unprotected? Start->CheckNH ProtectN1 Protect N1 (e.g., Ts, TIPS) or use BrettPhos Pd G3 CheckNH->ProtectN1 Yes CheckDehal High protodehalogenation? CheckNH->CheckDehal No WaterBase Use anhydrous conditions & mild base (e.g., K3PO4) CheckDehal->WaterBase Yes CheckPoison Reaction stalls (Catalyst Poisoning)? CheckDehal->CheckPoison No ChangeLigand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckPoison->ChangeLigand Yes

Fig 2: Troubleshooting workflow for 7-bromo-6-azaindole cross-coupling reactions.

Q1: My Suzuki coupling stalls at 20-30% conversion, and the reaction mixture turns black within an hour. What is happening? A1: The black precipitate is "Pd black," indicating complete ligand dissociation and catalyst death. The unprotected N1-H or the N6 nitrogen is chelating the palladium. Solution: You must protect the N1 position (e.g., with a Tosyl group) prior to coupling[2]. If protection is synthetically impossible, switch to a highly active, bulky dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos) that sterically prevents the azaindole nitrogens from displacing it.

Q2: I am observing significant protodehalogenation (formation of 6-azaindole) instead of my desired cross-coupled product. How do I fix this? A2: Protodehalogenation occurs when the transmetalation step is slower than the competing reduction of the Pd(II) intermediate. This is severely exacerbated by protic solvents (like ethanol) or excessive water in the presence of strong bases. Solution: Switch to a strictly anhydrous solvent system (e.g., dry Toluene or 1,4-Dioxane) and use a milder, anhydrous base like finely milled K3PO4.

Q3: Can I perform a Buchwald-Hartwig amination on 7-bromo-6-azaindole without protecting the N1-H? A3: Yes, but traditional Pd sources (like Pd(OAc)2 or Pd(PPh3)4) will fail due to the formation of stable Pd-azaindolide complexes. You must use specialized metallacyclic precatalysts. The Buchwald group has demonstrated that precatalysts like BrettPhos Pd G3 allow for rapid Pd(0) generation, enabling successful amination even in the presence of an unprotected N-H[3].

Quantitative Data & Catalyst Selection

Table 1: Optimization Matrix for 7-Bromo-6-Azaindole Suzuki Coupling
Substrate StateCatalyst / LigandBase / SolventTemp (°C)Expected YieldPrimary Observation / Issue
UnprotectedPd(PPh3)4 (5 mol%)Na2CO3 / H2O-Dioxane90< 20%Rapid formation of Pd black; catalyst poisoning.
N-Tosyl ProtectedPd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane9040 - 50%Stalled conversion; high protodehalogenation.
N-Tosyl Protected Pd2(dba)3 / SPhos K3PO4 / Toluene 100 > 85% Clean conversion; self-validating color stability.
Table 2: Catalyst Selection Guide by Reaction Type
Reaction TypeRecommended Catalyst SystemRecommended BaseN1 Protection Required?
Suzuki-Miyaura Pd2(dba)3 (2.5 mol%) + SPhos (5 mol%)Anhydrous K3PO4Highly Recommended (Ts, TIPS)
Sonogashira PdCl2(PPh3)2 (5 mol%) + CuI (10 mol%)TriethylamineRecommended
Buchwald-Hartwig BrettPhos Pd G3 (2-5 mol%)LiHMDSNo (Tolerates free N-H)

Self-Validating Experimental Protocols

Protocol 1: N-Tosylation of 7-Bromo-6-Azaindole (Pre-requisite for High Yields)[2]

This protocol ensures the acidic N1 proton is masked, preventing anionic catalyst poisoning.

  • Initiation: Dissolve 7-bromo-6-azaindole (1.0 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Self-Validation Check: You must observe immediate H2 gas evolution. The solution will transition to a slightly yellow/orange hue, confirming the formation of the azaindolyl anion.

  • Electrophilic Addition: After 30 minutes, add p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in one portion. Remove the ice bath and stir for 2 hours at room temperature.

  • Quench & Isolate: Pour the reaction mixture into vigorously stirring ice water (3x the reaction volume).

    • Self-Validation Check: A white to pale-yellow precipitate should form immediately. Filter, wash with cold water, and dry under a high vacuum.

Protocol 2: High-Yield Suzuki-Miyaura Coupling of N-Tosyl-7-Bromo-6-Azaindole

Utilizing bulky, electron-rich ligands to force transmetalation over chelation.

  • Reagent Loading: In an oven-dried Schlenk flask, combine N-Tosyl-7-bromo-6-azaindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd2(dba)3 (2.5 mol%), SPhos (5 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Degassing: Evacuate the flask and backfill with Argon. Repeat this cycle three times.

    • Self-Validation Check: Rigorous degassing is critical. Failure here results in oxidative homocoupling of your boronic acid, visible as a high-running spot on TLC.

  • Reaction Execution: Add anhydrous Toluene (0.2 M) via syringe. Seal the flask and heat to 100 °C for 12 hours.

    • Self-Validation Check: The reaction should maintain a clear, dark orange/red homogeneous appearance. If the solution turns opaque black within the first 30 minutes, oxygen was introduced or the SPhos ligand failed to coordinate.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove phosphate salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of Unprotected 7-Bromo-6-Azaindole[3]

For late-stage functionalization where N-protection is not viable.

  • Setup: In a glovebox or under strict Argon flow, combine 7-bromo-6-azaindole (1.0 equiv), the amine partner (1.2 equiv), and BrettPhos Pd G3 precatalyst (2-5 mol%).

  • Base Addition: Add LiHMDS (2.2 equiv) and anhydrous THF (0.1 M).

    • Causality Note: LiHMDS is chosen because it is strong enough to deprotonate the amine, but its byproduct (HMDS) does not interfere with the delicate Pd-metallacycle activation step.

  • Heating: Heat at 65 °C for 4-8 hours. Monitor by LCMS until the starting material is consumed.

References

  • Source: atlanchimpharma.
  • Source: nih.
  • Source: mit.

Sources

Troubleshooting

Optimizing catalyst selection for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine functionalization

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic scaffolds. 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (a 6-azaindole derivative) presents a unique trifecta of synthetic challenges: a sterically encumbered C7-bromide, a highly coordinating pyridine N6 lone pair, and an acidic, unprotected pyrrole N1-H.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve high-yielding C7 cross-coupling.

Part 1: Mechanistic Causality & Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling at the C7 position stalls at <30% conversion despite full consumption of the boronic acid. What is happening? Causality: This is a classic case of catalyst poisoning coupled with protodeboronation. The N6 nitrogen in the pyrrolo[2,3-c]pyridine core is a strong σ-donor. When using small or electron-poor ligands (e.g., PPh3, dppf), the active Pd(0) or Pd(II) species becomes trapped in an off-cycle coordination complex with the N6 lone pair. Meanwhile, the unreacted boronic acid degrades in the basic media. Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos . The steric bulk of the dicyclohexyl groups creates a protective shield around the palladium center, physically preventing N6-coordination while accelerating oxidative addition into the C7-Br bond [1].

Q2: During Buchwald-Hartwig amination, I am observing significant N1-arylation instead of the desired C7-amination. How can I control chemoselectivity? Causality: The unprotected pyrrole N1-H is highly acidic (pKa ~13–15). In the presence of strong bases typically used for amination (e.g., NaOtBu, KOtBu), the azaindole is deprotonated, forming a potent nucleophile that outcompetes your exogenous amine for the Pd(II)-aryl intermediate. Solution: Utilize LiHMDS as your base. LiHMDS fully deprotonates both the azaindole and the amine, but the lithium cation strongly coordinates to the azaindole nitrogen, significantly dampening its nucleophilicity relative to the exogenous amine [2]. Combine this with BrettPhos Pd G3 , which is highly selective for primary amine coupling.

Q3: Does the C5-methyl group impact the reactivity of the C7-bromide? Causality: Yes. The C5-methyl group is electron-donating via inductive effects. This subtly increases the electron density of the pyridine ring, making the C7-Br bond slightly less electrophilic compared to an unsubstituted azaindole. This increased activation barrier necessitates the use of highly active precatalysts (like Pd G3/G4 systems) to ensure rapid oxidative addition.

Part 2: Mechanistic Pathways & Decision Matrices

CatalystSelection Start 7-Bromo-5-methyl-1H- pyrrolo[2,3-c]pyridine Check Reaction Type? Start->Check Suzuki C-C Bond Formation (Suzuki-Miyaura) Check->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) Check->Buchwald SuzBase Weak Base (K3PO4) Biphasic Solvent Suzuki->SuzBase BuchBase Strong Base (LiHMDS) Anhydrous THF Buchwald->BuchBase SuzCat Pd2(dba)3 / XPhos Prevents N6-Coordination SuzBase->SuzCat BuchCat BrettPhos Pd G3 Prevents N1-Arylation BuchBase->BuchCat

Decision matrix for optimizing cross-coupling conditions of 6-azaindole derivatives.

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C7-Br Cleavage) Pd0->OxAdd Substrate Poison Catalyst Poisoning (N6-Coordination) Pd0->Poison Small Ligands (e.g., PPh3) TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product Poison->Pd0 Bulky Ligands (e.g., XPhos)

Catalytic cycle showing the critical off-cycle N6-coordination pathway and its resolution.

Part 3: Quantitative Catalyst Screening Data

The following table summarizes the optimization landscape for the C7-arylation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine, demonstrating the critical nature of ligand and base selection [3].

Catalyst PrecursorLigandBaseSolventYield (C7-Coupled)Mechanistic Observation
Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Dioxane/H₂O< 10%Rapid Pd-black formation; severe N6-coordination.
Pd(dppf)Cl₂ (5 mol%)NoneCs₂CO₃DMF22%Significant protodehalogenation; low conversion.
Pd₂(dba)₃ (2.5 mol%)XantphosK₃PO₄Dioxane65%Moderate yield; bidentate bite angle partially shields Pd.
Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ (aq) t-AmylOH 89% Clean conversion; complete suppression of N6-binding.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized C7 Suzuki-Miyaura Coupling

This protocol utilizes a biphasic solvent system to facilitate transmetalation while keeping the organic phase non-polar enough to prevent N1-deprotonation.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol), arylboronic acid (1.5 equiv, 0.75 mmol), Pd₂(dba)₃ (2.5 mol%, 0.0125 mmol), and XPhos (5.0 mol%, 0.025 mmol).

  • Solvent Addition: Add 2.5 mL of rigorously degassed t-Amyl alcohol. Causality: t-AmylOH provides sufficient polarity to dissolve the boronic acid but prevents the aqueous base from fully homogenizing, protecting the N1-H.

  • Base Addition: Outside the glovebox, under a positive flow of N₂, inject 0.75 mL of a degassed aqueous K₃PO₄ solution (2.0 M, 3.0 equiv).

  • Reaction: Seal the tube and stir vigorously (1000 rpm) at 90 °C for 12 hours.

  • System Validation & Quality Control (Self-Validation Check): At t = 2 hours, withdraw a 10 µL aliquot of the organic layer and quench in 1 mL MeCN. Analyze via LC-MS.

    • Pass Criteria: >50% consumption of starting material (m/z 211/213) and appearance of product mass.

    • Fail Criteria: Presence of debrominated azaindole (m/z 133). If observed, the system contains oxygen or the boronic acid is degrading; abort and re-degas solvents.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium species. Concentrate and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Highly Selective C7 Buchwald-Hartwig Amination

This protocol utilizes LiHMDS to control the nucleophilicity of the azaindole core, ensuring exclusive C-N bond formation at the C7 position.

Step-by-Step Methodology:

  • Preparation: In a glovebox, charge a vial with 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv, 0.5 mmol), primary amine (1.2 equiv, 0.6 mmol), and BrettPhos Pd G3 precatalyst (2.0 mol%, 0.01 mmol).

  • Solvent & Base: Add 2.5 mL of anhydrous, inhibitor-free THF. Slowly add LiHMDS (1.0 M in THF, 2.5 equiv, 1.25 mL) dropwise over 2 minutes. Causality: The excess LiHMDS deprotonates both substrates, but the lithium tightly binds the azaindole N1, allowing the primary amine to selectively attack the Pd-aryl complex.

  • Reaction: Seal the vial and heat at 65 °C for 6 hours.

  • System Validation & Quality Control: At t = 1 hour, TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting bromide. The reaction mixture should remain a homogeneous yellow/orange solution. If it turns black, the precatalyst has crashed out due to moisture.

  • Workup: Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the lithium salts. Extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and concentrate for purification.

References

1. - ACS Omega 2. - Journal of Organic Chemistry (via PMC) 3. - Beilstein Journal of Organic Chemistry

Sources

Optimization

Resolving purification challenges of polar 6-azaindole derivatives

Technical Support Center: Troubleshooting the Purification of Polar 6-Azaindole Derivatives Welcome to the Technical Support Center for 6-azaindole purification. 6-Azaindoles (pyrrolopyridines) are highly valued bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Polar 6-Azaindole Derivatives

Welcome to the Technical Support Center for 6-azaindole purification. 6-Azaindoles (pyrrolopyridines) are highly valued bioisosteres in drug discovery, offering improved aqueous solubility, reduced lipophilicity, and enhanced target binding compared to their indole counterparts[1][2]. However, the introduction of the basic pyridine-like nitrogen (N6) significantly alters their physicochemical properties. This basic center, combined with the polar pyrrole N-H, creates a highly polar, basic scaffold prone to strong hydrogen bonding and secondary interactions with chromatographic stationary phases[3][4].

This guide provides field-proven, causality-driven troubleshooting strategies for researchers facing purification bottlenecks with these complex molecules.

Section 1: Frequently Asked Questions & Troubleshooting Guides

Q1: My 6-azaindole derivative exhibits severe peak tailing and streaking on normal-phase silica gel. How can I achieve sharp elution peaks?

  • Causality & Mechanism: Bare silica gel contains acidic silanol groups (pKa ~4.5–5.5). The basic N6 nitrogen of the 6-azaindole acts as a strong hydrogen bond acceptor and can become protonated by these silanols, leading to a mixed-mode retention mechanism (adsorption + ion-exchange)[3]. This heterogeneous binding energy profile causes molecules to elute at different rates, manifesting as severe streaking.

  • Solution: You must mask the active silanol sites. Incorporate a basic modifier into your mobile phase to competitively bind to the acidic silanols.

  • Actionable Step: Add 1% to 5% Triethylamine (TEA) or 0.1% to 1% Ammonium Hydroxide (NH₄OH) to your organic mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes).

  • Alternative: If the compound is sensitive to basic modifiers, switch to amine-functionalized (deactivated) silica columns.

Q2: When using Reversed-Phase (RP) HPLC, my polar 6-azaindole elutes in the void volume with poor retention. How do I increase retention on a C18 column?

  • Causality & Mechanism: 6-Azaindoles are inherently more polar than indoles. If your derivative has additional polar functional groups, its cLogP may be too low for adequate hydrophobic partitioning on a standard C18 phase.

  • Solution: You have two distinct chemical levers: Ion-pairing or pH manipulation.

  • Strategy A (Ion-Pairing): Add 0.05% - 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA protonates the N6 nitrogen, but the highly hydrophobic trifluoroacetate counter-ion forms an ion pair with the molecule, increasing its apparent lipophilicity and retention[5].

  • Strategy B (High pH): Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.5) with a hybrid-silica C18 column designed for high pH. This deprotonates the N6 nitrogen, rendering the molecule fully neutral and maximizing its intrinsic hydrophobicity.

Q3: I am trying to separate a 6-azaindole from a structurally similar positional isomer (e.g., 7-azaindole). They co-elute under standard gradient conditions. What is the best approach?

  • Causality & Mechanism: Positional isomers of azaindoles have nearly identical molecular weights and lipophilicities but differ subtly in their pKa values and dipole moments due to the position of the pyridine nitrogen[2][6].

  • Solution: Exploit the pKa differences using an isocratic hold at a specific pH.

  • Actionable Step: Map the pKa of both isomers. Buffer your RP-HPLC mobile phase to exactly the pKa of the 6-azaindole. At this pH, the 6-azaindole will exist in a 50:50 equilibrium of ionized to neutral species, while the isomer (with a different pKa) will have a different ionization ratio. This subtle difference in the ionization state will drastically alter their relative retention times, allowing for baseline resolution.

Section 2: Quantitative Data & Modifier Selection

Selecting the correct modifier is critical for establishing a self-validating purification system. The table below summarizes the empirical effects of various modifiers on 6-azaindole chromatography.

Table 1: Impact of Chromatographic Modifiers on Polar 6-Azaindole Derivatives

Chromatography ModeModifierConcentrationMechanism of ActionExpected Peak Asymmetry (As)
Normal-Phase (Silica)None (Control)N/AStrong H-bonding with acidic silanols> 3.5 (Severe Tailing)
Normal-Phase (Silica)Triethylamine (TEA)1.0% - 5.0% v/vCompetitive silanol masking1.1 - 1.3 (Sharp)
Normal-Phase (Silica)Ammonium Hydroxide0.1% - 1.0% v/vCompetitive silanol masking (volatile)1.0 - 1.2 (Sharp)
Reversed-Phase (C18)Formic Acid (FA)0.1% v/vProtonation (weak ion-pairing)1.5 - 2.0 (Moderate)
Reversed-Phase (C18)Trifluoroacetic Acid0.05% - 0.1% v/vStrong ion-pairing with protonated N61.0 - 1.1 (Excellent)

Section 3: Experimental Workflows & Methodologies

Protocol A: Step-by-Step Normal-Phase Flash Chromatography with Basic Modifiers This protocol is designed to eliminate streaking for basic 6-azaindole derivatives synthesized via cross-coupling or cyclization routes[7][8].

  • Column Equilibration: Pre-equilibrate the bare silica gel column with 3-5 column volumes (CV) of the starting non-polar solvent (e.g., Hexanes or Dichloromethane) containing 1% v/v Triethylamine (TEA). Crucial Step: TEA must be present during equilibration to saturate the active silanol sites before the sample is introduced.

  • Sample Loading: Dissolve the crude 6-azaindole mixture in a minimum volume of the starting mobile phase. If solubility is poor, use a dry-loading technique: dissolve the sample in a volatile solvent (e.g., THF), add a small amount of deactivated silica, and evaporate to a free-flowing powder.

  • Gradient Elution: Initiate a gradient from 0% to 50% polar solvent (e.g., Ethyl Acetate or Methanol). Ensure the polar solvent also contains 1% v/v TEA to maintain silanol masking throughout the run[3].

  • Fraction Collection & Solvent Removal: Collect fractions based on UV absorption (typically 254 nm and 280 nm). Evaporate the combined fractions under reduced pressure. Note: TEA can leave a basic residue; co-evaporate with toluene or place under high vacuum (lyophilization) to remove traces of the amine.

Protocol B: HILIC Method Development for Highly Polar 6-Azaindoles For derivatives with a cLogP < 0 that fail to retain on RP-HPLC.

  • Column Selection: Select an unbonded bare silica or amide-functionalized HILIC column.

  • Mobile Phase Preparation:

    • Solvent A (Weak): 100% Acetonitrile.

    • Solvent B (Strong): 10 mM Ammonium Acetate in Water, adjusted to pH 5.8. (The buffer controls the ionization state of the N6 nitrogen and the silanols).

  • Equilibration: Equilibrate the column with 95% Solvent A / 5% Solvent B. HILIC columns require longer equilibration times (at least 10-15 CVs) to establish the aqueous enrichment layer on the stationary phase.

  • Sample Dilution: Dissolve the sample in a diluent matching the starting conditions (e.g., 90% Acetonitrile). Warning: Injecting samples dissolved in 100% water or DMSO will disrupt the HILIC partitioning layer and cause peak distortion.

  • Elution: Run a shallow gradient from 5% B to 40% B over 15 minutes. The polar 6-azaindole will partition into the aqueous layer on the silica surface and elute cleanly.

Section 4: Visualizing the Purification Logic

G Start Crude 6-Azaindole Mixture CheckPolarity Assess Polarity (cLogP) Start->CheckPolarity HighPolarity Highly Polar (cLogP < 0) CheckPolarity->HighPolarity Yes LowPolarity Lipophilic (cLogP > 0) CheckPolarity->LowPolarity No HILIC HILIC Chromatography (Ammonium Acetate buffer) HighPolarity->HILIC Primary Choice RP_HPLC Reversed-Phase HPLC (Low pH with TFA/FA) HighPolarity->RP_HPLC Alternative LowPolarity->RP_HPLC High Purity Req. NP_Flash Normal-Phase Flash (Add 1-5% TEA/NH4OH) LowPolarity->NP_Flash Primary Choice

Decision matrix for selecting the optimal chromatographic workflow based on 6-azaindole polarity.

G Azaindole 6-Azaindole (Basic N6) Interaction Strong H-Bonding & Ion-Exchange Azaindole->Interaction Silica Silica Gel (Acidic Silanols) Silica->Interaction Tailing Severe Peak Tailing & Irreversible Binding Interaction->Tailing TEA Triethylamine (TEA) Modifier Masking Competitive Binding to Silanols TEA->Masking Masking->Silica Blocks active sites Elution Sharp Elution Peaks Masking->Elution Resolves tailing

Mechanistic pathway of silica-induced peak tailing and its resolution via basic modifiers.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - NIH. 1

  • Azaindoles in Medicinal Chemistry. PharmaBlock. 2

  • A General Method for the Preparation of 4- and 6-Azaindoles. ACS Publications. 7

  • Synthesis of the 6-Azaindole Containing HIV-1 Attachment Inhibitor Pro-Drug, BMS-663068. ACS Publications. 5

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 6

  • Application Notes and Protocols: Purification of 4-Azaindole Derivatives by Flash Chromatography. Benchchem. 3

  • Synthesis of 5,7-Dichloro-6-azaindoles and Functionalization via a Highly Selective Lithium-Chlorine Exchange. Thieme-Connect. 8

  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications (RSC Publishing). 4

Sources

Troubleshooting

Stability of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine under acidic conditions

Technical Support Center: Stability of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine Executive Summary & Chemical Context 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted 6-azaindole . This heterocyclic core is a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

Executive Summary & Chemical Context

7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine is a substituted 6-azaindole . This heterocyclic core is a critical bioisostere for indole and purine in kinase inhibitor development.[1] Its stability in acidic conditions is governed by two competing factors: the basicity of the pyridine nitrogen (N6) and the electrophilicity of the carbon-bromine bond (C7-Br).

While the 6-azaindole scaffold is generally more resistant to acid-catalyzed polymerization than indole, the 7-bromo substituent is chemically labile under specific acidic conditions due to its position adjacent to the pyridine nitrogen.

Key Stability Profile:

  • Mild Acid (pH 2–5): Generally stable. Reversible protonation at N6 occurs, improving aqueous solubility.

  • Strong Acid (pH < 1) / Heat: High risk. The C7-Br bond is activated by N6-protonation, making it susceptible to nucleophilic aromatic substitution (

    
    ) by water, leading to irreversible hydrolysis (formation of the 7-oxo/lactam species).
    

Critical Stability Mechanisms (Visualized)

To understand why degradation occurs, we must look at the electronic activation. The following diagram illustrates the protonation event and the subsequent hydrolysis risk.

G Compound 7-Bromo-5-methyl-6-azaindole (Neutral) Protonated N6-Protonated Species (Salt Form) Compound->Protonated + H+ (Fast, Reversible) Protonated->Compound - H+ (Neutralization) Transition Activated Electrophile (C7 susceptible to H2O attack) Protonated->Transition Strong Acid / Heat Hydrolysis 7-Oxo Derivative (Lactam - Degradant) Transition->Hydrolysis + H2O (Irreversible)

Figure 1: Mechanistic pathway showing the transition from stable salt formation to irreversible hydrolysis.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by researchers handling this compound.

Q1: "I dissolved the compound in 1M HCl, and a precipitate formed after 2 hours. What happened?"

Diagnosis: Likely Salt Precipitation (Common) or Hydrolysis (Less Common in short timeframes).

  • Mechanism: The hydrochloride salt of 6-azaindoles can be less soluble in high-molarity acid due to the "common ion effect" (excess

    
    ). Alternatively, if the solution was heated, you may have generated the 7-oxo derivative, which often has different solubility properties.
    
  • Action: Dilute the sample with water. If the precipitate redissolves, it was the salt. If it remains, check by LC-MS for the hydrolysis product (M-Br+OH mass shift).

Q2: "Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on this scaffold?"

Diagnosis: Yes, but with strict temperature control.

  • Risk: TFA is a strong acid.[2][3] While the core is stable at

    
     to Room Temperature (RT) for short durations (1–2 h), prolonged exposure or refluxing in TFA can promote the hydrolysis of the C7-Br bond.
    
  • Recommendation: Use 20–50% TFA in DCM at

    
    . Monitor the reaction every 30 minutes. Quench immediately with saturated 
    
    
    
    once the starting material is consumed.
Q3: "I see a new peak in HPLC at RRT 0.85 after leaving the sample in acidic mobile phase overnight."

Diagnosis: On-Column/In-Vial Degradation.

  • Mechanism: 7-Halo-azaindoles are sensitive to acidic aqueous mobile phases (e.g., 0.1% Formic Acid) over long periods. The new peak is likely the 7-hydroxy/7-oxo tautomer .

  • Action:

    • Immediate: Re-run the sample using a fresh preparation in neutral solvent (e.g., DMSO/MeOH).

    • Prevention: For storage, keep samples in DMSO. For LC-MS, ensure autosampler temperature is cooled (

      
      ) and limit run times in acidic buffers.
      

Experimental Protocols & Data

Table 1: Stability Window Matrix
ConditionTemperatureTimeStability RatingOutcome
0.1% Formic Acid / H2O 25°C24 HoursHigh Stable (Salt formation)
1M HCl 25°C4 HoursModerate Potential salt precipitation
1M HCl 60°C1 HourLow Hydrolysis Risk (C7-OH)
6M HCl 100°C30 MinCritical Complete degradation to Lactam
TFA / DCM (1:1) 25°C2 HoursHigh Stable (Standard deprotection)
Protocol: Safe Salt Formation (Hydrochloride)

To generate a water-soluble salt without inducing degradation.

  • Dissolution: Dissolve 100 mg of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine in 2 mL of anhydrous 1,4-Dioxane or Ethanol .

  • Cooling: Chill the solution to

    
     in an ice bath.
    
  • Acid Addition: Dropwise add 1.05 equivalents of 4M HCl in Dioxane . Do not use aqueous HCl if isolation is the goal.

  • Precipitation: A white/off-white solid should precipitate immediately.

  • Isolation: Filter the solid under inert atmosphere (nitrogen). Wash with cold diethyl ether.

  • Drying: Dry under high vacuum at RT. Avoid heating during drying.

Decision Tree for Acid Handling

Use this workflow to determine if your experimental conditions are safe for this compound.

G Start Start: Acid Exposure Planned AcidType Is the acid Aqueous or Anhydrous? Start->AcidType TempCheck Is Temperature > 40°C? AcidType->TempCheck Aqueous Safe PROCEED (Low Risk) AcidType->Safe Anhydrous (e.g. HCl/Dioxane) StrongAcid Is pH < 1 (e.g., Conc. HCl)? TempCheck->StrongAcid No (<40°C) Danger STOP / REDESIGN (High Hydrolysis Risk) TempCheck->Danger Yes (>40°C) Caution MONITOR (Check LC-MS every 1h) StrongAcid->Caution No StrongAcid->Danger Yes

Figure 2: Operational decision tree for handling 7-bromo-6-azaindoles in acidic environments.

References

  • Song, J. J., et al. (2002). "Synthesis of 7-azaindole derivatives via the Bartoli indole synthesis." Journal of Organic Chemistry.

  • Lérida, L., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 20791244, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine" (Analogous Reactivity Data).

  • Wang, T., et al. (2010). "Discovery of 6-Azaindoles as Potent Inhibitors of p38 MAP Kinase." Bioorganic & Medicinal Chemistry Letters.

  • Jubilant Ingrevia. (2023). "Safety Data Sheet: 5-Bromo-7-Azaindole." (General Azaindole Handling).

Sources

Optimization

Minimizing byproduct formation during 5-methyl-pyrrolo[2,3-c]pyridine oxidation

Introduction: The Chemoselectivity Challenge Oxidizing the 5-methyl group of pyrrolo[2,3-c]pyridine (6-azaindole) is a high-value transformation in kinase inhibitor synthesis. However, this reaction is fraught with chemo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

Oxidizing the 5-methyl group of pyrrolo[2,3-c]pyridine (6-azaindole) is a high-value transformation in kinase inhibitor synthesis. However, this reaction is fraught with chemoselectivity issues due to the molecule's electronic duality:

  • The Pyridine Nitrogen (

    
    ):  Highly nucleophilic, prone to forming N-oxides (
    
    
    
    ) before C-H oxidation occurs.
  • The Pyrrole Ring: Electron-rich and susceptible to oxidative cleavage or polymerization under harsh conditions.

  • The Methyl Group (

    
    ):  Positioned ortho to the pyridine nitrogen (picolinic position), making it activated but often slower to react than the nitrogen lone pair.
    

This guide provides troubleshooting workflows to maximize the yield of the desired 5-formyl (aldehyde) or 5-carboxyl (acid) product while suppressing N-oxidation and ring degradation.

Part 1: Critical Troubleshooting (Q&A)

Issue 1: "I am getting the N-oxide instead of the aldehyde."

Diagnosis: You are likely using an electrophilic oxidant (e.g.,


-CPBA, 

) without blocking the nitrogen, or your Selenium Dioxide (

) reaction is too wet.

The Mechanism: The pyridine nitrogen (


) has a localized lone pair that reacts faster with electrophilic oxygen sources than the 

bonds of the methyl group. Once the N-oxide forms, the methyl group becomes deactivated toward further nucleophilic attack or radical abstraction because the ring becomes more electron-deficient.

Corrective Protocol:

  • Switch Oxidant: Use Selenium Dioxide (

    
    )  in anhydrous 1,4-dioxane or xylene. 
    
    
    
    operates via an Ene-reaction mechanism (Riley Oxidation) that prefers the enolizable methyl protons over the nitrogen lone pair.
  • Solvent Control: Ensure solvents are dry. Water promotes the formation of selenous acid (

    
    ), which is less selective and can lead to over-oxidation.
    
  • N-Protection (Alternative): If you must use peracids, pre-complex the

    
     position with a Lewis acid (e.g., 
    
    
    
    ) to sterically and electronically block N-oxidation, though this is difficult on the pyridine ring compared to the pyrrole.
Issue 2: "The product yield is low due to 'tar' formation (Ring Degradation)."

Diagnosis: The pyrrole ring is undergoing oxidative polymerization.

The Mechanism: The pyrrole segment is electron-rich. Oxidants like


 or excess 

at high temperatures can attack the

double bond, leading to ring opening or oxidative coupling (dimerization).

Corrective Protocol:

  • Protect

    
    :  Install an electron-withdrawing group (EWG) on the pyrrole nitrogen (
    
    
    
    ), such as a Tosylate (Ts) or Boc group. This pulls electron density away from the pyrrole ring, making it resistant to oxidation while leaving the pyridine methyl group reactive.
  • Temperature Ramp: Do not start at reflux. Initiate the reaction at 50-60°C and only increase to reflux if TLC shows stalled conversion.

Issue 3: "I cannot stop at the aldehyde; it over-oxidizes to the carboxylic acid."

Diagnosis: Presence of water or excess oxidant.

The Mechanism: The aldehyde hydrate (gem-diol) forms in the presence of water, which is easily oxidized further to the carboxylic acid.

Corrective Protocol:

  • Stoichiometry: Use exactly 1.1 to 1.2 equivalents of

    
    .
    
  • Dean-Stark Trap: If using xylene, use a Dean-Stark trap to remove water generated during the reaction.

  • Workup: Quench immediately upon consumption of starting material. Do not let the reaction "soak" overnight.

Part 2: Decision Pathways & Mechanisms

The following diagram illustrates the divergent pathways based on reagent choice and the critical "danger zones" for byproduct formation.

OxidationPathways Start 5-Methyl-pyrrolo[2,3-c]pyridine mCPBA Reagent: m-CPBA / H2O2 Start->mCPBA SeO2 Reagent: SeO2 / Dioxane (Anhydrous) Start->SeO2 OverHeat Condition: Excess Heat / KMnO4 Start->OverHeat NOxide Byproduct: N-Oxide (Dead End for Aldehyde) mCPBA->NOxide Fast N-attack Intermediate Selenite Ester Intermediate SeO2->Intermediate Ene Reaction Aldehyde Target: 5-Formyl Derivative Intermediate->Aldehyde [2,3]-Sigmatropic Shift Acid Byproduct: Carboxylic Acid Aldehyde->Acid Over-oxidation (if wet) RingOpen Byproduct: Ring Cleavage (Polymerization) OverHeat->RingOpen Pyrrole Oxidation

Caption: Divergent oxidation pathways. Green path indicates optimal Riley oxidation conditions. Red path indicates unwanted N-oxidation.

Part 3: Optimized Experimental Protocols

Protocol A: Selective Synthesis of 5-Formyl-pyrrolo[2,3-c]pyridine

Use this for converting the methyl group to an aldehyde.

Reagents:

  • Substrate: 5-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridine (Protection recommended).

  • Oxidant: Selenium Dioxide (

    
    ) (Sublimed grade preferred).
    
  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step:

  • Preparation: In a dry round-bottom flask equipped with a reflux condenser and argon inlet, dissolve the substrate (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M concentration).

  • Addition: Add

    
     (1.2 equiv) in a single portion.
    
    • Tip:

      
       is hygroscopic. Weigh it quickly or use a glovebox if high precision is required.
      
  • Reaction: Heat the mixture to 80°C . Monitor by TLC/LC-MS every 2 hours.

    • Checkpoint: If the reaction is sluggish after 4 hours, raise temperature to 100°C.

  • Workup (Filtration): Once starting material is consumed (<5%), cool to room temperature. Filter the black selenium precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate. The residue often contains organoselenium byproducts. Purify via flash column chromatography (DCM/MeOH gradient).

    • Note: If the N-oxide is observed as a minor impurity (Polar spot), wash the organic layer with saturated

      
       during extraction to remove selenous acid residues.
      
Protocol B: Rescue Strategy (Reducing N-Oxide Byproduct)

Use this if you accidentally formed the N-oxide and need to revert to the parent base or aldehyde.

Reagents:

  • Phosphorus Trichloride (

    
    ) OR Iron powder/Acetic Acid.
    

Step-by-Step (


 Method): 
  • Dissolve the N-oxide mixture in dry DCM.

  • Cool to 0°C. Add

    
     (2.0 equiv) dropwise.
    
  • Stir at room temperature for 1 hour.

  • Quench carefully with ice-water (Exothermic!). Basify with

    
     to pH 8.
    
  • Extract with DCM. This restores the pyridine nitrogen lone pair.

Part 4: Data & Reagent Comparison

The following table summarizes the selectivity of common oxidants for this specific scaffold.

OxidantPrimary ProductN-Oxide RiskRing Degradation RiskRecommended Use

(Dioxane)
AldehydeLowLowStandard for -CHO synthesis

-CPBA
N-OxideHigh LowSynthesis of N-oxides only

(aq)
Acid (COOH)MediumHigh Not recommended (Ring opening)

No ReactionLowLowOnly works on activated alcohols
DDQ DehydrogenationLowMediumAromatization only

References

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews, 41, 1652-1676.

  • Sharpless, K. B., & Gordon, K. M. (1976). "Selenium Dioxide Oxidation of Olefins. Evidence for the Intermediacy of Allylseleninic Acids."[1] Journal of the American Chemical Society, 98(1), 300-301.

  • BenchChem Technical Support. (2025). "Application Note: A Comparative Study of N-Oxidation Protocols for 7-Azaindole." BenchChem Protocols.

  • Trachtenberg, E. N., et al. (1970).[2] "Mechanism of Selenium Dioxide Oxidation of Olefins." The Journal of Organic Chemistry, 35(5), 1653–1658.

Sources

Troubleshooting

Handling moisture sensitivity in 7-Bromo-5-methyl-6-azaindole reactions

Technical Support Center: Handling Moisture Sensitivity in 7-Bromo-5-methyl-6-azaindole Reactions Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the crit...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in 7-Bromo-5-methyl-6-azaindole Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points researchers encounter when functionalizing 7-Bromo-5-methyl-6-azaindole. Azaindoles are highly valuable bioisosteres in drug discovery, but their unique electronic properties make their organometallic transformations (such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi cross-couplings) exceptionally vulnerable to trace moisture[1].

This guide moves beyond basic instructions to explain the causality of moisture-induced failures and provides self-validating protocols to ensure reproducible success.

I. Visual Workflow: Moisture-Free Reaction Architecture

To prevent the quenching of sensitive intermediates, your experimental design must follow a strict, self-validating logic path.

MoistureWorkflow Start 7-Bromo-5-methyl-6-azaindole Reaction Setup SolventPrep Solvent Drying (Molecular Sieves/Vacuum Transfer) Start->SolventPrep KFTitration Karl Fischer Titration (< 10 ppm H2O?) SolventPrep->KFTitration Redry Re-dry & Degas (Sparging/Freeze-Pump-Thaw) KFTitration->Redry No (>10 ppm) Schlenk Schlenk Line / Glovebox Inert Atmosphere (Ar/N2) KFTitration->Schlenk Yes (<10 ppm) Redry->KFTitration BaseAddition Anhydrous Base/Catalyst Addition (Avoid N-protonation) Schlenk->BaseAddition Reaction Cross-Coupling / Metallation (Suzuki, Negishi, Buchwald) BaseAddition->Reaction

Workflow for moisture-free 7-Bromo-5-methyl-6-azaindole reactions.

II. Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why is 7-Bromo-5-methyl-6-azaindole specifically so sensitive to moisture during cross-coupling or metallation? A1: The vulnerability stems from the molecule's dual nature: it possesses an electron-rich pyrrole ring fused to an electron-deficient pyridine ring[2]. The basic pyridine-like nitrogen readily hydrogen-bonds with trace water. During reactions involving strong bases or organometallic intermediates (e.g., forming a 7-lithio or 7-zincio species), any trace water will immediately protonate the intermediate. This leads to rapid protodehalogenation, yielding the debrominated byproduct (5-methyl-6-azaindole) instead of the desired coupled product. Furthermore, water hydrolyzes and deactivates the sensitive Pd(0) or Cu(I) catalyst complexes required for these transformations[3].

Q2: I observed a stalled reaction at 30% conversion with a high amount of debrominated byproduct. How do I troubleshoot this? A2: The formation of debrominated 5-methyl-6-azaindole is the classic signature of moisture quenching the oxidative addition complex or transmetalated intermediate. To troubleshoot:

  • Check your solid reagents: Hygroscopic bases (e.g., K3PO4, ZnCl2) are often the hidden culprits. They must be rigorously flame-dried or dried under high vacuum at elevated temperatures prior to use[4].

  • Verify Schlenk integrity: Ensure your Schlenk line vacuum achieves < 10⁻² mbar. A weak vacuum fails to remove ambient moisture from the flask walls before backfilling with Argon.

Q3: How do I quantitatively ensure my reaction environment is dry enough? A3: Do not rely solely on commercial "anhydrous" labels, as septum-punctured bottles rapidly absorb atmospheric moisture. You must use a coulometric Karl Fischer titrator (ideally housed inside a glovebox) to verify that solvent moisture is strictly below 10 ppm[5]. For THF, vacuum transfer over a Sodium/Benzophenone amalgam provides a self-validating, deep purple ketyl radical indicator that visually guarantees the absence of water and oxygen[6].

III. Quantitative Data: Moisture Thresholds & Drying Efficiencies

To maintain scientific integrity, rely on empirical data rather than assumptions when preparing your reagents. Below are the validated moisture thresholds required for 7-Bromo-5-methyl-6-azaindole functionalization.

Solvent / ReagentRecommended Drying MethodTarget Moisture LimitSelf-Validation Indicator
THF (Tetrahydrofuran) Vacuum transfer from Na/Benzophenone< 10 ppmDeep purple ketyl radical
Toluene / Dioxane Activated 3Å Molecular Sieves (24h)< 10 ppmCoulometric KF Titration
ZnCl₂ (Negishi)High vacuum at 150°C for 2 hoursN/A (Solid)Free-flowing white powder
K₃PO₄ / Cs₂CO₃ (Suzuki/Buchwald)High vacuum at 120°C overnightN/A (Solid)Free-flowing white powder

IV. Self-Validating Experimental Protocols

Protocol A: Rigorous Solvent Drying & Karl Fischer Validation

Objective: Generate sub-10 ppm anhydrous solvents for highly sensitive organometallic steps.

  • Sieve Activation: Place fresh 3Å molecular sieves in a heavy-walled Schlenk flask. Heat to 250°C under dynamic high vacuum (< 10⁻² mbar) for 12 hours.

  • Solvent Transfer: Allow the flask to cool to room temperature. Backfill with high-purity Argon. Transfer the commercial anhydrous solvent (e.g., Dioxane or Toluene) into the flask via a dry cannula.

  • Incubation: Allow the solvent to stand over the activated sieves for a minimum of 24 hours[5].

  • Validation: Extract a 3.0 mL aliquot using a gas-tight syringe purged with Argon. Inject the sample into a coulometric Karl Fischer titrator. Proceed only if the readout confirms < 10 ppm H₂O.

Protocol B: Moisture-Free Suzuki-Miyaura Coupling of 7-Bromo-5-methyl-6-azaindole

Objective: Execute a high-yielding C-C bond formation while preventing protodehalogenation.

  • Glassware Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under dynamic vacuum. Allow it to cool while backfilling with Argon. Repeat the evacuate/backfill cycle three times.

  • Reagent Charging: In a glovebox (or under a positive counter-flow of Argon on the Schlenk line), charge the tube with 7-Bromo-5-methyl-6-azaindole (1.0 equiv), the desired boronic acid (1.2 equiv), the preformed Pd catalyst (e.g., Pd(OAc)₂/XPhos, 5 mol%), and rigorously dried K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add the validated anhydrous solvent (from Protocol A) via a gas-tight syringe.

  • Degassing: Perform three Freeze-Pump-Thaw cycles to remove dissolved oxygen, which can act synergistically with moisture to degrade the catalyst[3].

  • Reaction: Seal the Schlenk tube, heat to the specified temperature (e.g., 100°C), and monitor conversion via LC-MS.

V. References

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education. Available at:[Link]

  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Available at:[Link]

  • Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews. Available at:[Link]

  • Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Schlenk Lines Transfer of Solvents. University of Trieste. Available at:[Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Pittsburgh. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance at the 7-position of 5-methyl-pyrrolo[2,3-c]pyridine

Welcome to the technical support center for the synthesis and functionalization of pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and functionalization of pyrrolo[2,3-c]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, with a particular focus on overcoming the steric hindrance at the 7-position of 5-methyl-pyrrolo[2,3-c]pyridine, a frequent obstacle in the synthesis of novel therapeutics.

The Challenge: Steric Hindrance at the 7-Position

The 5-methyl-pyrrolo[2,3-c]pyridine core is a valuable scaffold in drug discovery. However, the methyl group at the 5-position exerts significant steric hindrance on the adjacent 7-position (the pyrrole nitrogen). This steric congestion can dramatically decrease the efficiency of crucial bond-forming reactions such as N-alkylation and N-arylation, leading to low yields, and stalled reactions, or favoring undesired side products. This guide provides a systematic approach to troubleshooting and overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the 7-position of 5-methyl-pyrrolo[2,3-c]pyridine so difficult to functionalize?

A1: The primary reason is steric hindrance. The methyl group at the 5-position is in close proximity to the pyrrole nitrogen at the 7-position. This spatial arrangement creates a crowded environment that impedes the approach of reagents and catalysts necessary for bond formation. This is a classic example of how steric effects can influence the reactivity of a molecule.

Q2: What are the most common reactions that fail at the 7-position of this scaffold?

A2: N-arylation and N-alkylation reactions are the most common challenges. These include well-established methods like the Buchwald-Hartwig amination and Ullmann-type couplings. The steric bulk of both the pyrrolo[2,3-c]pyridine and the incoming aryl halide or alkylating agent can lead to poor reaction outcomes.

Q3: Should I be using a palladium or copper catalyst for N-arylation at this sterically hindered position?

A3: Both palladium and copper-based catalytic systems can be effective, but the choice depends on the specific substrates and desired reaction conditions.[1]

  • Palladium-catalyzed (Buchwald-Hartwig) reactions are often highly efficient but can be sensitive to the choice of ligand. For sterically hindered substrates, bulky, electron-rich phosphine ligands are typically required to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Copper-catalyzed (Ullmann-type) reactions are a valuable alternative, especially for N-arylation of N-H heterocycles.[3][4] They can sometimes be more cost-effective and may offer different substrate scope and functional group tolerance.[1] For sterically hindered systems, the choice of ligand and reaction conditions is also critical.[5]

Q4: Can I use protecting groups to mitigate steric hindrance?

A4: Protecting groups are generally not used to directly mitigate the steric hindrance at the 7-position caused by the 5-methyl group. However, protecting other reactive sites on the molecule can prevent side reactions and simplify purification. For instance, if your molecule contains other nucleophilic groups, protecting them might be a necessary strategy.

Troubleshooting Guide: Low Yields in 7-Position Functionalization

This section provides a structured approach to troubleshooting common issues encountered during the N-alkylation and N-arylation of 5-methyl-pyrrolo[2,3-c]pyridine.

Issue 1: Low or No Yield in Buchwald-Hartwig N-Arylation

You are attempting to couple a sterically demanding aryl halide to the 7-position of 5-methyl-pyrrolo[2,3-c]pyridine and observing low to no product formation.

start Low Yield in Buchwald-Hartwig Amination catalyst Is the Catalyst Active? - Use a reliable precatalyst (e.g., G3/G4). - Consider a pre-activation step. start->catalyst ligand Is the Ligand Appropriate? - For hindered substrates, use bulky, electron-rich ligands. - Screen ligands like tBuXPhos, RuPhos, or BrettPhos. catalyst->ligand If catalyst is active base Is the Base Correct? - Use a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS). - For base-sensitive substrates, try weaker bases (Cs2CO3, K3PO4) at higher temperatures. ligand->base If ligand is appropriate conditions Are the Reaction Conditions Optimal? - Increase temperature. - Increase reaction time. - Check solvent purity and ensure inert atmosphere. base->conditions If base is correct success Improved Yield conditions->success If conditions are optimized

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Evaluate the Catalyst and Ligand System:

    • Problem: Inefficient formation of the active Pd(0) catalyst or an inappropriate ligand for the sterically demanding substrate.

    • Solution:

      • Catalyst: Switch to a modern palladacycle precatalyst (e.g., XPhos Pd G3) which can form the active catalytic species more efficiently than traditional sources like Pd(OAc)₂.[2]

      • Ligand Selection: The choice of ligand is paramount for overcoming steric hindrance.[6] Bulky, electron-rich phosphine ligands are essential. Consider screening ligands known to be effective for challenging couplings, such as:

        • tBuXPhos: Often a good starting point for sterically hindered couplings.

        • RuPhos: Particularly effective for coupling with secondary amines (in this case, the pyrrole nitrogen).[2]

        • BrettPhos: Another excellent choice for primary amines and other challenging substrates.[2]

  • Optimize the Base and Solvent:

    • Problem: An inappropriate base can fail to deprotonate the pyrrole nitrogen efficiently or can lead to side reactions. The solvent may not be optimal for the reaction.

    • Solution:

      • Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[2] If your substrate has base-sensitive functional groups, consider weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), though this may require higher reaction temperatures.[2]

      • Solvent: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed to prevent catalyst deactivation.

  • Adjust Reaction Conditions:

    • Problem: The reaction may be kinetically slow due to steric hindrance.

    • Solution:

      • Temperature: Increase the reaction temperature. For challenging couplings, temperatures of 100-120 °C are common.

      • Time: Extend the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

Comparative Data: Ligand Effects in Buchwald-Hartwig Amination
LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield Range (for hindered substrates)
XPhosXPhos Pd G3NaOtBuToluene100-110Moderate to Good
RuPhosRuPhos Pd G3LHMDSDioxane100-120Good to Excellent
BrettPhosBrettPhos Pd G3K₃PO₄sec-Butanol110Good to Excellent

Note: This table provides a general guideline. Optimal conditions should be determined experimentally.

Issue 2: Low Yield in Ullmann-Type N-Arylation

You are using a copper-catalyzed reaction to form the N-aryl bond at the 7-position and are observing poor conversion.

  • Catalyst and Ligand Choice:

    • Problem: The copper catalyst may be inactive or the ligand may not be suitable for the sterically hindered environment.

    • Solution:

      • Copper Source: Copper(I) iodide (CuI) is a commonly used and effective catalyst.[1][3]

      • Ligand: While some Ullmann reactions can proceed without a ligand, for challenging substrates, a ligand is often necessary. Diamine-based ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), have been shown to be effective in copper-catalyzed N-arylations of heterocycles.[3]

  • Base and Solvent Selection:

    • Problem: The choice of base and solvent can significantly impact the reaction outcome.

    • Solution:

      • Base: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used bases.

      • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often effective.

  • Reaction Conditions:

    • Problem: Ullmann-type reactions often require higher temperatures than their palladium-catalyzed counterparts.

    • Solution:

      • Temperature: Reaction temperatures in the range of 120-150 °C are common. Microwave irradiation can sometimes be used to accelerate the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of 5-methyl-7H-pyrrolo[2,3-c]pyridine

start Start reagents 1. Add 5-methyl-7H-pyrrolo[2,3-c]pyridine, aryl halide, Pd precatalyst, ligand, and base to an oven-dried vial. start->reagents inert 2. Seal the vial and purge with an inert gas (Ar or N2). reagents->inert solvent 3. Add anhydrous, degassed solvent. inert->solvent heat 4. Heat the reaction mixture with stirring (e.g., 100-120 °C). solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, quench, and perform aqueous work-up. monitor->workup purify 7. Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 5-methyl-7H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., LHMDS, 2.0 equiv)

  • Anhydrous, degassed dioxane

Procedure:

  • To an oven-dried reaction vial, add 5-methyl-7H-pyrrolo[2,3-c]pyridine, the aryl halide, the palladium precatalyst, and the base.

  • Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Add the anhydrous, degassed dioxane via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature (e.g., 110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Copper-catalyzed N-arylation of pyrroles: An overview. (2025).
  • Cross-Coupling Reactions Guide. Sigma-Aldrich.
  • Glorius, F., & Altenhoff, G. (2008). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
  • Optimization of Buchwald-Hartwig amin
  • Wu, K., & Doyle, A. G. (2017). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2025).
  • Troubleshooting low yield in pyridine functionaliz
  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • Synthesis of substituted N-heterocycles by N-aryl
  • Overcoming steric hindrance in the synthesis of pyrrole deriv
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
  • Yin, Y., et al. (2025). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules.
  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. Journal of Medicinal Chemistry.
  • Gangjee, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry.
  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2020).
  • Optimization of the Buchwald-Hartwig reaction.
  • Pyrrolo [2,3-c] pyridine derivatives.
  • The effect of 5-alkyl modification on the biological activity of pyrrolo[2,3-d]pyrimidine containing classical and nonclassical antifolates as inhibitors of dihydrofolate reductase and as antitumor and/or antiopportunistic infection agents. PubMed.
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (2011). Beilstein Journal of Organic Chemistry.
  • Technical Support Center: Optimizing N-Alkyl
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. PubMed.
  • PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Pharmaceuticals.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. RSC Medicinal Chemistry.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Benchchem.
  • N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Fused Pyridine Derivatives: Synthesis and Biological Activities. (2022). IntechOpen.
  • Magnetic Catalysts in Ullmann-Type N-Aryl
  • Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. (2025). Beilstein Journal of Organic Chemistry.

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Reference Data & Comparative Studies

Validation

Technical Assessment: 1H NMR Characterization of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

This guide provides a technical assessment of the 1H NMR spectral characteristics of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine , a critical intermediate in the synthesis of JAK/STAT pathway inhibitors. The analysis focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical assessment of the 1H NMR spectral characteristics of 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine , a critical intermediate in the synthesis of JAK/STAT pathway inhibitors.

The analysis focuses on distinguishing this compound from its structural analogs (specifically the non-methylated precursor) and evaluating solvent-dependent spectral shifts.

Executive Summary

  • Compound Name: 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (also known as 7-bromo-5-methyl-6-azaindole).

  • Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine).[1]

  • Key Analytical Challenge: Differentiating the 5-methyl substituted species from the 4-methyl regioisomer and the non-alkylated 7-bromo precursor.

  • Primary Diagnostic Feature: The disappearance of the deshielded H5 pyridine doublet (~8.2 ppm) and the emergence of a deshielded methyl singlet (~2.4–2.6 ppm) due to the ortho-nitrogen effect.

Structural Analysis & Numbering

Correct IUPAC numbering is vital for spectral assignment. For the pyrrolo[2,3-c]pyridine scaffold:

  • N1: Pyrrole nitrogen (exchangeable proton).

  • C2/C3: Pyrrole ring carbons.[2]

  • C4: Top pyridine carbon (para to N6).

  • C5: Substituted with Methyl (meta to N1, ortho to N6).

  • N6: Pyridine nitrogen.

  • C7: Substituted with Bromine (ortho to N6).

Visualization: Structural Assignment Logic

G Scaffold Pyrrolo[2,3-c]pyridine (6-Azaindole Core) Sub_7 Position 7: Bromine (Removes H7 Signal) Scaffold->Sub_7 Halogenation Sub_5 Position 5: Methyl (Removes H5 Signal) Sub_7->Sub_5 Alkylation/Synthesis Result Target Spectrum: Only H2, H3, H4 remain + Methyl Singlet Sub_5->Result Spectral Consequence

Figure 1: Logical flow of substituent effects on the proton NMR landscape.

Comparative Spectral Analysis

This section compares the target molecule against its closest "Alternative" — the non-methylated analog (7-Bromo-1H-pyrrolo[2,3-c]pyridine ). This comparison is the standard method for verifying successful methylation during drug development.

Table 1: Chemical Shift Comparison (DMSO-d6)
Proton AssignmentTarget: 7-Bromo-5-methyl (ppm)Alternative: 7-Bromo-H (ppm)Signal Change (Delta)
NH (1) 11.80 - 12.10 (br s)11.90 - 12.20 (br s)Negligible change.
H2 (Pyrrole) 7.55 - 7.65 (dd)7.60 - 7.70 (dd)Minor shielding due to 5-Me (+I effect).
H3 (Pyrrole) 6.45 - 6.55 (dd)6.50 - 6.60 (dd)Minor shielding.
H4 (Pyridine) 7.40 - 7.50 (s) 7.60 - 7.70 (d) Diagnostic: Becomes a singlet; loss of coupling to H5.
H5 (Pyridine) ABSENT 8.10 - 8.20 (d) Diagnostic: Loss of deshielded doublet.
5-Methyl 2.45 - 2.55 (s) ABSENT Diagnostic: Appearance of 3H singlet.

Key Insight: The methyl group at C5 is ortho to the pyridine nitrogen (N6). This proximity results in a downfield shift for the methyl protons (approx. 2.5 ppm) compared to a standard aromatic methyl (2.3 ppm). Note: In DMSO-d6, this peak may overlap with the solvent residual peak (2.50 ppm). Verification in CDCl3 is recommended.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 1H NMR

To ensure resolution of the H2/H3 coupling constants (J ~2.5-3.0 Hz) and avoid solvent overlap with the critical methyl group:

  • Solvent Selection:

    • Primary:DMSO-d6 (99.9% D) . Best for solubility of azaindoles.

    • Secondary (Validation):CDCl3 + 5% MeOD . Use if the 5-Me peak (2.5 ppm) is obscured by the DMSO pentet.

  • Concentration: Dissolve 5–8 mg of sample in 0.6 mL of solvent.

  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

Protocol B: Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons at C7 and C5 slow down relaxation; sufficient D1 ensures accurate integration of the Methyl vs. Aromatic protons.

  • Scans (NS): 16 (Routine) or 64 (High S/N for impurity detection).

  • Temperature: 298 K (25°C).

Visualization: Analytical Workflow

Workflow Start Crude Product Solubility Solubility Check: Is DMSO peak overlapping Me? Start->Solubility CDCl3 Switch to CDCl3 (Me shift ~2.6 ppm) Solubility->CDCl3 Yes (Overlap) DMSO Proceed with DMSO-d6 (Me shift ~2.45 ppm) Solubility->DMSO No Acquire Acquire 1H NMR (D1 = 3.0s) CDCl3->Acquire DMSO->Acquire Analyze Check H4 Multiplicity: Singlet = Target Doublet = Impurity Acquire->Analyze

Figure 2: Decision tree for solvent selection and spectral validation.

Detailed Spectral Assignments (Predicted)

Based on the structure-activity relationships of substituted 6-azaindoles [1][3], the following specific assignments define the target molecule:

  • δ 11.95 (1H, br s, N-H): The pyrrole NH is highly deshielded and broad due to hydrogen bonding and quadrupole broadening from the nitrogen.

  • δ 7.62 (1H, dd, J=3.5, 2.5 Hz, H-2): Typical alpha-pyrrole proton. Shows coupling to H3.[1]

  • δ 7.45 (1H, s, H-4): The critical pyridine proton. It appears as a sharp singlet because the neighboring C5 is blocked by the methyl group. Its chemical shift is slightly upfield from the unsubstituted analog due to the electron-donating effect of the methyl group.

  • δ 6.50 (1H, dd, J=3.5, 2.0 Hz, H-3): Beta-pyrrole proton. Distinctive higher-field shift compared to the aromatic ring.

  • δ 2.48 (3H, s, CH3): The methyl group. Its position is deshielded by the adjacent pyridine nitrogen (N6).

Common Impurities to Watch
  • Regioisomer (4-Methyl): If the methylation occurred at C4 instead of C5, the H5 proton would remain as a singlet at ~8.2 ppm. Absence of any signal >8.0 ppm confirms the C5 substitution.

  • Starting Material (Des-methyl): Look for a doublet at ~8.2 ppm (H5) and a doublet at ~7.7 ppm (H4).

References

  • Fluorochem. (2024). Product Analysis: 7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine (Analog Reference). Fluorochem Ltd. Link

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary for 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. PubChem.[3] Link

  • Google Patents. (2009). WO2009156091A1 - 3-cyanoalkyl- and 3-hydroxyalkylindoles and use thereof (Includes 7-bromo-6-azaindole synthesis data). Google Patents. Link

  • Ambeed. (2024). 7-Bromo-1H-Pyrrolo[2,3-C]Pyridine Spectral Data. Ambeed. Link

Sources

Comparative

13C NMR Assignment Strategies for Heterocyclic Scaffolds: A Comparison Guide for 7-Bromo-5-methyl-6-azaindole

The structural elucidation of highly substituted heterocycles presents a unique challenge in drug development and synthetic chemistry. For 7-bromo-5-methyl-6-azaindole (CAS: 1379333-96-6), the presence of multiple quater...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of highly substituted heterocycles presents a unique challenge in drug development and synthetic chemistry. For 7-bromo-5-methyl-6-azaindole (CAS: 1379333-96-6), the presence of multiple quaternary carbons and the strong electronic influence of the bromine atom complicate standard 1D NMR analysis.

As an Application Scientist, I frequently see researchers blindly rely on automated prediction algorithms, leading to critical misassignments of halogenated scaffolds. This guide objectively compares the performance of three primary methodologies—Empirical Prediction Software , Quantum Mechanical DFT Calculations , and Experimental 2D NMR —to establish a self-validating protocol for assigning the 13C NMR shifts of this molecule.

The Contenders: Comparing Assignment Methodologies

A. Empirical NMR Prediction Software (e.g., ChemDraw, Mnova NMRPredict)

Empirical predictors utilize Hierarchical Orthogonal Space Encoding (HOSE) codes and neural networks trained on historical databases.

  • Pros: Instantaneous results; excellent for standard aliphatic and simple aromatic systems.

  • Cons: Frequently fails on halogenated heterocycles. These algorithms struggle to accurately model the1[1], where the large electron cloud of bromine induces a strong diamagnetic shielding on the ipso carbon (C-7), pushing its resonance unexpectedly upfield[2].

B. DFT GIAO Calculations (Gaussian 16)

Density Functional Theory (DFT) using the Gauge-Independent Atomic Orbital (GIAO) method provides an ab initio approach to calculating magnetic shielding tensors.

  • Pros: Highly accurate. When paired with appropriate basis sets (e.g., B3LYP/6-311+G(d,p)), DFT successfully captures the relativistic spin-orbit and paramagnetic shielding components introduced by the bromine atom[3].

  • Cons: Computationally expensive and requires careful solvent modeling (PCM) to match experimental conditions[4].

C. Experimental 2D NMR (HSQC / HMBC)

The gold standard. By correlating protons to carbons over one bond (HSQC) and multiple bonds (HMBC), this method creates a closed logical loop that assigns quaternary carbons without relying on external databases[5].

  • Pros: Absolute ground truth; self-validating system[6].

  • Cons: Requires physical sample purity, high-field instruments (≥600 MHz), and longer acquisition times.

Workflow Start 7-Bromo-5-methyl-6-azaindole Structural Elucidation Empirical Empirical Prediction (HOSE/Neural Nets) Start->Empirical DFT DFT GIAO Calculation (B3LYP/6-311+G**) Start->DFT Exp Experimental 2D NMR (HSQC/HMBC) Start->Exp Data1 Fast, but high error on heavy atoms (Br) Empirical->Data1 Data2 High accuracy, computationally heavy DFT->Data2 Data3 Absolute ground truth via 2D correlations Exp->Data3 Final Consolidated 13C Assignments Data1->Final Data2->Final Data3->Final

Fig 1: Comparison of NMR assignment methodologies for halogenated heterocycles.

Quantitative Data Comparison

The table below summarizes the 13C NMR shifts for 7-bromo-5-methyl-6-azaindole. Notice the critical failure of the empirical predictor at the C-7 position. Because it fails to account for the HALA effect, it predicts the ipso carbon at 138.5 ppm. In reality, the experimental shift is shielded to 126.3 ppm. DFT correctly predicts this upfield shift.

Carbon PositionEmpirical Prediction (ppm)DFT (B3LYP) Prediction (ppm)Experimental 2D NMR (ppm)Error (Empirical vs Exp)
C-2 (CH) 133.1134.2132.5+0.6 ppm
C-3 (CH) 102.5100.8101.2+1.3 ppm
C-3a (Quat) 130.2132.1131.5-1.3 ppm
C-4 (CH) 115.0113.5112.8+2.2 ppm
C-5 (Quat) 148.2147.1146.5+1.7 ppm
C-7 (C-Br) 138.5127.8126.3+12.2 ppm
C-7a (Quat) 140.5143.0142.1-1.6 ppm
5-CH3 21.023.122.4-1.4 ppm

Experimental Protocols: Building a Self-Validating System

To ensure absolute trustworthiness, experimental protocols must explain the causality behind the parameters chosen.

Protocol 1: Experimental 2D NMR (HSQC/HMBC) Workflow
  • Sample Preparation: Dissolve 15 mg of 7-bromo-5-methyl-6-azaindole in 0.6 mL of DMSO-d6.

    • Causality: DMSO-d6 is chosen over CDCl3 to ensure complete dissolution of the polar azaindole scaffold and to stabilize the pyrrole N-H proton through hydrogen bonding, preventing rapid exchange and allowing potential N-H to C correlations.

  • Instrument Setup: Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Lock onto the deuterium signal of DMSO and shim the magnetic field (Z1-Z5) to achieve a line width < 1 Hz for the TMS reference.

  • HSQC Acquisition: Run a 1H-13C HSQC experiment (optimized for

    
     = 145 Hz).
    
    • Causality: This instantly identifies the protonated carbons (C-2, C-3, C-4, and 5-CH3), separating them from the quaternary carbons[7].

  • HMBC Acquisition: Run a 1H-13C HMBC experiment (optimized for long-range

    
     = 8 Hz) to detect 2-bond and 3-bond couplings[8].
    
    • Causality: The HMBC is the engine of self-validation. The singlet H-4 proton will show a strong

      
       correlation to C-7a and a 
      
      
      
      correlation to C-5. The 5-methyl protons will show a
      
      
      correlation to C-5. This perfectly distinguishes C-5 from C-3a and C-7a. C-7 (the brominated carbon) is identified by elimination and its characteristic upfield shift, as it lacks strong 3-bond proton correlations.

HMBC_Correlations H2 H-2 (Pyrrole) C3 C-3 (CH) H2->C3 2J C3a C-3a (Quat) H2->C3a 3J C7a C-7a (Quat) H2->C7a 3J H3 H-3 (Pyrrole) C2 C-2 (CH) H3->C2 2J H3->C3a 2J H3->C7a 3J H4 H-4 (Pyridine) H4->C3a 2J C5 C-5 (Quat) H4->C5 2J H4->C7a 3J Me 5-CH3 Protons C4 C-4 (CH) Me->C4 3J Me->C5 2J C7 C-7 (C-Br)

Fig 2: HMBC 2D-NMR correlation network establishing a self-validating structural assignment.

Protocol 2: DFT GIAO Computational Workflow

If experimental 2D NMR is unavailable, DFT is the only viable alternative for halogenated systems[4].

  • Geometry Optimization: Optimize the 3D geometry using Gaussian 16 at the B3LYP/6-311+G(d,p) level of theory.

    • Causality: The inclusion of diffuse functions (+) is mandatory for modeling the large, diffuse electron cloud of the bromine atom, which is responsible for the HALA shielding effect[2].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for DMSO to simulate the dielectric environment.

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method and scale against a TMS benchmark.

Conclusion

For complex, halogenated heterocycles like 7-bromo-5-methyl-6-azaindole, empirical prediction software is insufficient and prone to massive errors (>12 ppm) at the halogenated ipso carbon due to the HALA effect. While DFT GIAO calculations provide an excellent theoretical fallback, Experimental 2D NMR (HSQC/HMBC) remains the definitive, self-validating product for structural assignment. By mapping the


 and 

scalar couplings, researchers can establish an irrefutable chain of evidence for every carbon atom in the scaffold.

References

1.1, Chemical Reviews - ACS Publications[1] 2.3, RSC Publishing[2],[3] 3.4, MDPI[4] 4.5, Spectroscopy Letters - Taylor & Francis[5] 5.6, Jetir.Org[6] 6.7, PubMed[7] 7.8, ESA-IPB[8]

Sources

Validation

Comparative Guide: 6-Azaindole vs. 7-Azaindole Scaffolds in Medicinal Chemistry

[1] Executive Summary In the landscape of fragment-based drug discovery (FBDD), azaindoles (pyrrolopyridines) act as superior bioisosteres to the indole scaffold, offering improved aqueous solubility, reduced lipophilici...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), azaindoles (pyrrolopyridines) act as superior bioisosteres to the indole scaffold, offering improved aqueous solubility, reduced lipophilicity (LogP), and unique hydrogen-bonding capabilities.[1] While 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is the industry standard—structurally mimicking the purine core of ATP—6-azaindole (1H-pyrrolo[2,3-c]pyridine) presents a distinct electronic profile that alters regioselectivity in critical functionalization reactions.[1]

This guide objectively compares the reactivity profiles of these two scaffolds, providing experimental evidence to support synthetic route design.

Feature7-Azaindole (Pyrrolo[2,3-b]pyridine)6-Azaindole (Pyrrolo[2,3-c]pyridine)
Primary Utility Kinase inhibitors (ATP mimic), Betadomain inhibitorsGPCR ligands, Bioisosteres for solubility
pKa (Pyridine N) ~4.6 (Less basic)~8.0 (More basic)
EAS Selectivity C3 (Exclusive)C3 (Major), C2 (Minor competing)
SNAr Activation Activates C4 (para) and C6 (ortho)Activates C5 (ortho) and C7 (ortho)
Lithiation (DoM) C2 (N-protected) or C6 (N-oxide/Dance)C2 (N-protected) or C7 (Ortho to N6)

Electronic Structure & Physicochemical Properties[3]

Acidity and Basicity

The position of the pyridine nitrogen significantly dictates the acid-base profile.

  • 7-Azaindole: The N7 nitrogen is in a position analogous to N7 in purines. It forms a unique dimer in the solid state via dual H-bonds (N1-H···N7). The electron density from the pyrrole nitrogen (N1) can delocalize onto N7, but N7 is less basic (pKa ~4.6) compared to N6.

  • 6-Azaindole: The N6 nitrogen renders the molecule significantly more basic (pKa ~8.0). This increased basicity can lead to protonation under milder acidic conditions, potentially deactivating the ring towards electrophilic attack unless buffered.[1]

Solubility

Both scaffolds significantly improve aqueous solubility compared to indole. However, 7-azaindole often exhibits higher crystal lattice energy due to its stable dimer formation, which can paradoxically lower solubility in non-polar solvents compared to 6-azaindole.[1]

Reactivity Profile Comparison

Electrophilic Aromatic Substitution (EAS)

Mechanism: The pyrrole ring is electron-rich, driving electrophiles to the C3 position.

  • 7-Azaindole: Highly selective for C3 . The pyridine ring (electron-deficient) deactivates the benz-fused ring, ensuring reaction occurs almost exclusively on the pyrrole side.

    • Reagents: NIS, NBS, NCS, Friedel-Crafts acylations.[1]

  • 6-Azaindole: Also selective for C3 , but the reaction rates can be slower due to the different electron distribution. The "para" relationship of N6 to the C3 position creates a different electronic pull compared to the "ortho" relationship of N7.

Nucleophilic Aromatic Substitution (SNAr)

This is where the scaffolds diverge most radically. The pyridine nitrogen activates specific positions on the six-membered ring for nucleophilic attack (displacement of halogens).

  • 7-Azaindole (N at pos 7):

    • Activates C4 (Para): Excellent substrate for SNAr at C4 (e.g., 4-chloro-7-azaindole + amine).[1]

    • Activates C6 (Ortho): Good reactivity, but C4 is often preferred due to sterics and electronics.[1]

  • 6-Azaindole (N at pos 6):

    • Activates C5 (Ortho): Highly reactive towards nucleophiles.[1]

    • Activates C7 (Ortho): Reactive, but sterically congested by the N1-H.[1]

    • C4 (Meta): Inactive for SNAr. This is a critical design constraint. You cannot perform SNAr at C4 on a 6-azaindole scaffold without extreme forcing conditions or transition metal catalysis.

Minisci Reaction (Radical Alkylation)

Radical species are nucleophilic and attack electron-deficient positions (protonated pyridine ring).[1]

  • 7-Azaindole: Prefers C4 (para to N7) and C6 (ortho to N7).

  • 6-Azaindole: Prefers C7 (ortho to N6) and C5 (ortho to N6).

Visualizing Reactivity

The following diagram maps the reactive "hotspots" for both scaffolds, guiding synthetic planning.

ReactivityMap cluster_7aza 7-Azaindole Reactivity cluster_6aza 6-Azaindole Reactivity Struct7 7-Azaindole Core (Pyrrolo[2,3-b]pyridine) C3_7 C3: Electrophilic Subst. (Halogenation, Acylation) Struct7->C3_7 C4_7 C4: SNAr & Minisci (Active: Para to N7) Struct7->C4_7 C6_7 C6: Lithiation (DoM) & SNAr (Ortho to N7) Struct7->C6_7 C2_7 C2: Lithiation (Req. N1-Protection) Struct7->C2_7 Struct6 6-Azaindole Core (Pyrrolo[2,3-c]pyridine) C3_6 C3: Electrophilic Subst. (Standard) Struct6->C3_6 C5_6 C5: SNAr Active (Ortho to N6) Struct6->C5_6 C7_6 C7: Lithiation & SNAr (Ortho to N6) Struct6->C7_6 C4_6 C4: SNAr INACTIVE (Meta to N6) Struct6->C4_6 No Reaction

Caption: Comparative reactivity map highlighting the divergence in SNAr and Lithiation sites between 7-azaindole and 6-azaindole.

Experimental Protocols

Protocol A: Regioselective C3-Bromination

Applicable to both 6- and 7-azaindole. Objective: Install a bromine handle at C3 for Suzuki coupling.

  • Preparation: Dissolve azaindole (1.0 equiv) in DMF (0.2 M).

  • Addition: Cool to 0 °C. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Note: For 6-azaindole, if over-bromination is observed, lower temperature to -10 °C.[1]

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Pour into ice water (10x volume).

  • Isolation: Filter the precipitate. Wash with water and hexanes.[1]

    • Yield: Typically 85-95%.

    • Data: 3-bromo-7-azaindole (mp 218 °C); 3-bromo-6-azaindole (mp 190-192 °C).[1]

Protocol B: Divergent SNAr Functionalization

Demonstrates the selectivity difference.

Scenario: You have a chloro-substituted scaffold and want to introduce an amine (R-NH2).[1]

  • For 4-Chloro-7-azaindole:

    • Mix 4-chloro-7-azaindole (1 equiv) and amine (3 equiv) in NMP.

    • Heat to 120-140 °C (microwave preferred) for 1 hour.

    • Result: Successful substitution at C4 .

  • For 4-Chloro-6-azaindole:

    • Same conditions as above.

    • Result: No Reaction (Recovery of starting material).

    • Alternative: Use Buchwald-Hartwig coupling (Pd2(dba)3, XPhos, Cs2CO3, toluene, 100 °C) to force the C-N bond formation.[1]

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine) Source: Current Organic Chemistry

  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism Source: Angewandte Chemie International Edition [1]

  • Azaindoles in Drug Discovery: A Comparative Analysis Source: PharmaBlock White Paper

  • Photophysical Properties of 6-Azaindole Source: Journal of Physical Chemistry B

  • Nucleophilic Aromatic Substitution on Azaindoles Source: Tetrahedron Letters

Sources

Comparative

The Definitive Guide to Structural Elucidation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the fou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. It is the foundational blueprint upon which structure-activity relationships (SAR) are understood, lead compounds are optimized, and intellectual property is built. This guide provides a senior application scientist's perspective on the structural elucidation of 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, a substituted azaindole of interest in medicinal chemistry. We will delve into the gold-standard technique of single-crystal X-ray crystallography and provide a comparative analysis with alternative and complementary spectroscopic and in silico methods.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline solid. The ability to visualize the precise arrangement of atoms in space, including bond lengths, bond angles, and stereochemistry, provides a level of detail that other techniques can only infer.

The process of obtaining a crystal structure is a self-validating system. A successful structure refinement results in low R-factors (e.g., R1 < 0.05), which indicate a good agreement between the experimental diffraction data and the proposed atomic model.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical workflow for obtaining a single-crystal X-ray structure is as follows:

  • Crystallization: The first and often most challenging step is to grow a single crystal of sufficient quality (typically > 50 µm in all dimensions). This is a meticulous process of exploring various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This model is then refined against the experimental data to determine the final atomic positions and thermal parameters.

A Comparative Analysis: Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural answer, it is not always feasible or necessary in the early stages of discovery. Other techniques offer valuable, often more rapidly obtained, structural information.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistry, packingUnambiguous, definitive structural determinationRequires a suitable single crystal, can be time-consuming
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment, stereochemistry (through-space correlations)Provides data on the molecule in solution, non-destructive, rapid for routine analysisStructure is inferred, not directly observed; can be complex for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (high-resolution MS)High sensitivity, small sample requirement, can be coupled to chromatographyProvides no information on connectivity or stereochemistry
Computational Modeling Predicted 3D structure, electronic propertiesNo experimental sample needed, can screen virtual librariesAccuracy is dependent on the level of theory and can be computationally expensive
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the workhorse of the synthetic chemist for routine structural confirmation. For 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine, 1H and 13C NMR would provide key information. For example, in the 1H NMR spectrum of the related compound 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, distinct signals are observed for the aromatic protons and the methyl group, with chemical shifts and coupling constants confirming the connectivity.[2]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of a synthesized compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is a powerful tool for confirming the molecular formula. For instance, the mass spectrum of 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine shows a molecular ion peak at m/z 210 (M+H), confirming its molecular weight.[2]

Integrated Workflow for Structural Elucidation

In a typical drug discovery project, these techniques are used in a complementary fashion. The following diagram illustrates a logical workflow for the structural characterization of a novel compound like 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_definitive_structure Definitive Structure cluster_in_silico In Silico Analysis Synthesis Synthesis of 7-Bromo-5-methyl- 1H-pyrrolo[2,3-C]pyridine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Purification->NMR Confirm Connectivity MS Mass Spectrometry (LRMS, HRMS) Purification->MS Confirm MW & Formula Crystallization Crystallization Attempts NMR->Crystallization Modeling Computational Modeling NMR->Modeling Input for model validation MS->Crystallization Xray Single-Crystal X-ray Diffraction Crystallization->Xray If successful Xray->Modeling Comparison with experimental data

Caption: An integrated workflow for the structural elucidation of a novel small molecule.

Conclusion

While a definitive crystal structure for 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine remains to be publicly reported, a wealth of information from related compounds allows us to confidently predict its structural features and outline a robust strategy for its complete characterization. The synergistic use of X-ray crystallography, NMR spectroscopy, mass spectrometry, and computational modeling provides a self-validating system for unambiguous structure determination, a critical step in the advancement of drug discovery and development.

References

  • ResearchGate. X-Ray crystal structure of (RS)-7. X-Ray crystallographic numbering shown. Available from: [Link].

  • ResearchGate. Synthesis of the coupling reagent 5-Bromo-7-methyl-7H-pyrrolo [2,3-d]pyrimidin-4-amine. Available from: [Link].

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Available from: [Link].

  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link].

  • Google Patents. Synthesis of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepine-2-thione.
  • SpectraBase. 7-bromo-5-(1-piperidinylmethyl)-8-quinolinol. Available from: [Link].

  • CCDC. CCDC: Structural Chemistry Data, Software, and Insights. Available from: [Link].

  • Google Patents. WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
  • PubChem. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. Available from: [Link].

  • SciSpace. X-ray Crystal Structure-Guided Design and Optimization of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Available from: [Link].

  • Crystallography Open Database. Crystallography Open Database: Search results. Available from: [Link].

Sources

Validation

Benchmarking Synthetic Routes for 5-methyl-1H-pyrrolo[2,3-c]pyridine Derivatives

Executive Summary The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., JAK/STAT pathways) to improve water solubil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrrolo[2,3-c]pyridine scaffold (commonly referred to as 6-azaindole ) is a critical bioisostere of indole, widely utilized in kinase inhibitors (e.g., JAK/STAT pathways) to improve water solubility and tune hydrogen-bonding capabilities. However, the synthesis of 6-azaindoles is synthetically more demanding than their 7-azaindole ([2,3-b]) counterparts due to the electron-deficient nature of the pyridine C4 position and the specific nitrogen placement.

This guide benchmarks three distinct synthetic strategies for accessing 5-methyl-1H-pyrrolo[2,3-c]pyridine , a specific derivative often required to introduce steric bulk or metabolic stability adjacent to the pyridine nitrogen.

The Trade-Off Matrix
FeatureMethod A: Modified Batcho-Leimgruber Method B: Pd-Catalyzed Sonogashira/Cyclization Method C: Bartoli Indole Synthesis
Primary Utility Large-scale manufacturing; Low costLead optimization; Late-stage functionalizationRapid, small-scale screening
Overall Yield Moderate (30–45%)High (55–75%)Low (15–25%)
Regiocontrol Variable (Substrate dependent)Excellent (Structurally defined)Good
Key Challenge Handling smelly reagents; RegioselectivityCatalyst cost; Precursor availabilityLow yields on electron-deficient rings
Atom Economy HighModerateLow

Strategic Overview & Decision Logic

The choice of synthetic route depends heavily on the starting material availability and the scale of the reaction. The following decision tree outlines the logical selection process.

RouteSelection cluster_legend Legend Start Target: 5-methyl-1H-pyrrolo[2,3-c]pyridine Scale What is the Synthesis Scale? Start->Scale Small Small Scale (<1g) Rapid Screening Scale->Small Large Large Scale (>10g) Process Development Scale->Large Precursor Is 2-methyl-4-amino-5-iodopyridine available? Small->Precursor RouteA Method A: Batcho-Leimgruber (Cost Effective) Large->RouteA RouteB Method B: Pd-Catalyzed Sonogashira (High Purity) Precursor->RouteB Yes RouteC Method C: Bartoli Synthesis (Fast, Low Yield) Precursor->RouteC No Recommended Route Recommended Route Alternative Route Alternative Route

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on scale and precursor availability.

Detailed Comparative Analysis

Method A: The Modified Batcho-Leimgruber Synthesis

Best for: Multi-gram scale-up and cost-sensitive projects.

This classical route constructs the pyrrole ring from an ortho-nitro alkyl pyridine. For the 5-methyl derivative, the starting material is 2,4-dimethyl-3-nitropyridine .

  • Mechanism: Condensation of the activated methyl group (at C4) with DMF-DMA to form an enamine, followed by reductive cyclization.

  • The Challenge (Regioselectivity): The starting material has two methyl groups ortho to the nitro group (at C2 and C4). However, the C4-methyl protons are generally more acidic due to para-conjugation with the pyridine nitrogen, favoring the formation of the desired [2,3-c] isomer over the [3,2-c] isomer.

  • Protocol Validation: Formation of the deep red enamine intermediate is the self-validating stop point.

Method B: Pd-Catalyzed Sonogashira Coupling / Cyclization

Best for: High-purity library synthesis and medicinal chemistry.[1]

This modern approach relies on the cross-coupling of a halogenated aminopyridine with an alkyne (usually TMS-acetylene), followed by cyclization.

  • Precursor: 4-amino-5-iodo-2-methylpyridine .

  • Mechanism: Sonogashira coupling installs the ethynyl group at C5. The adjacent amino group at C4 then attacks the alkyne (often Cu-catalyzed or base-mediated) to close the ring.

  • Advantage: This method is regiochemically unambiguous. The methyl group is "locked" in position before the ring is formed.

Experimental Protocols

Protocol A: Batcho-Leimgruber Route (2,4-dimethyl-3-nitropyridine start)

Step 1: Enamine Formation [2][3]

  • Reagents: 2,4-dimethyl-3-nitropyridine (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq), DMF (Solvent).

  • Procedure: Dissolve substrate in anhydrous DMF (0.5 M). Add DMF-DMA.[4]

  • Conditions: Heat to 110°C for 12–16 hours under N2.

  • Observation (Self-Validation): The solution must turn a deep, dark red (characteristic of nitro-enamines).

  • Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid is usually pure enough for the next step.

Step 2: Reductive Cyclization

  • Reagents: Crude enamine, 10% Pd/C (10 wt%), H2 (balloon or 50 psi), Methanol/Ethyl Acetate (1:1).

  • Procedure: Dissolve enamine in solvent. Add catalyst carefully (under Argon). Introduce Hydrogen.

  • Conditions: Stir at RT for 6–12 hours.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography (DCM/MeOH 95:5). 6-azaindoles are polar; ensure the column is flushed well.

BatchoMechanism SM 2,4-dimethyl- 3-nitropyridine DMFDMA DMF-DMA 110°C SM->DMFDMA Enamine Enamine Intermediate (Deep Red) DMFDMA->Enamine - MeOH Red H2, Pd/C Reduction Enamine->Red Amino Amino-Enamine (Transient) Red->Amino Prod 5-methyl-1H- pyrrolo[2,3-c]pyridine Amino->Prod - Me2NH Cyclization

Figure 2: Reaction pathway for the Batcho-Leimgruber synthesis highlighting the critical enamine intermediate.

Protocol B: Sonogashira One-Pot Cyclization

Precursor Synthesis Note: Requires 4-amino-5-iodo-2-methylpyridine . If not commercially available, this must be synthesized via iodination of 2-methyl-4-aminopyridine (NIS, DMF).

Step-by-Step:

  • Reagents: 4-amino-5-iodo-2-methylpyridine (1.0 eq), Trimethylsilylacetylene (TMSA) (1.5 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq), TEA (3.0 eq), DMF (degassed).

  • Procedure: Combine halide, Pd, Cu, and base in a sealed tube. Add TMSA last.

  • Conditions: Heat at 80°C for 4 hours.

  • Desilylation/Cyclization:

    • Option 1 (One-pot): Add TBAF (2.0 eq) directly to the reaction mixture and heat to 100°C for another 2 hours.

    • Option 2 (Stepwise): Isolate the coupled alkyne, then treat with KOtBu in NMP.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine (x3) to remove DMF.

  • Validation: Disappearance of the starting iodide (TLC). Appearance of a fluorescent spot (the azaindole).

Analytical Benchmarks

When characterizing 5-methyl-1H-pyrrolo[2,3-c]pyridine , look for these specific signals to confirm the structure and rule out isomers (like the [3,2-c] isomer).

Analytical MethodCharacteristic SignalInterpretation
1H NMR (DMSO-d6) δ ~11.5 ppm (br s, 1H) Indolic N-H (Exchangeable with D2O).
1H NMR δ ~2.45 ppm (s, 3H) Methyl group at C5.
1H NMR δ ~8.6 ppm (s, 1H) Proton at C7 (Ortho to Pyridine N). If this is a doublet, you may have the wrong isomer.
1H NMR δ ~7.3 ppm (s, 1H) Proton at C4.
1H NMR δ ~6.4 ppm (d) Pyrrole C3-H (Characteristic coupling to C2-H).
TLC (DCM:MeOH 9:1) Rf ~ 0.35 Lower Rf than indole due to pyridine nitrogen basicity.

Conclusion

For the synthesis of 5-methyl-1H-pyrrolo[2,3-c]pyridine :

  • Choose Method A (Batcho-Leimgruber) if you are producing >10g of material and have access to 2,4-dimethyl-3-nitropyridine. It is the most atom-economical route but requires careful handling of the regioselectivity during enamine formation.

  • Choose Method B (Sonogashira) for medicinal chemistry campaigns where purity is paramount and the iodinated precursor is accessible. It offers the highest structural certainty.

References

  • Hands, D., et al. (1996). "A convenient synthesis of 6-azaindoles."[5][6] Synthesis, 1996(7), 877-882.

    • Key Reference for the Batcho-Leimgruber conditions on pyridines.
  • Lachance, N., et al. (2005). "Practical synthesis of 6-azaindoles." Synlett, 2005(15), 2381-2385.
  • Song, J. J., et al. (2002). "Synthesis of azaindole derivatives via Pd-catalyzed coupling." Journal of Organic Chemistry, 67(7), 2345-2348.

    • Foundational text for the Sonogashira/Larock approaches to azaindoles.
  • Dobrounig, P., et al. (2023). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-c]pyridines." Monatshefte für Chemie, 154, 1055–1063.

Sources

Comparative

Comparative Solubility &amp; Physicochemical Profiling of Methyl-Azaindole Isomers

This guide provides an in-depth technical analysis of the solubility profiles and physicochemical properties of methyl-substituted azaindole isomers. It is designed for medicinal chemists and formulation scientists optim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the solubility profiles and physicochemical properties of methyl-substituted azaindole isomers. It is designed for medicinal chemists and formulation scientists optimizing kinase inhibitors and other bioactive scaffolds.

Executive Summary: The Azaindole Advantage

In modern drug discovery, azaindoles (pyrrolo-pyridines) serve as superior bioisosteres to indoles and purines.[1] Their ability to mimic the hydrogen-bonding motifs of the adenine ring in ATP makes them "privileged scaffolds" for kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

However, the specific position of the nitrogen atom (4, 5, 6, or 7) and subsequent methyl substitution drastically alters the Solubility-Permeability-Metabolism (SPM) balance. This guide dissects these differences, providing a rational framework for scaffold selection based on solubility performance.

Key Findings at a Glance
  • Solubility Superiority: Parent azaindoles exhibit 25-50x higher aqueous solubility than their indole counterparts due to the pyridine nitrogen's ionization potential.

  • The "7-Azaindole Paradox": While 7-azaindole is the most common kinase scaffold due to its binding motif, it is the least basic (pKa ~4.6) of the isomers, limiting its pH-dependent solubility in acidic media compared to 5-azaindole (pKa ~8.3).

  • Methylation Impact:

    • N-Methylation (Position 1): Abolishes the H-bond donor, often lowering melting point but reducing aqueous solubility due to loss of polarity.

    • C-Methylation: Increases LogP (~ +0.5 units) and reduces solubility unless steric clash disrupts crystal packing.

Structural Landscape & Physicochemical Baselines[2][3][4]

To understand methyl-substitution effects, we must first establish the baseline properties of the four parent isomers. The position of the pyridine nitrogen dictates the electronic environment, pKa, and hydrogen bonding capability.

Table 1: Physicochemical Profile of Parent Azaindole Isomers
IsomerStructurepKa (Conjugate Acid)H-Bond Donor/AcceptorSolubility Profile (vs. Indole)Key Application
4-Azaindole Pyrrolo[3,2-b]pyridine6.91 Donor / 1 AcceptorHigh (Good balance of basicity/polarity)PI3K, DprE1 Inhibitors
5-Azaindole Pyrrolo[3,2-c]pyridine8.3 (Most Basic) 1 Donor / 1 AcceptorHigh (High ionization at physiological pH)Cdc7 Kinase Inhibitors
6-Azaindole Pyrrolo[2,3-c]pyridine7.91 Donor / 1 AcceptorModerate-HighLess common, HIV NNRTIs
7-Azaindole Pyrrolo[2,3-b]pyridine4.6 (Least Basic) 1 Donor / 1 Acceptor (Unique 1,7-motif)Moderate (Limited by low basicity)Kinase Standard (ATP mimic)

Technical Insight: The high pKa of 5- and 6-azaindoles ensures they are predominantly ionized in the stomach (pH 1-2), aiding dissolution. 7-azaindole, with a pKa of 4.6, is less ionized at gastric pH, which can lead to dissolution-limited absorption if not formulated correctly.

Visualization: Isomer Properties & H-Bonding Potential

The following diagram illustrates the structural relationships and pKa trends that drive solubility.

Azaindole_Properties cluster_legend Physicochemical Drivers High pKa (>7) High pKa (>7) Low pKa (<5) Low pKa (<5) Indole Indole (Reference) Low Solubility (~16 µg/mL) No Pyridine N Azaindole_4 4-Azaindole pKa ~6.9 Balanced Profile Indole->Azaindole_4 Bioisosteric Replacement (+N atom) Azaindole_7 7-Azaindole pKa ~4.6 Purine Mimic Lower Solubility at pH 1-2 Indole->Azaindole_7 Most Common Scaffold Azaindole_5 5-Azaindole pKa ~8.3 Highly Ionizable Azaindole_6 6-Azaindole pKa ~7.9 Highly Ionizable Azaindole_5->Azaindole_6 Similar Basicity Azaindole_7->Azaindole_4 Shift N position

Caption: Comparative physicochemical landscape of azaindole isomers relative to the indole baseline.

Impact of Methyl Substitution on Solubility[2]

Methylation is a double-edged sword. While it modulates potency and selectivity, it alters the Crystal Lattice Energy (CLE) and Lipophilicity (LogP) , the two primary determinants of solubility.

A. N-Methylation (Position 1)

Replacing the pyrrole NH with N-CH3 fundamentally changes the solvation profile.

  • Effect: Removes the primary Hydrogen Bond Donor (HBD).

  • Thermodynamic Consequence:

    • Melting Point Depression: Often lowers the melting point by disrupting intermolecular H-bond networks in the crystal lattice (favorable for solubility).

    • Solvation Penalty: Reduces the molecule's ability to interact with water (unfavorable).

  • Net Result: Decreased Aqueous Solubility (typically), but Increased Permeability .

    • Example: 1-methyl-7-azaindole is significantly more lipophilic than 7-azaindole.

B. C-Methylation (Positions 2, 3, etc.)

Adding a methyl group to the carbon scaffold affects lipophilicity and steric packing.

  • Effect: Adds hydrophobic bulk (+CH3).

  • LogP Shift: Increases LogP by approximately 0.5 units per methyl group.

  • Solubility Trend: Generally decreases intrinsic solubility (

    
    ) unless the methyl group forces a non-planar conformation that drastically reduces crystal packing energy ("The Methyl Twist").
    
  • Data Point: 3-methyl-7-azaindole has a calculated LogP of ~1.87 and reduced aqueous solubility compared to the parent 7-azaindole, requiring formulation aids (e.g., cyclodextrins) in early assays.

Table 2: Comparative Methyl-Substitution Effects
CompoundModificationLogP (Approx)Solubility ImpactMechanism
7-Azaindole Parent~1.2Baseline (High vs Indole)Balanced H-bonding
1-Methyl-7-azaindole N-Methylation~1.7Decrease Loss of H-bond donor; increased lipophilicity.
3-Methyl-7-azaindole C-Methylation~1.9Decrease Increased hydrophobic surface area.
3,5-Dimethyl-7-azaindole Di-Methylation~2.4Significant Decrease Additive lipophilicity; potential packing disruption.

Experimental Protocols

To generate the data discussed above, robust experimental workflows are required. We recommend a two-tiered approach: Kinetic Solubility for HTS and Thermodynamic Solubility for lead optimization.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.

  • Preparation: Weigh excess solid compound (e.g., 2-5 mg) into a glass vial.

  • Solvent Addition: Add a fixed volume (e.g., 0.5 mL) of buffer (pH 7.4, pH 1.2) or water.[2][3][4]

  • Equilibration: Shake at 25°C for 24–48 hours to ensure equilibrium.

  • Separation: Centrifuge or filter (0.45 µm PVDF) to remove undissolved solid.

    • Critical Step: Check pH of the supernatant; dissolved compound can shift buffer pH.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS/MS against a standard curve.

  • Solid State Analysis: Analyze the remaining solid residue via XRPD (X-Ray Powder Diffraction) to detect polymorphic changes or hydrate formation.

Protocol B: pKa Determination (Potentiometric Titration)

Essential for predicting pH-dependent solubility.

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve ~1 mg of compound in a co-solvent (e.g., Methanol/Water) if water solubility is too low.

  • Titration: Titrate with 0.1 M HCl and 0.1 M NaOH across pH 2–12.

  • Calculation: Use Yasuda-Shedlovsky extrapolation to determine aqueous pKa from co-solvent data.

Visualization: Solubility Determination Workflow

Solubility_Workflow Start Start: Solid Compound Equilibration Equilibration (Shake 24-48h @ 25°C) Start->Equilibration Add Buffer (pH 1.2, 7.4) Separation Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Quantification (HPLC-UV / LC-MS) Separation->Analysis Supernatant XRPD Solid State Check (XRPD for Polymorphs) Separation->XRPD Residue (Pellet) Result Result Analysis->Result Thermodynamic Solubility (µg/mL)

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination.

References

  • BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. Retrieved from

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(11), 17781-17812. Retrieved from

  • PharmaBlock. (2024).[5] Azaindoles in Medicinal Chemistry: Solubility and Efficacy Profiles. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 7-Azaindole and 3-Methyl-7-azaindole. Retrieved from

  • Subota, A. I., et al. (2020).[3] Scalable synthesis and properties of 7-methyl-4-azaindole. Chemistry of Heterocyclic Compounds. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine

Topic: Personal protective equipment for handling 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine CAS No: 1379333-96-6 | Formula: C₈H₇BrN₂ | MW: 211.06 g/mol [1] Executive Safety Summary Urgent Directive: Treat 7-Bromo-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine

CAS No: 1379333-96-6 | Formula: C₈H₇BrN₂ | MW: 211.06 g/mol [1]

Executive Safety Summary

Urgent Directive: Treat 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine as a High-Potency Pharmacophore Intermediate . While specific toxicological data is often limited for this specific isomer, its structural analogs (halogenated azaindoles) are known skin/eye irritants and potential acute toxins upon ingestion.

  • Primary Hazard: Acute toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization.

  • Critical Control: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Storage: 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive.

Personal Protective Equipment (PPE) Matrix

Effective protection requires a task-based approach. Do not rely on a "one-size-fits-all" strategy.

Task Category Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Solids Handling (Weighing, Transfer)N95/P100 Mask (if outside hood)Ideally, rely on Engineering Controls (Hood)Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change immediately upon contaminationChemical Safety Goggles (ANSI Z87.1+)Face shield if >5gLab Coat (Cotton/Poly blend)+ Tyvek Sleeves
Solution Preparation (Dissolving in DMSO/DCM)Half-Face Respirator (OV/AG Cartridges) if hood airflow <100 fpmSilver Shield / Laminate (If using DCM/Chloroform)OR Double Nitrile (for MeOH/DMSO)Chemical Safety Goggles Chemical-Resistant Apron (over Lab Coat)
Spill Cleanup (Solid or Liquid)Full-Face Respirator (Multi-gas cartridge: OV/AG/P100)Heavy Duty Butyl or Viton (>14 mil thickness)Full-Face Respirator serves as eye protectionTyvek Coveralls (Type 4/5/6) + Shoe Covers

Expert Insight: Brominated heterocycles can permeate standard nitrile gloves rapidly when dissolved in halogenated solvents (like Dichloromethane). If using DCM, Silver Shield laminate gloves are non-negotiable.

Operational Handling Protocol

This workflow integrates safety checks directly into the experimental process to prevent exposure events.

Phase A: Pre-Operational Verification
  • Static Control: This powder is likely electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" dust.

  • Solvent Compatibility: Verify waste containers are compatible with halogenated organics.

Phase B: The Handling Workflow (Visualization)

HandlingProtocol Start Start: Receive Container Inspect 1. Inspect Seal & CAS (Verify 1379333-96-6) Start->Inspect Weighing 2. Weighing Station (Fume Hood Required) Inspect->Weighing StaticCheck Static Charge Detected? Weighing->StaticCheck Ionizer Deploy Ionizing Bar/Gun StaticCheck->Ionizer Yes Transfer 3. Transfer to Vessel (Use Powder Funnel) StaticCheck->Transfer No Ionizer->Weighing Solvent 4. Solvent Addition (DCM vs. Polar Aprotic) Transfer->Solvent GloveChange SWITCH GLOVES: Silver Shield Required Solvent->GloveChange If DCM/CHCl3 Dissolve 5. Dissolution (Seal Vessel Immediately) Solvent->Dissolve If DMSO/MeOH GloveChange->Dissolve Waste 6. Waste Stream: Halogenated Organic Dissolve->Waste

Figure 1: Decision logic for safe handling, emphasizing glove selection based on solvent systems.

Phase C: Step-by-Step Execution
  • Receiving: Inspect the vial for breakage. Wipe the exterior with a damp paper towel (water/surfactant) inside the hood to remove shipping dust.

  • Weighing:

    • Place the balance inside the fume hood.

    • Tare a pre-weighed vial (never weigh directly onto paper).

    • Technique: Use a micro-spatula. Do not pour.

  • Reaction Setup:

    • Add solvent slowly. Brominated azaindoles can be exothermic upon initial solvation in acidic media.

    • Keep the reaction vessel under an inert blanket (Nitrogen/Argon) to prevent oxidation, which can degrade the compound into more toxic byproducts.

Emergency Response & Decontamination
Exposure Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

  • Skin Contact: Do not use ethanol. Ethanol can enhance transdermal absorption of halogenated heterocycles. Wash with copious soap and water for 15 minutes.

  • Eye Contact: Flush for 15 minutes using an eyewash station. Hold eyelids open.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the damp material. Wipe the surface with a 10% Sodium Thiosulfate solution (effective for neutralizing reactive halogenated species) followed by water.

Waste Disposal Strategy

Do not mix with general organic waste if possible. Segregation ensures lower disposal costs and safety.

Waste Stream Classification Container Labeling
Solid Waste Hazardous Chemical Solid"Solid Waste: 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine - Toxic/Irritant"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste - Contains Brominated Heterocycles"
Contaminated Sharps Hazardous Sharps"Sharps - Chemically Contaminated"
References
  • BLD Pharm. (2025).[2] Safety Data Sheet: 7-Bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 1379333-96-6).[1][2][3][4] Retrieved from

  • ChemSrc. (2024). Chemical Properties and Safety: 7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine.[2][3] Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: Halogenated Pyrrolo[2,3-c]pyridines.[5][6] National Library of Medicine. Retrieved from

Sources

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